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D-Xylulose 1-phosphate

Cat. No.: B15091506
M. Wt: 230.11 g/mol
InChI Key: NBOCCPQHBPGYCX-UHFFFAOYSA-N
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Description

D-Xylulose 1-phosphate (X1P) is a key biochemical intermediate with significant research value in metabolic engineering and synthetic biology. Its primary application is in the construction of synthetic pathways for the high-yield microbial production of glycolic acid (GA), a valuable chemical with uses in biodegradable polymers and the cosmetic and textile industries . Research demonstrates that incorporating the synthetic D-xylulose-1-phosphate pathway alongside the natural glyoxylate shunt in engineered E. coli can drastically increase glycolic acid yield, achieving up to 0.75 g/g from the xylose fraction in sugar mixtures . This pathway involves the enzymatic cleavage of this compound by aldolase to produce glycolaldehyde, which is then oxidized to form glycolic acid . The compound is also naturally produced in hepatocytes through the phosphorylation of D-xylulose by fructokinase (ketohexokinase) . In this context, its cleavage contributes to the production of glycolaldehyde, a known oxalate precursor . As a monosaccharide phosphate, this compound (CAS 63323-91-1) offers researchers a critical tool for exploring and optimizing novel biocatalytic routes for the sustainable production of platform chemicals from renewable, xylose-rich feedstocks like hemicellulosic hydrolysates . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11O8P B15091506 D-Xylulose 1-phosphate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11O8P

Molecular Weight

230.11 g/mol

IUPAC Name

(3,4,5-trihydroxy-2-oxopentyl) dihydrogen phosphate

InChI

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3,5-7,9H,1-2H2,(H2,10,11,12)

InChI Key

NBOCCPQHBPGYCX-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(=O)COP(=O)(O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

The Emergence of a Synthetic Route for Pentose Sugar Valorization: A Technical Guide to the D-Xylulose 1-Phosphate Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The efficient utilization of pentose sugars, such as D-xylose, derived from lignocellulosic biomass is a cornerstone of sustainable biomanufacturing. The native pentose phosphate pathway (PPP), while central to cellular metabolism, presents inherent limitations for the high-yield production of certain biofuels and biochemicals. This technical guide provides an in-depth exploration of a novel, synthetic metabolic route: the D-Xylulose 1-Phosphate (X1P) pathway. Engineered to bypass the regulatory complexities of the PPP, the X1P pathway offers a more direct and potentially more efficient route for converting D-xylose into valuable C2 and C3 platform chemicals. This document details the "discovery" and engineering of this synthetic pathway, presents key quantitative data from seminal studies, outlines detailed experimental protocols for its implementation and analysis, and provides visual representations of the pathway and experimental workflows.

Introduction: The Need for an Alternative to the Pentose Phosphate Pathway

The microbial conversion of D-xylose, the second most abundant sugar in nature, is critical for the economic viability of lignocellulosic biorefineries. In many industrially relevant microorganisms, such as Saccharomyces cerevisiae and Escherichia coli, xylose is typically channeled into the central carbon metabolism via the pentose phosphate pathway (PPP). This is achieved by converting D-xylose to D-xylulose, followed by phosphorylation to D-xylulose 5-phosphate (X5P), an intermediate of the PPP.

However, the PPP is a complex network with multiple functions, including the production of NADPH and precursors for nucleotide biosynthesis.[1] Its intricate regulation and competition for metabolic flux can limit the theoretical yield and productivity of desired bioproducts derived from xylose. This has spurred a search for alternative, synthetic pathways that can more directly convert xylose into valuable chemical building blocks.

The this compound (X1P) pathway represents a significant advancement in this area of metabolic engineering. It is a synthetic route that circumvents the PPP by introducing a novel metabolic intermediate, this compound, which is not naturally produced in most common industrial microbes.[2] This pathway has been successfully engineered in both S. cerevisiae and E. coli to produce compounds such as ethanol, ethylene glycol, and glycolic acid.[2][3]

The this compound Pathway: A Synthetic Bypass

The "discovery" of the X1P pathway is more accurately described as its rational design and engineering, first reported in 2016 in parallel studies. The core of this synthetic pathway consists of three key enzymatic steps that divert D-xylulose from the PPP.

Core Reactions of the X1P Pathway
  • Isomerization of D-xylose to D-xylulose: This initial step is common to the native xylose utilization pathway and is typically catalyzed by a xylose isomerase (XI).

  • Phosphorylation of D-xylulose to this compound (X1P): This is the committed step of the synthetic pathway. A ketohexokinase with broad substrate specificity is employed to phosphorylate D-xylulose at the C1 position, forming the novel intracellular metabolite X1P.[2][3]

  • Aldolytic Cleavage of this compound: The newly formed X1P is then cleaved by an aldolase into two key intermediates: glycolaldehyde (a C2 compound) and dihydroxyacetone phosphate (DHAP), a C3 compound that is a central intermediate in glycolysis.[2][3]

Key Enzymes in the Engineered Pathway

The successful implementation of the X1P pathway has relied on the heterologous expression of specific enzymes with the desired catalytic activities:

  • Xylose Isomerase (XI): Various bacterial xylose isomerases are commonly used to convert D-xylose to D-xylulose.

  • Ketohexokinase (KHK): This is a critical enzyme in the pathway. Studies have successfully utilized mammalian ketohexokinases, such as rat liver ketohexokinase (RnKHK) and human ketohexokinase C (khkC), due to their ability to phosphorylate D-xylulose to X1P.[2][3]

  • Aldolase: Fructose-1,6-bisphosphate (FBP) aldolases have been shown to catalyze the cleavage of X1P. Specifically, the endogenous FBP aldolase (FBA1) in S. cerevisiae and human aldolase B (aldoB) have been employed for this purpose.[2][3]

Quantitative Data from Seminal Studies

The following tables summarize the key quantitative data from the initial studies that demonstrated the functionality of the this compound pathway in S. cerevisiae and E. coli.

Table 1: Performance of S. cerevisiae Engineered with the X1P Pathway for Ethanol and Ethylene Glycol Production
StrainRelevant GenotypeSubstrateProduct(s)Titer (g/L)Yield (g/g xylose)Reference
Engineered S. cerevisiaeExpressing xylose isomerase and rat liver ketohexokinase; xks1ΔD-xyloseEthanol, Ethylene GlycolNot specifiedNot specified[2]

Note: The primary focus of the Chomvong et al. study was on demonstrating the pathway's functionality and the production of ethylene glycol, with less emphasis on high titers and yields in the initial report.

Table 2: Performance of E. coli Engineered with the X1P Pathway for Glycolic Acid Production
StrainRelevant GenotypeSubstrateProductTiter (g/L)Yield (g/g xylose)Reference
Engineered E. coliExpressing xylose isomerase, human ketohexokinase C, and human aldolase BD-xyloseGlycolic Acid~1.50.46[3]
Engineered E. coli with glyoxylate shuntExpressing xylose isomerase, human ketohexokinase C, and human aldolase B; active glyoxylate shuntD-xyloseGlycolic Acid~2.00.43[3]
Engineered E. coli with glyoxylate shunt and enhanced sugar uptakeExpressing xylose isomerase, human ketohexokinase C, and human aldolase B; active glyoxylate shunt; overexpressing GalPGlucose/Xylose MixGlycolic AcidNot specified0.75 (on xylose fraction)[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the implementation and analysis of the this compound pathway. These protocols are synthesized from the seminal publications and standard laboratory practices.

Strain Construction

Objective: To construct a microbial strain (e.g., E. coli or S. cerevisiae) capable of utilizing the X1P pathway.

Materials:

  • Host strain (e.g., E. coli BW25113, S. cerevisiae CEN.PK)

  • Plasmids for gene expression (e.g., pET vectors for E. coli, pRS vectors for S. cerevisiae)

  • Genes encoding:

    • Xylose Isomerase (e.g., from Piromyces sp.)

    • Ketohexokinase (e.g., human KHKC)

    • Aldolase (e.g., human ALDOB)

  • Restriction enzymes, T4 DNA ligase, DNA polymerase for PCR

  • Competent cells

  • Growth media (LB, YPD, minimal media)

  • Antibiotics and other selection agents

Protocol:

  • Gene Amplification and Cloning:

    • Amplify the coding sequences of the selected xylose isomerase, ketohexokinase, and aldolase genes from their respective sources using PCR with primers containing appropriate restriction sites.

    • Digest the PCR products and the expression vectors with the corresponding restriction enzymes.

    • Ligate the digested gene fragments into the expression vectors.

  • Transformation:

    • Transform the ligated plasmids into the desired host strain using standard protocols (e.g., heat shock for E. coli, lithium acetate method for S. cerevisiae).

  • Strain Verification:

    • Select for successful transformants on appropriate selective media.

    • Verify the presence of the inserted genes by colony PCR and DNA sequencing.

  • Gene Knockouts (Optional but Recommended):

    • To channel the metabolic flux through the synthetic pathway, it is often necessary to delete the endogenous gene for xylulokinase (xylB in E. coli, XKS1 in S. cerevisiae), which converts D-xylulose to D-xylulose 5-phosphate for the PPP. This can be achieved using homologous recombination-based gene knockout techniques.[2][4]

Enzyme Activity Assays

4.2.1. Ketohexokinase (KHK) Activity Assay

Objective: To determine the specific activity of the heterologously expressed ketohexokinase on D-xylulose.

Principle: The KHK activity is measured using a coupled-enzyme assay where the ADP produced from the phosphorylation of D-xylulose is used to convert phosphoenolpyruvate to pyruvate by pyruvate kinase (PK). The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.[5]

Materials:

  • Cell-free extract containing the KHK enzyme

  • Assay buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 0.2 mM NADH, 1 mM phosphoenolpyruvate, 50 U/mL pyruvate kinase, 50 U/mL lactate dehydrogenase

  • D-xylulose stock solution (e.g., 1 M)

Protocol:

  • Prepare the cell-free extract by lysing the cells and clarifying the lysate by centrifugation.

  • In a cuvette, mix the assay buffer with an appropriate volume of cell-free extract.

  • Start the reaction by adding D-xylulose to a final concentration of 10-100 mM.

  • Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C).

  • Calculate the specific activity based on the rate of NADH oxidation (ε = 6.22 mM⁻¹cm⁻¹).

4.2.2. Aldolase Activity Assay

Objective: To determine the activity of the aldolase on this compound.

Principle: The aldolase-catalyzed cleavage of X1P produces glycolaldehyde and DHAP. The DHAP can be converted to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase (GPDH), with the oxidation of NADH. The rate of NADH oxidation is monitored at 340 nm.

Materials:

  • Cell-free extract containing the aldolase

  • This compound (synthesized enzymatically or chemically)

  • Assay buffer: 100 mM Tris-HCl (pH 7.5), 0.2 mM NADH, 10 U/mL glycerol-3-phosphate dehydrogenase

  • This compound stock solution

Protocol:

  • Prepare the cell-free extract.

  • In a cuvette, mix the assay buffer with the cell-free extract.

  • Initiate the reaction by adding this compound.

  • Monitor the decrease in absorbance at 340 nm.

  • Calculate the specific activity.

Metabolite Quantification

Objective: To quantify extracellular metabolites (e.g., xylose, ethanol, ethylene glycol, glycolic acid) from fermentation broths.

Method: High-Performance Liquid Chromatography (HPLC)

Materials:

  • HPLC system with a refractive index (RI) detector and/or a UV detector.

  • Appropriate HPLC column (e.g., Bio-Rad Aminex HPX-87H).[6]

  • Mobile phase: e.g., 5 mM H₂SO₄.[6]

  • Standards for all metabolites to be quantified.

  • Syringe filters (0.22 µm).

Protocol:

  • Collect fermentation samples at different time points.

  • Centrifuge the samples to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the samples if necessary.

  • Inject the samples into the HPLC system.

  • Run the analysis under isocratic conditions with the appropriate mobile phase and flow rate (e.g., 0.6 mL/min).

  • Identify and quantify the metabolites by comparing their retention times and peak areas to those of the standards.

Visualizations: Pathways and Workflows

This compound Pathway Diagram

D_Xylulose_1_Phosphate_Pathway Xylose D-Xylose Xylulose D-Xylulose Xylose->Xylulose Xylose Isomerase X1P This compound Xylulose->X1P Ketohexokinase (e.g., RnKHK, khkC) X5P D-Xylulose 5-Phosphate Xylulose->X5P Xylulokinase (Native Pathway) Glycolaldehyde Glycolaldehyde X1P->Glycolaldehyde Aldolase (e.g., FBA1, aldoB) DHAP DHAP X1P->DHAP Aldolase (e.g., FBA1, aldoB) Products Biofuels/Biochemicals Glycolaldehyde->Products Glycolysis Glycolysis DHAP->Glycolysis PPP Pentose Phosphate Pathway X5P->PPP Experimental_Workflow GeneSelection 1. Gene Selection (XI, KHK, Aldolase) Cloning 2. Cloning into Expression Vectors GeneSelection->Cloning Transformation 3. Transformation into Host Strain Cloning->Transformation Knockout 4. Gene Knockout (e.g., xylulokinase) Transformation->Knockout StrainVerification 5. Strain Verification (PCR, Sequencing) Knockout->StrainVerification Fermentation 6. Fermentation (Xylose as Substrate) StrainVerification->Fermentation Analysis 7. Analysis Fermentation->Analysis EnzymeAssays Enzyme Activity Assays Analysis->EnzymeAssays MetaboliteQuant Metabolite Quantification (HPLC) Analysis->MetaboliteQuant DataInterpretation 8. Data Interpretation & Optimization Analysis->DataInterpretation

References

In Vivo Biosynthesis of D-Xylulose 1-Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Xylulose 1-phosphate is a naturally occurring phosphorylated ketopentose that serves as an intermediate in a specific metabolic pathway in mammalian liver and kidney. While the biosynthesis of its isomer, D-xylulose 5-phosphate, is a well-established component of the pentose phosphate pathway, the in vivo production of this compound proceeds via a distinct enzymatic reaction. This technical guide provides an in-depth overview of the in vivo biosynthesis of this compound, detailing the enzymes, substrates, and metabolic fate of this molecule. The guide includes a summary of available quantitative data, detailed experimental protocols for the study of this pathway, and visualizations of the key metabolic and experimental workflows.

Introduction

The metabolism of the five-carbon sugar D-xylulose primarily proceeds through its phosphorylation to D-xylulose 5-phosphate by xylulokinase, integrating it into the central pentose phosphate pathway[1][2]. However, an alternative metabolic route for D-xylulose exists in vivo, leading to the formation of this compound. This pathway, predominantly active in hepatocytes, is catalyzed by fructokinase (also known as ketohexokinase)[2][3]. The resulting this compound is subsequently cleaved by aldolase B, yielding glycolaldehyde and dihydroxyacetone phosphate (DHAP)[3]. This pathway represents a minor but significant route for D-xylulose metabolism, with implications for the production of oxalate precursors[2][4]. Understanding the biosynthesis of this compound is crucial for a comprehensive picture of pentose metabolism and its potential relevance in metabolic disorders.

The Biosynthetic Pathway of this compound

The in vivo biosynthesis of this compound from D-xylulose involves a two-step enzymatic process:

  • Phosphorylation of D-Xylulose: Fructokinase (Ketohexokinase, KHK; EC 2.7.1.3) catalyzes the transfer of a phosphate group from ATP to the C1 position of D-xylulose, forming this compound and ADP[3]. While the primary substrate for fructokinase is fructose, it exhibits promiscuous activity towards D-xylulose[3]. In isolated rat hepatocytes, this pathway accounts for less than 27% of the total D-xylulose utilization[2].

  • Cleavage of this compound: Aldolase B (Fructose-bisphosphate aldolase B; EC 4.1.2.13) subsequently cleaves this compound into two smaller molecules: glycolaldehyde and dihydroxyacetone phosphate (DHAP)[3]. DHAP can then enter glycolysis or gluconeogenesis.

This pathway is distinct from the primary route of D-xylulose metabolism, which involves phosphorylation at the C5 position by xylulokinase (XK; EC 2.7.1.17) to form D-xylulose 5-phosphate[1].

Regulation of the Pathway

The activity of the this compound biosynthetic pathway is primarily regulated at the level of the fructokinase enzyme.

  • Transcriptional Regulation: The expression of the ketohexokinase (KHK) gene is subject to regulation by various factors. For instance, Hypoxia-inducible factor 2-alpha (HIF-2α) has been shown to suppress KHK expression[5]. Additionally, growth hormone (GH) and insulin-like growth factor 1 (IGF-1) signaling can antagonize KHK expression[6][7][8].

  • Allosteric Regulation: While specific allosteric regulators of fructokinase activity with respect to D-xylulose have not been extensively characterized, the regulation of other kinases in glycolysis, such as phosphofructokinase-1 (PFK-1), provides a potential model. PFK-1 is allosterically inhibited by ATP and citrate and activated by AMP and fructose 2,6-bisphosphate, reflecting the energy state of the cell[1][3][9]. It is plausible that fructokinase activity is similarly modulated by cellular energy levels, although further research is needed to confirm this for D-xylulose phosphorylation.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in D-xylulose phosphorylation.

EnzymeOrganism/TissueSubstrateKmkcatReference
Xylulokinase (hXK)HumanD-Xylulose24 ± 3 µM35 ± 5 s-1[1]
Xylulokinase (ecXK)E. coliD-Xylulose-255 s-1[3]
Fructokinase (KHK)Rat LiverD-XyluloseNot ReportedNot Reported[2]
Glucokinase (Hexokinase D)Rat LiverFructose~300 mM-[5]
ParameterOrganism/TissueConditionValueReference
Metabolic FluxRat HepatocytesIncubation with D-xylulose< 27% of total D-xylulose utilized via the fructokinase pathway[2]

Experimental Protocols

Assay for Fructokinase (Ketohexokinase) Activity with D-Xylulose

This protocol is adapted from luminescence-based assays for ketohexokinase activity and can be modified for D-xylulose as the substrate. The principle is to measure the amount of ADP produced, which is stoichiometric with the amount of this compound generated.

Materials:

  • Recombinant human ketohexokinase-C (KHK-C) or tissue homogenate

  • D-Xylulose

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Reaction Buffer: 100 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 200 µM ATP, 0.1 mg/ml BSA

  • Microplate reader capable of luminescence detection

Procedure:

  • Enzyme Preparation:

    • If using recombinant KHK-C, dilute the enzyme to the desired concentration in reaction buffer.

    • If using tissue homogenates (e.g., from liver), prepare the lysate by homogenizing the tissue in a suitable lysis buffer on ice, followed by centrifugation to pellet cellular debris. The supernatant is used for the assay.

  • Reaction Setup:

    • In a 96-well plate, add 25 µL of the enzyme preparation.

    • To initiate the reaction, add 25 µL of D-xylulose solution (prepare a range of concentrations to determine kinetic parameters) in reaction buffer.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • ADP Detection:

    • Following the incubation, add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 100 µL of Kinase Detection Reagent to convert the ADP to ATP and then measure the newly synthesized ATP as a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a microplate reader.

    • The amount of ADP produced is proportional to the luminescence signal and can be quantified using an ADP standard curve.

    • Calculate the specific activity of the enzyme (e.g., in nmol ADP/min/mg protein).

In Vivo Measurement of this compound in Tissue

This protocol is based on methods for the analysis of sugar phosphates in tissue extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Tissue sample (e.g., liver)

  • Cold lysis buffer (e.g., 80% methanol, 20% water)

  • Internal standard (e.g., ¹³C-labeled sugar phosphate)

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • Appropriate LC column for polar metabolite separation (e.g., HILIC or anion exchange)

Procedure:

  • Tissue Extraction:

    • Quickly freeze-clamp the tissue in liquid nitrogen to quench metabolic activity.

    • Homogenize the frozen tissue in a pre-chilled extraction solution containing the internal standard.

    • Centrifuge the homogenate at high speed and low temperature to pellet proteins and cellular debris.

  • Sample Preparation:

    • Collect the supernatant containing the metabolites.

    • The extract may require further cleanup or derivatization depending on the specific LC-MS/MS method.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Separate the metabolites using a suitable chromatographic gradient.

    • Detect and quantify this compound using multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for this compound and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard.

    • Calculate the concentration of this compound in the tissue, normalized to the tissue weight.

Visualizations

Metabolic Pathways of D-Xylulose

D_Xylulose_Metabolism cluster_main D-Xylulose Metabolism cluster_pathway1 Primary Pathway cluster_pathway2 Alternative Pathway (in vivo) DXylulose D-Xylulose DX5P D-Xylulose 5-Phosphate DXylulose->DX5P Xylulokinase (XK) ATP -> ADP DX1P This compound DXylulose->DX1P Fructokinase (KHK) ATP -> ADP PPP Pentose Phosphate Pathway DX5P->PPP Glycolaldehyde Glycolaldehyde DX1P->Glycolaldehyde Aldolase B DHAP DHAP DX1P->DHAP Aldolase B Glycolysis Glycolysis/ Gluconeogenesis DHAP->Glycolysis

Caption: Metabolic fate of D-Xylulose in vivo.

Synthetic Pathway for this compound in E. coli

Synthetic_X1P_Pathway Title Synthetic this compound Pathway in E. coli DXylose D-Xylose DXylulose D-Xylulose DXylose->DXylulose Xylose Isomerase (xylA) DX1P This compound DXylulose->DX1P Ketohexokinase C (khkC) ATP -> ADP Glycolaldehyde Glycolaldehyde DX1P->Glycolaldehyde Aldolase B (aldoB) DHAP DHAP DX1P->DHAP Aldolase B (aldoB) GlycolicAcid Glycolic Acid Glycolaldehyde->GlycolicAcid Aldehyde Dehydrogenase (aldA)

Caption: Engineered pathway for glycolic acid production via this compound.

Experimental Workflow for Fructokinase Activity Assay

Fructokinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection (Luminescence) cluster_analysis Data Analysis Title Workflow: Fructokinase Activity Assay Enzyme Prepare Enzyme (Recombinant KHK or Tissue Lysate) Incubate Incubate Enzyme + Substrate (37°C, 30-60 min) Enzyme->Incubate Substrate Prepare D-Xylulose and Reaction Buffer Substrate->Incubate Stop_Deplete Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) Incubate->Stop_Deplete Detect Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Stop_Deplete->Detect Measure Measure Luminescence Detect->Measure Calculate Calculate Specific Activity Measure->Calculate

Caption: Experimental workflow for measuring fructokinase activity with D-xylulose.

Conclusion

The in vivo biosynthesis of this compound, though a minor pathway compared to the production of D-xylulose 5-phosphate, is a physiologically relevant process in mammals, particularly in the liver. This pathway, initiated by the promiscuous activity of fructokinase, provides an alternative route for D-xylulose metabolism and links pentose metabolism to the production of glycolaldehyde and, potentially, oxalate. Further research into the specific kinetic parameters of fructokinase for D-xylulose and the regulation of this pathway will be crucial for a complete understanding of its role in both normal physiology and metabolic disease. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate this intriguing metabolic route.

References

A Technical Guide to the Role of D-Xylulose 1-Phosphate in Pentose Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The canonical Pentose Phosphate Pathway (PPP) is a cornerstone of cellular metabolism, essential for generating NADPH and precursors for nucleotide biosynthesis. Traditionally, D-xylulose enters this pathway via phosphorylation to D-xylulose 5-phosphate (X5P). However, recent advancements in metabolic engineering have unveiled a synthetic, alternative route centered around a novel intermediate: D-xylulose 1-phosphate (X1P) . This pathway, which largely bypasses the native PPP, offers a strategically redesigned route for pentose sugar utilization.

This technical guide provides an in-depth exploration of the this compound pathway. It elucidates the core enzymatic reactions, presents available quantitative data, and details the experimental protocols necessary for its study. Furthermore, this document explores the regulatory mechanisms of the key enzymes and discusses the therapeutic potential of targeting this pathway, particularly in the context of metabolic diseases. The guide is intended to be a comprehensive resource for researchers in metabolic engineering, biotechnology, and drug development, providing the foundational knowledge to harness and investigate this synthetic metabolic route.

Introduction: A Paradigm Shift from the Conventional Pentose Phosphate Pathway

The conventional entry of D-xylose into cellular metabolism in many microorganisms involves its conversion to D-xylulose, followed by phosphorylation by xylulokinase to D-xylulose 5-phosphate, which then enters the non-oxidative branch of the Pentose Phosphate Pathway.[1] While effective, this pathway can be subject to metabolic bottlenecks and cofactor imbalances, particularly in engineered organisms designed for high-flux production of biofuels and biochemicals.[2]

The this compound pathway represents a synthetic biological solution to circumvent these limitations. By introducing a different phosphorylation step, this engineered route redirects the metabolic flux of D-xylulose away from the PPP, creating a more direct path to valuable C2 and C3 intermediates. This guide will focus exclusively on this synthetic pathway, its components, and its implications.

The this compound Pathway: A Core Analysis

The synthetic X1P pathway consists of two primary enzymatic steps that convert D-xylulose into glycolaldehyde and dihydroxyacetone phosphate (DHAP).[3]

  • Phosphorylation of D-Xylulose: The first committed step is the phosphorylation of D-xylulose at the C1 position to form this compound. This reaction is catalyzed by a ketohexokinase (KHK), an enzyme that can phosphorylate D-xylulose in addition to its primary substrate, D-fructose.

  • Aldol Cleavage of this compound: The newly formed this compound is then cleaved by a fructose-bisphosphate aldolase (FBA) into two key intermediates: a two-carbon compound, glycolaldehyde (GA), and a three-carbon compound, dihydroxyacetone phosphate (DHAP).[3] DHAP can then enter the central carbon metabolism, specifically glycolysis.

This pathway has been successfully engineered in microorganisms like Escherichia coli and Saccharomyces cerevisiae to produce valuable chemicals such as glycolic acid and ethanol from xylose.[4]

Signaling and Metabolic Pathway Diagram

The following diagram illustrates the core reactions of the synthetic this compound pathway and its relationship to the conventional pentose phosphate pathway.

D_Xylulose_1_Phosphate_Pathway Synthetic this compound Pathway vs. Conventional PPP Entry cluster_synthetic Synthetic Pathway cluster_conventional Conventional Pathway metabolite metabolite enzyme enzyme pathway_box pathway_box D_Xylose D-Xylose D_Xylulose D-Xylulose D_Xylose->D_Xylulose Isomerization D_Xylulose_1_P This compound D_Xylulose->D_Xylulose_1_P Phosphorylation (ATP -> ADP) D_Xylulose_5_P D-Xylulose 5-Phosphate D_Xylulose->D_Xylulose_5_P Phosphorylation (ATP -> ADP) Glycolaldehyde Glycolaldehyde D_Xylulose_1_P->Glycolaldehyde Cleavage DHAP Dihydroxyacetone Phosphate (DHAP) D_Xylulose_1_P->DHAP Glycolysis Glycolysis DHAP->Glycolysis PPP Pentose Phosphate Pathway D_Xylulose_5_P->PPP XI Xylose Isomerase KHK Ketohexokinase (Fructokinase) FBA Fructose-Bisphosphate Aldolase XKS Xylulokinase

Caption: Synthetic vs. conventional pathways of D-xylulose metabolism.

Quantitative Data

The efficiency of the synthetic this compound pathway is dependent on the kinetic properties of its constituent enzymes and the resulting metabolic fluxes. This section summarizes the available quantitative data.

Table 1: Enzyme Kinetic Parameters
EnzymeOrganism/SourceSubstrateKmkcat (s-1)Reference
D-Xylulokinase (hXK)Homo sapiensD-Xylulose24 ± 3 µM35 ± 5[5]
Fructose-Bisphosphate AldolaseRabbit MuscleFructose 1,6-Bisphosphate2.3 µM-[6]
Fructose-Bisphosphate AldolaseBacillus stearothermophilusFructose 1,6-Bisphosphate576 µM-[7]
Table 2: Metabolic Production Yields in Engineered E. coli
ProductCarbon SourcePathway(s)Yield (g/g substrate)Theoretical Max. Yield (g/g)Reference
Glycolic AcidD-XyloseGlyoxylate + X1P0.43-[4]
Glycolic AcidGlucose/Xylose MixGlyoxylate + X1P0.63-[4]
Glycolic AcidD-Xylose (fraction of mix)Glyoxylate + X1P0.751.0[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for assaying the activities of the key enzymes in the pathway.

Chemoenzymatic Synthesis of this compound

This protocol is based on the principle of chemical synthesis of D-xylose 1-phosphate followed by enzymatic conversion. A detailed, step-by-step procedure for the chemical synthesis of pentose-1-phosphates from glycosylsulfonylhydrazides has been described.[8]

Step 1: Chemical Synthesis of D-Xylose 1-Phosphate

  • Reaction Setup: React D-xylose with p-toluenesulfonyl hydrazine to generate a glycosylsulfonylhydrazide adduct.

  • Phosphorylation: The adduct is then phosphorylated. This chemical synthesis typically results in a mixture of α and β anomers of D-xylose 1-phosphate.

Step 2: Isomerization to this compound A specific protocol for the direct isomerization of D-xylose 1-phosphate to this compound is not well-documented. An alternative enzymatic approach for the synthesis of X1P involves the direct phosphorylation of D-xylulose using ketohexokinase.

Alternative Enzymatic Synthesis of this compound:

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 50 mM D-xylulose, 10 mM ATP, 10 mM MgCl₂, and purified ketohexokinase.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold methanol.

  • Purification: The product, this compound, can be purified using anion-exchange chromatography.

Ketohexokinase (KHK) Activity Assay

This protocol is adapted from a luminescence-based assay designed for fructose but applicable to D-xylulose.[9] The principle is to measure the amount of ADP produced, which is stoichiometric to the amount of this compound synthesized.

  • Protein Homogenate Preparation:

    • For tissues: Homogenize 30-40 mg of frozen tissue in lysis buffer on ice. Centrifuge at 16,000 x g for 15 minutes at 4°C and collect the supernatant.

    • For cells: Lyse cultured cells in lysis buffer on ice, sonicate briefly, and centrifuge at 16,000 x g for 15 minutes at 4°C to collect the supernatant.

  • Reaction Setup (384-well plate):

    • Add 2.5 µL of protein homogenate (e.g., 0.025 µg/µL) to each well.

    • Prepare a 2x substrate solution containing 100 mM D-xylulose and 20 mM ATP in assay buffer.

    • Add 2.5 µL of the 2x substrate solution to initiate the reaction.

  • Incubation: Cover the plate and incubate for 1 hour at room temperature (22-25°C).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent.

    • Incubate for another 40 minutes at room temperature in the dark.

  • Measurement: Read the luminescence signal using a plate reader. Activity is calculated based on the amount of ADP produced per unit of protein per unit of time.

Fructose-Bisphosphate Aldolase (FBA) Activity Assay with this compound

This is a conceptual protocol as a specific assay for FBA with X1P is not standard. It is a coupled enzyme assay that measures the consumption of NADH.

  • Reaction Mixture Preparation (per well of a 96-well plate):

    • 80 µL of 100 mM Tris-HCl buffer (pH 7.5).

    • 10 µL of 50 mM this compound (substrate).

    • 5 µL of 10 mM NADH.

    • 2 µL of triosephosphate isomerase/glycerol-3-phosphate dehydrogenase enzyme mix (sufficient to ensure the reaction is not rate-limiting).

  • Reaction Initiation: Add 3 µL of the cell lysate or purified FBA to start the reaction.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm in a plate reader at 37°C in kinetic mode for 10-30 minutes. The rate of NADH oxidation is proportional to the rate of DHAP production from the cleavage of this compound.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of sugar phosphates.[10][11]

  • Metabolite Extraction:

    • Quench metabolic activity in cell cultures or tissues by flash-freezing in liquid nitrogen.

    • Extract metabolites using a cold solvent mixture, such as 80:20 methanol:water.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Chromatography:

    • Column: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar metabolites.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate) is typically used.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in negative mode.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. The specific precursor-to-product ion transitions for this compound would need to be determined using a pure standard.

  • Quantification: Create a standard curve using a known concentration of purified this compound to allow for absolute quantification.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis & Standard Prep cluster_sample_prep Sample Preparation cluster_analysis Analysis s1 Chemoenzymatic Synthesis of D-Xylulose 1-P s2 Purification (Anion Exchange) s1->s2 s3 Purity & Identity Check (NMR) s2->s3 a3 LC-MS/MS Quantification of X1P s3->a3 Standard for Quantification p1 Cell Culture / Tissue Homogenization p2 Metabolite Extraction (Cold Methanol) p1->p2 p3 Protein Quantification (for Enzyme Assays) p1->p3 p2->a3 Extracted Metabolites a1 KHK Activity Assay (Luminescence) p3->a1 Cell Lysate a2 FBA Activity Assay (Absorbance 340nm) p3->a2 Cell Lysate

Caption: Workflow for studying the this compound pathway.

Regulation of Key Enzymes

The flux through the synthetic this compound pathway is primarily controlled by the expression levels and intrinsic properties of the two key enzymes.

  • Ketohexokinase (KHK): In mammals, there are two isoforms, KHK-C and KHK-A. KHK-C has a high affinity for fructose and is predominantly found in the liver, kidney, and intestine. KHK-A has a lower affinity and is more widely distributed.[12] In metabolic engineering applications, the choice of KHK isoform and the strength of the promoter used for its expression are critical regulatory points to control the entry of D-xylulose into the synthetic pathway.[4]

  • Fructose-Bisphosphate Aldolase (FBA): Aldolases are typically not rate-limiting in glycolysis and are regulated at the transcriptional level.[13] There are different classes of aldolases; Class I aldolases are found in animals and plants, while Class II aldolases are found in fungi and bacteria.[14] In the context of the synthetic pathway, ensuring high expression of a compatible aldolase is key to preventing the accumulation of the potentially toxic this compound intermediate.

Relevance to Drug Development

While this compound itself is not currently a direct drug target, the enzymes involved in its metabolism, particularly ketohexokinase, are of significant interest to the pharmaceutical industry.

  • Ketohexokinase Inhibitors: Excessive fructose metabolism, initiated by KHK, is linked to metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance.[15] The phosphorylation of fructose by KHK can lead to rapid ATP depletion and an increase in uric acid production, which can induce inflammation and oxidative stress.[12] Consequently, potent and selective KHK inhibitors are being developed as therapeutic agents to mitigate the adverse effects of high fructose intake.[16] By inhibiting KHK, these drugs would also prevent the formation of this compound from D-xylulose, which could be relevant in contexts where D-xylulose levels might be elevated.

  • Diabetes and Diabetic Complications: D-xylose has been shown to have anti-diabetic effects in animal models by regulating blood glucose levels.[17] The metabolism of pentoses and their phosphorylated derivatives is an area of interest in understanding and potentially managing diabetic complications.[18] While the direct role of this compound in diabetes is unknown, the enzymes that metabolize it are intertwined with glucose and fructose metabolism, making them relevant to the study of this disease.

Logical Relationship Diagram for Drug Development

Drug_Development_Logic HighFructose High Fructose/Xylulose Intake KHK_Activity Ketohexokinase (KHK) Activity HighFructose->KHK_Activity MetabolicDisease Metabolic Syndrome (NAFLD, Obesity) DiabeticComplications Diabetic Complications MetabolicDisease->DiabeticComplications X1P_Formation Fructose-1-P / D-Xylulose-1-P Formation KHK_Activity->X1P_Formation ATP_Depletion ATP Depletion & Uric Acid Production X1P_Formation->ATP_Depletion Inflammation Inflammation & Oxidative Stress ATP_Depletion->Inflammation Inflammation->MetabolicDisease KHK_Inhibitor KHK Inhibitor (Drug Target) KHK_Inhibitor->KHK_Activity

Caption: Therapeutic rationale for targeting ketohexokinase.

Conclusion

The this compound pathway, while not a component of the natural pentose phosphate pathway, represents a significant achievement in synthetic biology and metabolic engineering. It provides a powerful alternative for the efficient conversion of pentose sugars into valuable chemicals, bypassing the regulatory and stoichiometric constraints of the native PPP. For researchers, this pathway offers a rich area for investigation, from optimizing flux in engineered organisms to understanding the broader implications of pentose phosphate metabolism. For drug development professionals, the central role of ketohexokinase in this pathway highlights its potential as a therapeutic target for a range of metabolic diseases driven by excessive sugar consumption. The methodologies and data presented in this guide provide a solid foundation for further exploration and innovation in this exciting field.

References

The Role of D-Xylulose 1-Phosphate in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: D-Xylulose 1-phosphate (X1P) is a pivotal, yet non-canonical, metabolic intermediate whose primary function in microbial metabolism is realized through synthetic biology and metabolic engineering. While not a component of native xylose catabolic pathways, it serves as the cornerstone of an engineered route for the conversion of D-xylose into valuable C2 and C3 platform chemicals. This guide provides an in-depth examination of the synthesis, catabolism, and function of this compound in engineered microbes, presenting quantitative data, detailed experimental workflows, and the biotechnological implications of the synthetic this compound pathway.

Core Metabolic Pathways Involving this compound

In the context of microbial metabolism, this compound is the key intermediate in a synthetic pathway designed to bypass the native pentose phosphate pathway (PPP) for xylose utilization.[1] This engineered route, termed the "this compound pathway" or "X1P pathway," re-routes carbon flux from D-xylose towards the production of specific chemical precursors.[2][3]

The pathway is typically engineered into host organisms like Escherichia coli and Saccharomyces cerevisiae that can be metabolically optimized for chemical production.

Synthesis of this compound

The formation of this compound in this synthetic context involves two primary enzymatic steps:

  • Isomerization of D-xylose: The pathway begins with the conversion of D-xylose to D-xylulose. This is a common first step in many natural xylose utilization pathways and is catalyzed by the enzyme xylose isomerase (XI) .[4][5]

  • Phosphorylation of D-xylulose: D-xylulose is then phosphorylated at the C1 position to yield this compound. This critical step is catalyzed by a xylulose-1-kinase . As microbial xylulokinases typically phosphorylate at the C5 position to form D-xylulose 5-phosphate for the PPP, a heterologous enzyme with the desired C1 specificity is required.[1] The most successfully utilized enzyme for this purpose is human ketohexokinase C (KHK-C) , which efficiently phosphorylates D-xylulose to this compound.[2][6]

Catabolism and Function of this compound

The central function of this compound is to serve as a substrate for an aldol cleavage reaction.

  • Aldol Cleavage: this compound is cleaved by a xylulose-1-phosphate aldolase into two key fragments:

    • Glycolaldehyde (a C2 compound)

    • Dihydroxyacetone phosphate (DHAP) (a C3 compound)[2][6]

    This reaction is analogous to the cleavage of fructose-1,6-bisphosphate in glycolysis. Human aldolase B (AldoB) has been shown to effectively catalyze this reaction.[6]

  • Metabolic Fates of Cleavage Products:

    • DHAP directly enters the central carbon metabolism via the glycolytic pathway.[1]

    • Glycolaldehyde is a versatile precursor that can be converted into valuable end-products. Its most common fate in engineered strains is oxidation to glycolic acid by an endogenous or overexpressed aldehyde dehydrogenase (e.g., AldA in E. coli).[6] Alternatively, it can be reduced to ethylene glycol .[2]

The primary advantage of this synthetic pathway is its improved carbon economy for producing C2 chemicals from C5 sugars. By cleaving the pentose into a C2 and a C3 fragment, it offers a higher theoretical yield for products like glycolic acid compared to traditional pathways that involve carbon loss through decarboxylation.[2][3]

dot

X1P_Pathway Xylose D-Xylose XI Xylose Isomerase (XI) Xylose->XI Xylulose D-Xylulose KHK Ketohexokinase C (KHK-C) Xylulose->KHK X1P D-Xylulose 1-Phosphate AldoB Aldolase B (AldoB) X1P->AldoB DHAP DHAP Glycolysis Glycolysis DHAP->Glycolysis Glycolaldehyde Glycolaldehyde AldA Aldehyde Dehydrogenase (AldA) Glycolaldehyde->AldA GlycolicAcid Glycolic Acid XI->Xylulose KHK->X1P ATP->ADP AldoB->DHAP AldoB->Glycolaldehyde AldA->GlycolicAcid NAD+->NADH

Caption: The synthetic this compound (X1P) pathway.

Quantitative Data Summary

The implementation of the synthetic X1P pathway has led to significant improvements in the production of glycolic acid from D-xylose. The following tables summarize key quantitative data reported in the literature for engineered E. coli strains.

Table 1: Glycolic Acid Production Yields and Titers
Host OrganismPathway ConfigurationSubstrate(s)Yield (g/g)Titer (g/L)Molar YieldCitation(s)
E. coliGlyoxylate Shunt OnlyXylose0.29--[7]
E. coliGlyoxylate + X1P PathwayXylose0.43--[7]
E. coliGlyoxylate + X1P PathwayGlucose/Xylose Mix0.47--[7]
E. coliGlyoxylate + X1P Pathway + GalP OverexpressionGlucose/Xylose Mix0.63--[7]
E. coliGlyoxylate + X1P Pathway + GalP OverexpressionXylose fraction of mix0.75 --[7]
E. coliX1P PathwayXylose-4.3 0.9 [2][8]
Table 2: Kinetic Properties of Key Pathway Enzymes
EnzymeSubstrateKmkcatSource OrganismNotes
Ketohexokinase (KHK-C)Fructose~0.3 mM-HumanHigh affinity for fructose. Also phosphorylates D-xylulose.
Ketohexokinase (KHK-A)Fructose~3 mM-HumanLower affinity isoform.
Aldolase BFructose 1-phosphate~0.03 mM-Rabbit MuscleHigh activity on F-1-P; also cleaves X1P.
Aldolase BFructose 1,6-bisphosphate~0.003 mM-Rabbit MuscleHigh activity on FBP.

Experimental Protocols

This section provides generalized methodologies for the key experiments involved in constructing and analyzing microbial strains that utilize the this compound pathway.

Metabolic Engineering Workflow

The construction of a microbial strain for production via the X1P pathway typically follows these steps:

  • Host Strain Selection: Start with a suitable production host, such as E. coli K-12 MG1655.

  • Deletion of Competing Pathways: To channel D-xylulose into the synthetic pathway, the native xylulokinase gene (xylB in E. coli), which produces D-xylulose 5-phosphate, must be deleted. This prevents flux into the pentose phosphate pathway.

  • Plasmid Construction: Construct an expression plasmid containing the core genes of the synthetic pathway. The genes for human ketohexokinase C (khkC) and human aldolase B (aldoB) are typically codon-optimized for expression in the microbial host and cloned downstream of a strong inducible or constitutive promoter.

  • Transformation: Transform the engineered plasmid into the xylB knockout strain.

  • Optimization (Optional but Recommended):

    • Transporter Engineering: Overexpress a broad-range sugar permease, such as GalP, to enhance the uptake of xylose, especially in mixed-sugar fermentations.[7]

    • Deletion of Byproduct Pathways: To maximize product yield, knockout genes responsible for consuming the target product (e.g., glycolate oxidase, glcD) or producing competing byproducts.

dot

Workflow cluster_strain Strain Engineering cluster_plasmid Plasmid Construction cluster_analysis Analysis & Optimization Start Select Host Strain (e.g., E. coli MG1655) DeleteXylB Delete Native Xylulokinase (xylB gene knockout) Start->DeleteXylB Transform Transform Plasmid into Engineered Host DeleteXylB->Transform CodonOptimize Codon-Optimize Genes (khkC, aldoB) Clone Clone into Expression Vector CodonOptimize->Clone Clone->Transform Ferment Conduct Fermentation on Xylose Transform->Ferment Analyze Analyze Products (HPLC) Ferment->Analyze Optimize Further Engineering (e.g., Overexpress GalP) Analyze->Optimize

Caption: A typical workflow for engineering the X1P pathway.

Aldolase Activity Assay (Generalized)

This protocol is based on commercially available colorimetric assay kits and can be adapted to measure the activity of the X1P aldolase. The principle involves a series of coupled enzymatic reactions that ultimately generate a product (e.g., NADH) measurable by a spectrophotometer.

  • Sample Preparation:

    • Culture cells expressing the aldolase to mid-log phase.

    • Harvest cells by centrifugation (e.g., 10,000 x g for 5 min at 4°C).

    • Resuspend the cell pellet in ice-cold Aldolase Assay Buffer and lyse the cells (e.g., by sonication).

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Reaction Setup (in a 96-well plate):

    • Substrate: this compound (must be synthesized as it is not commercially common).

    • Reaction Mix: Prepare a master mix containing Aldolase Assay Buffer, a developer, and an enzyme mix (containing the coupling enzymes).

    • Add cell lysate (containing the aldolase) to appropriate wells.

    • Add the Reaction Mix to each well to start the reaction.

  • Measurement:

    • Immediately measure the absorbance (e.g., at 450 nm for a colorimetric product or 340 nm for NADH) in a plate reader.

    • Perform measurements in kinetic mode at 37°C for 10-60 minutes.

    • Calculate the activity based on the rate of change in absorbance, using a standard curve (e.g., an NADH standard curve).

Metabolite Quantification by HPLC

This is a representative protocol for analyzing sugars and organic acids from a fermentation broth.

  • Sample Preparation:

    • Collect a sample from the fermentation broth at a specific time point.

    • Immediately centrifuge the sample (e.g., 14,000 x g for 10 min) to pellet cells and debris.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

    • Dilute the sample as necessary with the mobile phase.

  • HPLC Conditions:

    • Column: A column suitable for organic acid and sugar analysis, such as a Bio-Rad Aminex HPX-87H.[1]

    • Mobile Phase: Isocratic elution with a dilute acid solution, typically 5 mM sulfuric acid (H₂SO₄).[1]

    • Flow Rate: 0.5 - 0.7 mL/min.

    • Column Temperature: 60 - 65°C.

    • Detector: Refractive Index (RI) detector for sugars and alcohols; UV detector (e.g., at 210 nm) for organic acids.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Identify and quantify compounds by comparing retention times and peak areas to those of known standards (e.g., D-xylose, glycolic acid).

Relevance for Drug Development and Biotechnology

While the X1P pathway is primarily a tool for biotechnology and chemical production, its study has broader implications:

  • Understanding Enzyme Promiscuity: The pathway's success relies on the substrate promiscuity of enzymes like ketohexokinase and aldolase B. Studying these activities provides fundamental insights into enzyme evolution and function, which is valuable for designing novel enzymatic catalysts and understanding off-target effects of drugs that modulate metabolic enzymes.

  • Novel Antimicrobial Targets: While this specific pathway is synthetic, understanding unique microbial metabolic routes is crucial for identifying novel antimicrobial targets. The enzymes involved in related, naturally occurring pentose catabolism pathways could be potential targets.

  • Platform for Bio-based Chemicals: The X1P pathway is a prime example of how synthetic biology can be used to create efficient and sustainable routes to platform chemicals from renewable feedstocks like hemicellulose (rich in xylose).[3][7] This reduces reliance on petrochemicals for producing materials like biodegradable polymers (from glycolic acid) and antifreeze (ethylene glycol).

  • Metabolic Disease Research: Ketohexokinase (KHK) is a key enzyme in fructose metabolism, and its inhibition is being explored as a therapeutic strategy for metabolic diseases like non-alcoholic fatty liver disease (NAFLD).[9] Research into its activity on other sugars like xylulose contributes to a more complete understanding of its physiological role and the potential consequences of its inhibition.

References

Whitepaper: Engineering a Synthetic D-Xylulose 1-Phosphate Pathway in Yeast for Novel Bioproduction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Saccharomyces cerevisiae is a cornerstone of industrial biotechnology, yet its native metabolic pathways represent only a fraction of the chemical space accessible through biological production. This technical guide explores the concept of introducing a synthetic metabolic pathway into yeast centered around the novel metabolite, D-xylulose 1-phosphate (X1P) . While not a known natural metabolite in yeast, the engineering of an X1P-centric pathway presents a promising strategy for the production of valuable C2 and C3 chemicals from pentose sugars. This document details the core components of this synthetic pathway, provides a blueprint for its implementation in S. cerevisiae, and outlines the necessary experimental protocols for its validation.

The Natural D-Xylose Metabolism in Yeast: A Brief Overview

In yeasts capable of utilizing D-xylose, the sugar is typically converted to D-xylulose. This intermediate is then phosphorylated by the endogenous enzyme xylulokinase (XKS1) to form D-xylulose 5-phosphate, which subsequently enters the pentose phosphate pathway (PPP).[1][2][3][4] Several yeast species, including Saccharomyces cerevisiae, can grow on D-xylulose as a carbon source, indicating the presence of a functional xylulokinase.[5] The efficiency of this natural pathway can be a limiting factor in the bioconversion of xylose-rich feedstocks.[3]

A Novel Metabolite: The Synthetic this compound Pathway

A synthetic pathway that utilizes this compound has been successfully demonstrated in Escherichia coli for the production of glycolic acid.[6][7] This pathway offers a blueprint for engineering a similar system in yeast. The core of this pathway involves three key enzymatic steps that diverge from the native pentose phosphate pathway.

  • Phosphorylation at the C1 position: D-xylulose is phosphorylated by a xylulose-1-kinase to produce this compound.

  • Aldol Cleavage: The this compound is then cleaved by an aldolase into a two-carbon (C2) compound, glycolaldehyde, and a three-carbon (C3) compound, dihydroxyacetone phosphate (DHAP).

  • Conversion to Products: The glycolaldehyde can be subsequently converted to valuable products like glycolic acid or ethylene glycol, while DHAP can enter the central carbon metabolism.

The introduction of this pathway into yeast would create a novel metabolic route, enabling the production of compounds not typically synthesized from xylose.

Synthetic_X1P_Pathway cluster_input Upstream Metabolism cluster_synthetic_pathway Synthetic this compound Pathway cluster_output Downstream Products & Pathways D-Xylose D-Xylose D-Xylulose D-Xylulose D-Xylose->D-Xylulose Xylose Isomerase (or XR/XDH) D-Xylulose_1_P This compound D-Xylulose->D-Xylulose_1_P Xylulose-1-Kinase (e.g., Human KHK-C) Glycolaldehyde Glycolaldehyde D-Xylulose_1_P->Glycolaldehyde X1P Aldolase (e.g., Human ALDOB) DHAP Dihydroxyacetone Phosphate D-Xylulose_1_P->DHAP X1P Aldolase (e.g., Human ALDOB) Glycolic_Acid Glycolic Acid Glycolaldehyde->Glycolic_Acid Aldehyde Dehydrogenase Central_Metabolism Central Carbon Metabolism DHAP->Central_Metabolism

Synthetic this compound Pathway.

Quantitative Data from Engineered E. coli

To date, quantitative data for a synthetic this compound pathway comes from studies in E. coli. These results demonstrate the potential of this pathway for producing glycolic acid from xylose. The table below summarizes the reported yields.

Strain/Pathway ConfigurationCarbon SourceTiter (g/L)Yield (g/g)Reference
Engineered Glyoxylate Shunt10 g/L Glucose2.640.31[6]
Synthetic X1P Pathway + Engineered Glyoxylate Shunt10 g/L Xylose2.240.43[6]
Synthetic X1P Pathway + Engineered Glyoxylate Shunt + Constitutive Permease2.5 g/L Glucose + 5 g/L Xylose3.730.63 (on xylose fraction)[6]

Experimental Protocols for Engineering and Validation in Yeast

The following section outlines the key experimental protocols required to introduce and validate the synthetic this compound pathway in S. cerevisiae.

Construction of Yeast Expression Plasmids
  • Gene Synthesis: Synthesize the coding sequences for a xylulose-1-kinase (e.g., human ketohexokinase C, khkC) and a this compound aldolase (e.g., human aldolase B, aldoB), codon-optimized for S. cerevisiae.

  • Vector Selection: Choose a suitable high-copy yeast expression vector with a strong constitutive promoter (e.g., pTEF1 or pGPD1) and a selectable marker (e.g., URA3, LEU2).

  • Cloning: Clone the synthesized genes into the expression vector using standard molecular biology techniques such as restriction digestion and ligation or Gibson assembly.

  • Verification: Verify the final plasmid constructs by Sanger sequencing.

Yeast Transformation and Strain Construction
  • Yeast Strain: Use a laboratory strain of S. cerevisiae (e.g., CEN.PK or BY4741).

  • Transformation Method: Transform the yeast with the expression plasmids using the lithium acetate/polyethylene glycol (LiAc/PEG) method.

  • Selection: Plate the transformed cells on selective synthetic complete (SC) dropout medium lacking the appropriate nutrient to select for successful transformants.

  • Verification: Confirm the presence of the integrated or plasmid-borne genes by colony PCR.

Enzyme Activity Assays
  • Cell Lysate Preparation: Grow the engineered yeast strains in selective medium, harvest the cells during the exponential growth phase, and prepare cell-free extracts by mechanical disruption (e.g., glass bead beating) or enzymatic lysis.

  • Xylulose-1-Kinase Assay:

    • Principle: A coupled-enzyme assay where the production of ADP is linked to the oxidation of NADH, measured by a decrease in absorbance at 340 nm.

    • Reaction Mixture: Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2), ATP, phosphoenolpyruvate, NADH, lactate dehydrogenase, pyruvate kinase, and cell-free extract. .

    • Initiation: Start the reaction by adding D-xylulose.

  • X1P-Aldolase Assay:

    • Principle: A coupled-enzyme assay where the production of DHAP is linked to the oxidation of NADH via glycerol-3-phosphate dehydrogenase.

    • Reaction Mixture: Assay buffer, NADH, glycerol-3-phosphate dehydrogenase, and cell-free extract.

    • Initiation: Start the reaction by adding chemically synthesized this compound.

Metabolite Detection and Quantification by LC-MS/MS
  • Metabolite Extraction:

    • Quenching: Rapidly quench the metabolism of yeast cultures by transferring them to a cold solvent (e.g., -40°C methanol).

    • Extraction: Extract intracellular metabolites using a hot ethanol extraction method.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the metabolites using hydrophilic interaction liquid chromatography (HILIC).

    • Mass Spectrometry: Detect and quantify the metabolites using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Standard Curves: Generate standard curves for absolute quantification using authentic standards of this compound and other target metabolites.

Experimental_Workflow cluster_design Design & Construction cluster_validation Validation & Analysis A Gene Synthesis (Codon Optimized) B Cloning into Yeast Expression Vector A->B Vector Backbone C Yeast Transformation (LiAc/PEG) B->C Verified Plasmid D Enzyme Activity Assays (in vitro) C->D Engineered Strain E Cultivation & Fermentation (in vivo) C->E Engineered Strain F Metabolite Analysis (LC-MS/MS) E->F Metabolite Extraction G Product Quantification (e.g., HPLC) E->G Culture Supernatant F->D Confirms Pathway Activity

Workflow for Engineering and Validation.

Conclusion and Future Outlook

The introduction of a synthetic this compound pathway represents a novel and promising avenue for metabolic engineering in Saccharomyces cerevisiae. By leveraging enzymes from other organisms, it is possible to create a metabolic route that is orthogonal to the host's native pathways, thereby enabling the high-yield production of valuable chemicals from xylose. The successful implementation of this pathway in E. coli provides a strong foundation and a clear roadmap for its transfer to yeast. Future work should focus on optimizing the expression of the pathway enzymes, balancing cofactor usage, and exploring the full range of potential products derivable from the glycolaldehyde and DHAP intermediates. This strategy has the potential to significantly expand the product portfolio of yeast-based biorefineries and enhance the economic viability of lignocellulosic biomass conversion.

References

An In-depth Technical Guide to the Structural Characterization of D-Xylulose 1-Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google

Abstract

D-Xylulose 1-phosphate is a phosphorylated ketopentose that serves as a key intermediate in specialized metabolic pathways. A thorough understanding of its structural and chemical properties is essential for researchers in metabolic engineering, drug development, and enzymology. This technical guide provides a consolidated overview of the structural characterization of this compound, compiling available spectroscopic data and outlining the principles of its synthesis and purification. Due to the absence of a published crystal structure, this guide emphasizes characterization through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Methodologies for key experiments are described based on established principles for sugar phosphate analysis, and relevant metabolic pathways and experimental workflows are visualized.

Introduction

This compound is a C-1 phosphorylated derivative of the five-carbon ketose, D-xylulose. Unlike its more commonly studied isomer, D-xylulose 5-phosphate, a central intermediate in the pentose phosphate pathway, this compound is primarily associated with synthetic or alternative metabolic routes. For instance, it is a key component of the synthetic this compound (X1P) pathway engineered in microorganisms like E. coli for the production of valuable chemicals such as glycolic acid from D-xylose.[1][2] Its formation is typically catalyzed by kinases that can phosphorylate D-xylulose at the C-1 position, such as certain ketohexokinases.[3] The subsequent cleavage of this compound by an aldolase yields glycolaldehyde and dihydroxyacetone phosphate (DHAP), linking pentose metabolism to the synthesis of C2 and C3 compounds.[1][3]

Given its role in these engineered biological systems, a precise understanding of its structure is critical for enzyme characterization, pathway optimization, and the design of potential inhibitors. This guide synthesizes the available structural data for the scientific and drug development communities.

Physicochemical Properties

The fundamental chemical properties of this compound are summarized in Table 1. This data is derived from computational analysis and is publicly available in chemical databases.

PropertyValueSource
Molecular Formula C₅H₁₁O₈PPubChem[4]
Molecular Weight 230.11 g/mol PubChem[4]
Monoisotopic Mass 230.01915430 DaPubChem[4]
IUPAC Name (3,4,5-trihydroxy-2-oxopentyl) dihydrogen phosphatePubChem[4]
InChI Key ILXHFXFPPZGENN-KKQCNMDGSA-NPubChem[5]
SMILES OC--INVALID-LINK----INVALID-LINK--C(=O)COP(O)(O)=OHMDB[3]
CAS Number 63323-91-1PubChem[4]

Synthesis and Purification

Detailed, step-by-step protocols for the synthesis of this compound are not extensively detailed in recent literature. However, the principles of its synthesis are established through both enzymatic and chemical routes.

Enzymatic Synthesis

Enzymatic synthesis is the most specific method for producing this compound. The reaction involves the phosphorylation of D-xylulose, typically using ATP as the phosphate donor, catalyzed by a suitable kinase. Human ketohexokinase C (khkC) has been used in engineered pathways to catalyze this conversion.[1]

Enzymatic_Synthesis D_Xylulose D-Xylulose sub Ketohexokinase (khkC) or Xylulokinase D_Xylulose->sub ATP ATP ATP->sub DX1P This compound ADP ADP sub->DX1P sub->ADP

Caption: General enzymatic synthesis of this compound.

Experimental Protocol Principles (Enzymatic Synthesis): A typical reaction mixture would include:

  • Substrates: D-xylulose and a phosphate donor (e.g., ATP).

  • Enzyme: A purified kinase with activity towards D-xylulose at the C-1 position (e.g., ketohexokinase).

  • Buffer: A suitable buffer to maintain optimal pH for enzyme activity (e.g., Tris-HCl or HEPES at pH ~7.5).

  • Cofactors: Divalent cations, typically Mg²⁺, which are essential for kinase activity.

  • Temperature: The reaction is maintained at the optimal temperature for the specific enzyme used (e.g., 30-37 °C).

  • Monitoring: The reaction progress can be monitored by measuring the consumption of ATP or the formation of the product using techniques like HPLC or NMR.

Purification by Ion-Exchange Chromatography

As a phosphorylated sugar, this compound carries a negative charge at neutral or alkaline pH, making it amenable to purification using anion-exchange chromatography. This technique separates molecules based on their net charge.

Experimental Protocol Principles (Anion-Exchange Chromatography):

  • Column: A column packed with a strong or weak anion-exchange resin (e.g., Dowex-1, DEAE-cellulose).[6][7]

  • Sample Loading: The crude reaction mixture, adjusted to a suitable pH (e.g., 8.5) to ensure the target molecule is charged, is loaded onto the column.[6]

  • Washing: The column is washed with a low-ionic-strength buffer to remove unbound, neutral molecules like unreacted sugars.[6]

  • Elution: A gradient of increasing salt concentration (e.g., NaCl or a volatile salt like ammonium bicarbonate) is applied. This compound will elute at a characteristic salt concentration, separated from other charged species like ATP, ADP, and inorganic phosphate.

  • Detection: Fractions are collected and analyzed for the presence of the product, typically using a phosphate assay or HPLC-MS.

Purification_Workflow start Crude Synthesis Mixture (DX1P, Unreacted Substrates, Salts) load Adjust pH to ~8.5 start->load aex Anion-Exchange Chromatography Column load->aex wash Wash with Low Salt Buffer aex->wash elute Elute with Salt Gradient (e.g., NaCl or NH₄HCO₃) wash->elute collect Collect Fractions elute->collect analyze Analyze Fractions (Phosphate Assay, HPLC-MS) collect->analyze pool Pool Pure Fractions analyze->pool final Purified this compound pool->final

Caption: Generalized workflow for the purification of this compound.

Structural Characterization Data

As no crystal structure is available, the structural characterization of this compound relies on spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For sugar phosphates, ¹H, ¹³C, and ³¹P NMR are particularly informative.

¹H NMR Data In solution, this compound exists as an equilibrium mixture of anomers. The anomeric protons (the proton attached to the carbon involved in the hemiacetal linkage) give distinct signals for the α and β forms.

AnomerChemical Shift (ppm)Coupling Constant (J, Hz)Source
α-anomer 5.393.4[8]
β-anomer 4.837.6[8]

¹³C and ³¹P NMR Data While specific, published ¹³C and ³¹P NMR data for this compound were not identified in the literature search, analysis of the closely related D-xylulose 5-phosphate provides an example of the expected data. The ³¹P NMR would show a single resonance corresponding to the phosphate group, with its chemical shift being pH-dependent. The ¹³C NMR would show five distinct signals for the carbon backbone.

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. Experimental LC-MS/MS data for the [M-H]⁻ ion of α-D-Xylose 1-phosphate is available.

Precursor Ion (m/z)Collision EnergyFragment Ions (m/z)Relative Intensity (%)Source
22930 V79.100100PubChem[5]
103.0008
97.0007.08
147.2003.48
138.9002.90
22940 V78.900100PubChem[5]
96.9002.36
103.0002.24
59.3000.73
138.9000.26

The prominent fragments at m/z 79 and 97 are characteristic of phosphate-containing molecules, corresponding to [PO₃]⁻ and [H₂PO₄]⁻, respectively.

Metabolic Significance: The this compound (X1P) Pathway

The primary significance of this compound in current research lies in its role as a central intermediate in the synthetic X1P pathway for producing glycolic acid from D-xylose. This pathway offers a carbon-efficient alternative to natural metabolic routes.[1][2]

X1P_Pathway Xylose D-Xylose Xylulose D-Xylulose Xylose->Xylulose XI Xylose Isomerase DX1P This compound Xylulose->DX1P KHK Ketohexokinase C (khkC) GAld Glycolaldehyde DX1P->GAld DHAP DHAP DX1P->DHAP AldoB Aldolase B (aldoB) GAcid Glycolic Acid GAld->GAcid AldA Aldehyde Dehydrogenase (aldA) GAld->AldA AldoB->GAld AldoB->DHAP AldA->GAcid

Caption: The synthetic this compound (X1P) pathway.[1]

Conclusion

The structural characterization of this compound is foundational for its application in synthetic biology and metabolic engineering. While a definitive three-dimensional structure from crystallography is currently unavailable, a combination of 1D NMR and mass spectrometry provides robust data for its identification and quantification. The compiled data and procedural outlines in this guide serve as a valuable resource for researchers, enabling further studies into the enzymes that metabolize this key intermediate and the optimization of metabolic pathways in which it participates. Future work to obtain a complete set of NMR data (¹³C, ³¹P) and, ultimately, a crystal structure would provide a more complete picture of this important molecule.

References

D-Xylulose 1-Phosphate: A Linchpin in Synthetic and Central Carbon Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

D-xylulose 1-phosphate (D-X1P) is a phosphorylated ketopentose that has emerged as a key intermediate in synthetic metabolic pathways, offering novel routes for the bioconversion of pentose sugars into valuable chemicals. While its natural occurrence is limited, its strategic position allows for the rerouting of carbon flux from the pentose phosphate pathway (PPP) to glycolysis, bypassing native regulatory checkpoints. This guide provides a comprehensive technical overview of D-X1P, its enzymatic synthesis and cleavage, its intricate connection to central carbon metabolism, and its applications in metabolic engineering. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to equip researchers with the necessary knowledge to explore and exploit the potential of this versatile metabolite.

Introduction

The efficient utilization of lignocellulosic biomass, rich in pentose sugars like D-xylose, is a cornerstone of sustainable biotechnology. D-xylulose, an isomer of D-xylose, is a natural intermediate in pentose metabolism. While D-xylulose is typically phosphorylated at the C5 position to form D-xylulose 5-phosphate (X5P), a key intermediate of the pentose phosphate pathway (PPP), the synthetic phosphorylation at the C1 position to yield this compound (D-X1P) opens up a novel and efficient metabolic route.

This synthetic pathway, primarily explored in engineered microorganisms, involves the phosphorylation of D-xylulose by a ketohexokinase and the subsequent cleavage of D-X1P by an aldolase into glycolaldehyde (a C2 compound) and dihydroxyacetone phosphate (DHAP), a glycolytic intermediate. This strategy effectively channels carbon from pentoses into the central carbon metabolism, providing precursors for a range of valuable bioproducts.

In mammalian systems, particularly in hepatocytes, this compound is endogenously produced from D-xylulose by fructokinase (ketohexokinase)[1]. Its subsequent cleavage by aldolase B produces glycolaldehyde, a precursor to oxalate, highlighting a potential role in metabolic disorders related to oxalate metabolism[1].

This guide will delve into the technical details of the D-X1P pathway, its enzymes, and its integration with the core metabolic networks of the cell.

The this compound Pathway and its Connection to Central Carbon Metabolism

The synthetic D-X1P pathway represents a significant feat of metabolic engineering, creating a new link between pentose and glycolytic metabolism.

Enzymatic Steps of the Synthetic D-X1P Pathway

The core of the synthetic D-X1P pathway consists of two key enzymatic reactions:

  • Phosphorylation of D-xylulose: D-xylulose is phosphorylated at the C1 position by a ketohexokinase (EC 2.7.1.3), also known as fructokinase, to produce this compound. In many engineered systems, the human ketohexokinase C (KHK-C) is utilized due to its activity on D-xylulose[2].

  • Aldol Cleavage of this compound: D-X1P is then cleaved by a fructose-bisphosphate aldolase (EC 4.1.2.13), typically human aldolase B (ALDOB), into glycolaldehyde and dihydroxyacetone phosphate (DHAP) [2][3].

Integration with Central Carbon Metabolism

The products of the D-X1P pathway directly feed into central metabolic pathways:

  • Dihydroxyacetone phosphate (DHAP): As a key intermediate of glycolysis and gluconeogenesis, DHAP is readily isomerized to glyceraldehyde 3-phosphate and further metabolized through the lower part of glycolysis to produce pyruvate, ATP, and NADH.

  • Glycolaldehyde: This C2 compound can be converted into various valuable products through further enzymatic reactions. For instance, it can be oxidized to glycolic acid by an aldehyde dehydrogenase or reduced to ethylene glycol by an alcohol dehydrogenase[2].

This pathway effectively creates a shortcut from D-xylose to glycolytic intermediates, bypassing the complex regulatory network of the pentose phosphate pathway.

D_Xylulose_1_Phosphate_Pathway cluster_pentose_metabolism Pentose Metabolism cluster_synthetic_pathway Synthetic D-X1P Pathway cluster_central_metabolism Central Carbon Metabolism D-Xylose D-Xylose D-Xylulose D-Xylulose D-Xylulose_5P D-Xylulose 5-Phosphate PPP Pentose Phosphate Pathway D-Xylulose_1P This compound Glycolaldehyde Glycolaldehyde DHAP Dihydroxyacetone Phosphate Glycolysis Glycolysis Value_Added_Products Value-Added Products (e.g., Glycolic Acid, Ethylene Glycol)

Quantitative Data

Enzyme Kinetic Parameters
EnzymeOrganism/IsoformSubstrateKm (µM)kcat (s-1)Vmax (µmol/min/mg)Reference(s)
Xylulokinase Escherichia coliD-Xylulose---[4]
Saccharomyces cerevisiaeD-Xylulose300 - 310--[3]
Saccharomyces cerevisiaeATP1500 - 1550--[3]
Human (hXK)D-Xylulose24 ± 335 ± 5-[2]
Fructose-Bisphosphate Aldolase B Trypanosoma bruceiFructose 1,6-bisphosphate---[2][5]
Rabbit muscleFructose 1,6-bisphosphate---[5]
Staphylococcus aureusFructose 1,6-bisphosphate---[5]
Aquifex aeolicusFructose 1,6-bisphosphate4400 ± 70-100 ± 0.02[6]
Bacillus stearothermophilusFructose 1,6-bisphosphate4.55--[6]
Synechocystis sp. PCC 6803Fructose 1,6-bisphosphate8--[6]

Note: Kinetic data for Fructose-Bisphosphate Aldolase B with this compound as a substrate is not currently available in the reviewed literature.

Glycolic Acid Production Yields in Engineered E. coli

The synthetic D-X1P pathway has been successfully implemented in E. coli for the production of glycolic acid (GA) from D-xylose.

Strain EngineeringSubstrate(s)GA Yield (g/g substrate)Reference(s)
Glyoxylate pathway onlyGlucose0.31[6][7]
Xylose0.29[6][7]
Glucose/Xylose mixture0.37[6][7]
Glyoxylate + D-X1P pathwayGlucose0.39[6][7]
Xylose0.43[6][7]
Glucose/Xylose mixture0.47[6][7]
Glyoxylate + D-X1P pathway + overexpressed GalPGlucose/Xylose mixture0.63[3][7]
Xylose fraction of mixture0.75[3][7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the D-X1P pathway.

Assay for Xylulokinase Activity

A continuous coupled spectrophotometric assay is commonly used to measure xylulokinase activity by monitoring the production of ADP.

Principle: The ADP produced by xylulokinase is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate, which is then reduced to lactate by lactate dehydrogenase, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the xylulokinase activity.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 50 mM KCl

  • ATP solution: 100 mM

  • D-xylulose solution: 100 mM

  • Phosphoenolpyruvate (PEP) solution: 50 mM

  • NADH solution: 10 mM

  • Pyruvate kinase (PK) suspension

  • Lactate dehydrogenase (LDH) suspension

  • Enzyme sample (cell extract or purified xylulokinase)

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL Assay Buffer

    • 50 µL ATP solution

    • 20 µL PEP solution

    • 20 µL NADH solution

    • 5 µL PK suspension

    • 5 µL LDH suspension

    • Enzyme sample (e.g., 10-50 µL of cell extract)

    • ddH2O to a final volume of 980 µL.

  • Incubate the mixture at 30°C for 5 minutes to allow for the depletion of any contaminating ADP.

  • Initiate the reaction by adding 20 µL of D-xylulose solution.

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Calculate the rate of NADH oxidation from the linear portion of the curve (εNADH = 6.22 mM-1cm-1).

Assay for this compound Aldolase Activity

A coupled enzymatic assay can be used to determine the activity of D-X1P aldolase by measuring the formation of one of its products, DHAP.

Principle: The DHAP produced from the cleavage of D-X1P is reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase (GPDH), which oxidizes NADH to NAD+. The rate of NADH oxidation, monitored at 340 nm, is proportional to the aldolase activity.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5)

  • This compound solution (substrate): 50 mM (synthesis required as it is not commercially widely available)

  • NADH solution: 10 mM

  • Glycerol-3-phosphate dehydrogenase (GPDH)

  • Enzyme sample (cell extract or purified aldolase)

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 850 µL Assay Buffer

    • 20 µL NADH solution

    • 5 µL GPDH

    • Enzyme sample (e.g., 20-100 µL of cell extract)

    • ddH2O to a final volume of 980 µL.

  • Incubate at 37°C for 5 minutes to establish a baseline.

  • Initiate the reaction by adding 20 µL of this compound solution.

  • Monitor the decrease in absorbance at 340 nm for 10-20 minutes.

  • Calculate the rate of the reaction based on the rate of NADH consumption.

Note on D-X1P Synthesis: this compound for use as a substrate can be synthesized enzymatically from D-xylulose and ATP using ketohexokinase.

Construction of an E. coli Strain with a Synthetic D-X1P Pathway

This protocol outlines the general steps for creating an E. coli strain capable of utilizing the D-X1P pathway.

Workflow:

  • Gene Sourcing and Codon Optimization:

    • Obtain the coding sequences for human ketohexokinase C (khkC) and human aldolase B (aldoB).

    • Codon-optimize these sequences for expression in E. coli.

    • Synthesize the optimized genes.

  • Plasmid Vector Selection and Construction:

    • Choose a suitable expression vector (e.g., a pET or pTrc series plasmid) with an inducible promoter (e.g., T7 or trc promoter) and an appropriate antibiotic resistance marker.

    • Clone the codon-optimized khkC and aldoB genes into the expression vector under the control of the inducible promoter. This can be done as a single operon or as separate expression cassettes.

  • Transformation of E. coli:

    • Transform a suitable E. coli host strain (e.g., BL21(DE3) for T7 promoter-based vectors) with the constructed plasmid.

    • Select for transformants on agar plates containing the appropriate antibiotic.

  • Verification of Transformants:

    • Confirm the presence of the correct plasmid in the transformants by plasmid isolation and restriction digestion or sequencing.

  • Protein Expression and Functional Verification:

    • Grow the engineered strain in a suitable medium (e.g., LB or M9 minimal medium).

    • Induce protein expression with the appropriate inducer (e.g., IPTG).

    • Verify the expression of KHK-C and ALDOB by SDS-PAGE and Western blotting.

    • Confirm the enzymatic activity of the expressed proteins using the assays described in sections 4.1 and 4.2.

Strain_Construction_Workflow cluster_design Design & Synthesis cluster_cloning Cloning cluster_transformation Transformation & Selection cluster_verification Verification GeneSourcing Source khkC and aldoB genes CodonOptimization Codon Optimize for E. coli GeneSourcing->CodonOptimization GeneSynthesis Synthesize Genes CodonOptimization->GeneSynthesis Cloning Clone Genes into Vector GeneSynthesis->Cloning VectorSelection Select Expression Vector VectorSelection->Cloning Transformation Transform E. coli Host Cloning->Transformation Selection Select on Antibiotic Plates Transformation->Selection PlasmidVerification Verify Plasmid Selection->PlasmidVerification ExpressionVerification Verify Protein Expression PlasmidVerification->ExpressionVerification ActivityAssay Confirm Enzyme Activity ExpressionVerification->ActivityAssay

Signaling and Regulatory Aspects

Currently, there is no direct evidence to suggest that this compound acts as a classical signaling molecule that binds to specific receptors or transcription factors to elicit a cellular response. However, its position as a metabolic intermediate allows it to exert regulatory influence on central carbon metabolism.

By bypassing the oxidative phase of the pentose phosphate pathway, the synthetic D-X1P pathway can alter the redox balance (NADPH/NADP+ ratio) and the availability of PPP-derived precursors for nucleotide and amino acid biosynthesis. The production of DHAP directly feeds into glycolysis, potentially influencing the flux through this central pathway and the levels of its intermediates. Therefore, the regulatory effects of D-X1P are likely indirect, stemming from its impact on the concentrations of key metabolites in the central carbon network.

Regulatory_Influence D-Xylulose_1P This compound PPP Pentose Phosphate Pathway D-Xylulose_1P->PPP Bypasses Glycolysis Glycolysis D-Xylulose_1P->Glycolysis Feeds into Redox_Balance Cellular Redox Balance (NADPH/NADP+) PPP->Redox_Balance Influences Biosynthesis Biosynthetic Precursors PPP->Biosynthesis Provides Metabolic_Flux Metabolic Flux Redistribution Glycolysis->Metabolic_Flux Redox_Balance->Metabolic_Flux Biosynthesis->Metabolic_Flux

Conclusion

This compound stands as a testament to the power of synthetic biology to rewire cellular metabolism. While its natural role appears limited, its engineered introduction provides a powerful tool for redirecting carbon flux from pentose sugars to valuable bioproducts. This guide has provided a comprehensive overview of the D-X1P pathway, from its enzymatic machinery to its integration with central metabolism. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers seeking to harness the potential of this synthetic route. As the demand for sustainable bioproduction grows, the strategic implementation of novel pathways centered around key intermediates like this compound will undoubtedly play a pivotal role in the future of biotechnology. Further research is warranted to elucidate the kinetics of aldolase B with D-X1P and to quantify the in vivo concentrations of this important metabolite, which will further refine our understanding and application of this powerful metabolic shunt.

References

A Technical Guide to the D-Xylulose 1-Phosphate Pathway: Theoretical Yields and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic D-Xylulose 1-phosphate (X1P) pathway, a novel metabolic route for the conversion of D-xylose into valuable bioproducts. This document details the theoretical yields of key products, presents detailed experimental protocols for pathway analysis, and includes visualizations of the core biological processes.

Introduction to the this compound Pathway

The this compound (X1P) pathway is a synthetic metabolic pathway engineered in microorganisms, most notably Escherichia coli, to provide a carbon-conserving route for D-xylose utilization. Unlike the native pentose phosphate pathway, the X1P pathway cleaves this compound into a two-carbon compound, glycolaldehyde, and a three-carbon compound, dihydroxyacetone phosphate (DHAP). This pathway has garnered significant interest for the production of C2 chemicals such as glycolic acid and ethylene glycol.

The core enzymatic steps of the this compound pathway are:

  • Isomerization: D-xylose is converted to D-xylulose by xylose isomerase.

  • Phosphorylation: D-xylulose is phosphorylated to this compound by a specific xylulose-1-kinase.

  • Aldol Cleavage: this compound is cleaved by a D-xylulose-1-phosphate aldolase to yield glycolaldehyde and dihydroxyacetone phosphate (DHAP).

  • Product Formation: Glycolaldehyde can then be oxidized to glycolic acid by a glycolaldehyde dehydrogenase or reduced to ethylene glycol by an aldehyde reductase. DHAP enters the central carbon metabolism.

Theoretical Yields of Products

The primary advantage of the X1P pathway is its high theoretical carbon yield for C2 compounds derived from D-xylose. The theoretical yields for the main products are summarized below.

ProductPathwayStoichiometric EquationMolar Yield (mol/mol D-xylose)Mass Yield (g/g D-xylose)
Glycolic Acid This compound PathwayC₅H₁₀O₅ + H₂O → C₂H₄O₃ + C₃H₇O₆P + H⁺11.0[1]
Ethylene Glycol This compound PathwayC₅H₁₀O₅ + NADH + H⁺ → C₂H₆O₂ + C₃H₇O₆P + NAD⁺10.41[2]
Ethanol This compound and Glycolysis3 C₅H₁₀O₅ + 5 ADP + 5 Pi → 5 C₂H₅OH + 5 CO₂ + 5 ATP + 5 H₂O1.67[3][4]0.51[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the establishment and analysis of the this compound pathway.

Construction of an Engineered E. coli Strain for Glycolic Acid Production

This protocol outlines the general steps for engineering an E. coli strain to produce glycolic acid via the X1P pathway.

Objective: To create an E. coli strain that efficiently converts D-xylose to glycolic acid.

Parental Strain: E. coli with deletions in the native xylulokinase gene (xylB) to prevent flux into the pentose phosphate pathway and the glycolate dehydrogenase gene (glcD) to prevent glycolic acid consumption.

Plasmids: A suitable expression vector (e.g., pEXT20) carrying the genes for D-xylulose-1-kinase (e.g., human ketohexokinase C, khkC) and D-xylulose-1-phosphate aldolase (e.g., human aldolase B, aldoB). An additional plasmid can be used to overexpress a native aldehyde dehydrogenase (e.g., aldA) to facilitate the conversion of glycolaldehyde to glycolic acid.[1]

Procedure:

  • Gene Amplification: Amplify the coding sequences of khkC and aldoB from a suitable template (e.g., human cDNA) using PCR with primers containing appropriate restriction sites.

  • Plasmid Construction: Digest the PCR products and the expression vector with the corresponding restriction enzymes. Ligate the digested genes into the vector to create the expression plasmid.

  • Transformation: Transform the constructed plasmid into the engineered E. coli parent strain.

  • Verification: Verify the correct insertion of the genes by colony PCR and DNA sequencing.

  • Cultivation for Glycolic Acid Production:

    • Prepare a minimal medium (e.g., M9 medium) supplemented with D-xylose as the sole carbon source.

    • Inoculate a pre-culture of the engineered strain into the production medium.

    • Incubate at 30-37°C with shaking.

    • Induce gene expression at an appropriate cell density (e.g., OD₆₀₀ of 0.6-0.8) with an inducer such as IPTG.

    • Collect samples periodically for analysis of cell growth and metabolite concentrations.[1]

Enzyme Activity Assays

3.2.1. D-Xylulose-1-Kinase Activity Assay (Coupled Spectrophotometric Assay)

This assay measures the activity of D-xylulose-1-kinase by coupling the production of ADP to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase.

Principle: D-Xylulose + ATP --(Xylulose-1-Kinase)--> D-Xylulose-1-phosphate + ADP ADP + Phosphoenolpyruvate --(Pyruvate Kinase)--> ATP + Pyruvate Pyruvate + NADH + H⁺ --(Lactate Dehydrogenase)--> Lactate + NAD⁺

The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Reagents:

  • Assay Buffer: 50 mM HEPES, pH 7.4, containing 10 mM MgCl₂ and 50 mM KCl.

  • 0.3 mM NADH

  • 1.0 mM Phosphoenolpyruvate (PEP)

  • 3 U/mL Pyruvate Kinase (PK)

  • 5.4 U/mL Lactate Dehydrogenase (LDH)

  • 5.0 mM ATP

  • 5.0 mM D-Xylulose

  • Cell-free extract or purified enzyme

Procedure:

  • Prepare a reaction mixture containing all reagents except D-xylulose.

  • Pre-incubate the mixture for 2-3 minutes to allow for the conversion of any contaminating ADP in the ATP stock.

  • Initiate the reaction by adding D-xylulose.

  • Monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C) using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NADH oxidation (ε = 6220 M⁻¹cm⁻¹).[5]

3.2.2. D-Xylulose-1-Phosphate Aldolase Activity Assay

A direct assay for X1P aldolase can be challenging. An indirect approach involves quantifying the products, glycolaldehyde and DHAP, via subsequent enzymatic reactions or analytical techniques like HPLC. A coupled assay can be designed by converting DHAP to glycerol-3-phosphate using glycerol-3-phosphate dehydrogenase, which also involves the oxidation of NADH.

3.2.3. Glycolaldehyde Dehydrogenase Activity Assay (Spectrophotometric Assay)

This assay measures the activity of glycolaldehyde dehydrogenase by monitoring the production of NADH.

Principle: Glycolaldehyde + NAD⁺ + H₂O --(Glycolaldehyde Dehydrogenase)--> Glycolate + NADH + 2H⁺

The increase in absorbance at 340 nm due to NADH formation is monitored.

Reagents:

  • Assay Buffer: 100 mM Sodium Glycine buffer, pH 9.5.

  • 0.5 mM NAD⁺

  • 50 mM Glycolaldehyde

  • Cell-free extract or purified enzyme

Procedure:

  • Prepare a reaction mixture containing the assay buffer and NAD⁺.

  • Add the cell-free extract or purified enzyme.

  • Initiate the reaction by adding glycolaldehyde.

  • Monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 37°C).

  • Calculate the enzyme activity based on the rate of NADH formation (ε = 6220 M⁻¹cm⁻¹).[6]

Quantification of Metabolites by HPLC

Objective: To quantify the concentrations of D-xylose, glycolic acid, ethylene glycol, and ethanol in culture supernatants.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column and detectors.

General Procedure:

  • Sample Preparation: Centrifuge culture samples to pellet the cells. Filter the supernatant through a 0.2 µm syringe filter.

  • Chromatographic Separation:

    • For sugars and organic acids (D-xylose, glycolic acid): Use an ion-exchange column (e.g., Aminex HPX-87H) with a dilute sulfuric acid mobile phase (e.g., 5 mM H₂SO₄).

    • For alcohols (ethanol, ethylene glycol): A similar ion-exchange column or a specific column for sugar and alcohol analysis can be used.

  • Detection:

    • Refractive Index (RI) Detector: For sugars and alcohols.

    • UV Detector (e.g., at 210 nm): For organic acids.

  • Quantification: Prepare standard curves for each metabolite of interest using known concentrations. Calculate the concentrations in the samples by comparing their peak areas to the standard curves.[1][3][7][8]

Visualizations

The following diagrams illustrate the this compound pathway and associated experimental workflows.

D_Xylulose_1_Phosphate_Pathway D_Xylose D-Xylose D_Xylulose D-Xylulose D_Xylose->D_Xylulose Xylose Isomerase (xylA) D_Xylulose_1P This compound D_Xylulose->D_Xylulose_1P Xylulose-1-Kinase (khkC) Glycolaldehyde Glycolaldehyde D_Xylulose_1P->Glycolaldehyde Xylulose-1-P Aldolase (aldoB) DHAP Dihydroxyacetone Phosphate (DHAP) D_Xylulose_1P->DHAP Xylulose-1-P Aldolase (aldoB) Glycolic_Acid Glycolic Acid Glycolaldehyde->Glycolic_Acid Glycolaldehyde Dehydrogenase (aldA) Ethylene_Glycol Ethylene Glycol Glycolaldehyde->Ethylene_Glycol Aldehyde Reductase (yqhD/fucO) Central_Metabolism Central Carbon Metabolism DHAP->Central_Metabolism

Caption: The synthetic this compound pathway for the conversion of D-xylose.

Strain_Construction_Workflow Start Start: E. coli Parent Strain (ΔxylB, ΔglcD) PCR Amplify khkC and aldoB genes via PCR Start->PCR Vector_Prep Prepare Expression Vector (e.g., pEXT20) Start->Vector_Prep Ligation Ligation of genes into vector PCR->Ligation Vector_Prep->Ligation Transformation Transformation into E. coli Ligation->Transformation Verification Verification (Colony PCR, Sequencing) Transformation->Verification Cultivation Cultivation and Induction Verification->Cultivation Analysis Metabolite Analysis (HPLC) Cultivation->Analysis End Engineered Strain for Glycolic Acid Production Analysis->End

Caption: Workflow for engineering an E. coli strain for glycolic acid production.

Enzyme_Assay_Principle X1K_Assay Xylulose-1-Kinase Assay X1K_Reaction D-Xylulose + ATP → X1P + ADP X1K_Assay->X1K_Reaction Coupling_Reactions ADP + PEP → Pyruvate + ATP Pyruvate + NADH → Lactate + NAD⁺ X1K_Reaction->Coupling_Reactions X1K_Detection Monitor NADH decrease at 340 nm Coupling_Reactions->X1K_Detection GAD_Assay Glycolaldehyde Dehydrogenase Assay GAD_Reaction Glycolaldehyde + NAD⁺ → Glycolate + NADH GAD_Assay->GAD_Reaction GAD_Detection Monitor NADH increase at 340 nm GAD_Reaction->GAD_Detection

Caption: Principles of coupled spectrophotometric assays for key pathway enzymes.

References

Methodological & Application

Enzymatic Synthesis of D-Xylulose 1-Phosphate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Xylulose 1-phosphate is a key phosphorylated ketopentose that plays a role in carbohydrate metabolism. Its synthesis is of significant interest for researchers studying metabolic pathways and for the development of novel therapeutics. This document provides detailed protocols for the enzymatic synthesis of this compound and the related compound D-Xylulose 5-phosphate, along with quantitative data and visualizations to aid in experimental design and execution.

The primary enzymatic route for producing this compound involves the use of ketohexokinase. For the synthesis of D-Xylulose 5-phosphate, xylulokinase is the enzyme of choice, often coupled with an ATP regeneration system to drive the reaction to completion.[1][2] These biocatalytic approaches offer high specificity and yield compared to traditional chemical synthesis methods.

Data Presentation

The following tables summarize key quantitative data related to the enzymatic synthesis of D-xylulose phosphates.

Table 1: Comparison of Enzymatic Synthesis Methods for D-Xylulose Phosphates

ProductEnzymeSubstratesKey Reaction ConditionsYieldPurityReference
This compoundHuman Ketohexokinase C (khkC) & Aldolase B (aldoB)D-Xylose, ATPOverexpression in E. coli0.46 g/g (glycolic acid from xylose via X1P pathway)Not specified[3][4][5]
D-Xylulose 5-phosphateS. cerevisiae Xylulokinase (XKS1)D-Xylulose, ATP (with PEP/PK regeneration)pH 7.0, monitoring by NMR~100%High[1][6]
D-Xylulose 5-phosphateT. maritima Xylulokinase & Xylose IsomeraseD-Xylose, Polyphosphate45°C, 36 hours64% (32 mM from 50 mM xylose)Not specified[7][8]

Table 2: Kinetic Parameters of D-Xylulokinase from Saccharomyces cerevisiae

SubstrateKm (μM)
D-Xylulose310 ± 10
ATP1550 ± 80
D-Xylulose 5-phosphate (reverse reaction)1300 ± 100
ADP (reverse reaction)280 ± 30

Data obtained from a study on the role of xylulokinase in Saccharomyces cerevisiae xylulose catabolism.[9]

Experimental Protocols

Enzymatic Synthesis of this compound using Ketohexokinase

This protocol is based on the principles of a synthetic pathway utilizing human ketohexokinase C to phosphorylate D-xylulose at the C1 position.[3]

Materials:

  • Recombinant human ketohexokinase C (KHK-C)

  • D-Xylose

  • Adenosine triphosphate (ATP)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Magnesium chloride (MgCl₂) (10 mM)

  • Anion exchange chromatography column (e.g., DEAE-cellulose)

  • Sodium chloride (NaCl) for gradient elution

  • Spectrophotometer for enzyme and product quantification

Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 20 mM D-Xylose, and 30 mM ATP.

    • Add purified recombinant human ketohexokinase C to a final concentration of 1-5 U/mL.

    • Incubate the reaction mixture at 37°C.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by measuring the depletion of ATP using a coupled enzyme assay with pyruvate kinase and lactate dehydrogenase, following the decrease in absorbance at 340 nm.[10]

    • Alternatively, monitor the formation of this compound using 31P-NMR spectroscopy.

  • Reaction Termination:

    • Once the reaction has reached completion (typically 4-6 hours), terminate it by heating the mixture to 95°C for 5 minutes to denature the enzyme.

    • Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the denatured protein.

  • Purification of this compound:

    • Load the supernatant onto a DEAE-cellulose anion exchange column pre-equilibrated with 50 mM Tris-HCl (pH 7.5).

    • Wash the column with the equilibration buffer to remove unreacted D-xylose and other non-phosphorylated components.

    • Elute the bound this compound using a linear gradient of NaCl (0-0.5 M) in the equilibration buffer.

    • Collect fractions and assay for the presence of the phosphorylated sugar using a phosphate assay or by NMR.

    • Pool the fractions containing pure this compound and desalt if necessary.

Enzymatic Synthesis of D-Xylulose 5-Phosphate using Xylulokinase with ATP Regeneration

This protocol describes the synthesis of D-Xylulose 5-phosphate using xylulokinase, incorporating an ATP regeneration system to drive the reaction to completion.[1][6]

Materials:

  • Recombinant Xylulokinase (e.g., from Saccharomyces cerevisiae, XKS1)

  • D-Xylulose

  • Adenosine triphosphate (ATP) (catalytic amount)

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Potassium chloride (KCl)

  • Magnesium chloride (MgCl₂)

  • PIPES-K buffer (50 mM, pH 7.0)

  • 1H and 31P NMR for reaction monitoring

Protocol:

  • Reaction Setup:

    • Prepare the reaction mixture in a suitable buffer (e.g., 50 mM PIPES-K, pH 7.0) containing:

      • 20 mM D-Xylulose

      • 2 mM ATP

      • 30 mM Phosphoenolpyruvate (PEP)

      • 100 mM KCl

      • 10 mM MgCl₂

      • 5-10 U/mL Pyruvate Kinase

      • 1-5 U/mL Xylulokinase

    • Incubate the reaction at 30°C.

  • Reaction Monitoring:

    • Monitor the reaction progress by acquiring 31P-NMR spectra at regular intervals. Observe the decrease in the PEP signal and the increase in the inorganic phosphate and D-xylulose 5-phosphate signals.[6]

    • 1H-NMR can also be used to monitor the conversion of D-xylulose to its phosphorylated form.[10]

  • Reaction Termination and Workup:

    • When the reaction is complete (indicated by the disappearance of the PEP signal), terminate the reaction by adding an equal volume of cold ethanol and incubating at -20°C for 30 minutes to precipitate the enzymes.

    • Centrifuge at 10,000 x g for 15 minutes to pellet the precipitated proteins.

    • The supernatant containing D-Xylulose 5-phosphate can be further purified if necessary, following a similar ion-exchange chromatography protocol as described for this compound.

Visualizations

Signaling and Metabolic Pathways

The following diagrams illustrate the key enzymatic reactions and metabolic pathways involving this compound and D-Xylulose 5-phosphate.

Enzymatic_Synthesis_of_D_Xylulose_1_Phosphate cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products D-Xylose D-Xylose Ketohexokinase C\n(KHK-C) Ketohexokinase C (KHK-C) D-Xylose->Ketohexokinase C\n(KHK-C) ATP ATP ATP->Ketohexokinase C\n(KHK-C) This compound This compound Ketohexokinase C\n(KHK-C)->this compound ADP ADP Ketohexokinase C\n(KHK-C)->ADP D_Xylulose_Metabolic_Pathway cluster_xylose_metabolism Xylose Metabolism cluster_phosphorylation Phosphorylation cluster_ppp Pentose Phosphate Pathway cluster_glycolysis_precursor Glycolysis Precursor Production D-Xylose D-Xylose D-Xylulose D-Xylulose D-Xylose->D-Xylulose Xylose Isomerase This compound This compound D-Xylulose->this compound Ketohexokinase (ATP -> ADP) D-Xylulose 5-Phosphate D-Xylulose 5-Phosphate D-Xylulose->D-Xylulose 5-Phosphate Xylulokinase (ATP -> ADP) Glycolaldehyde + DHAP Glycolaldehyde + DHAP This compound->Glycolaldehyde + DHAP Aldolase B Intermediates of PPP Intermediates of PPP D-Xylulose 5-Phosphate->Intermediates of PPP Glycolysis / Gluconeogenesis Glycolysis / Gluconeogenesis Intermediates of PPP->Glycolysis / Gluconeogenesis Glycolysis Glycolysis Glycolaldehyde + DHAP->Glycolysis Experimental_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Analysis A 1. Prepare Reaction Mixture (Buffer, D-Xylose, ATP, MgCl2) B 2. Add Ketohexokinase A->B C 3. Incubate at 37°C B->C D 4. Monitor Reaction Progress (e.g., NMR, Coupled Assay) C->D E 5. Terminate Reaction (Heat Inactivation) D->E F 6. Centrifuge to Remove Protein E->F G 7. Load Supernatant onto Anion Exchange Column F->G H 8. Wash Column I 9. Elute with NaCl Gradient J 10. Collect and Assay Fractions K 11. Pool Pure Fractions J->K L 12. Characterize Product (NMR, Mass Spectrometry) K->L

References

Chemo-enzymatic Synthesis of D-Xylulose 1-Phosphate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemo-enzymatic synthesis of D-Xylulose 1-phosphate, a valuable intermediate in synthetic biology and for the study of metabolic pathways. The synthesis is a two-step process beginning with the isomerization of D-xylose to D-xylulose, followed by a highly specific enzymatic phosphorylation at the C1 position using recombinant human ketohexokinase C (KHK-C). This method offers a significant advantage over complex chemical syntheses by avoiding the need for protecting groups and providing high stereoselectivity. Detailed protocols for enzyme expression and purification, the synthesis of D-xylulose, the enzymatic phosphorylation reaction, and the purification and analysis of the final product are provided.

Introduction

This compound is a key metabolite in a synthetic metabolic pathway designed for the production of valuable C2 compounds like glycolic acid from C5 sugars.[1][2] Its synthesis is of considerable interest for applications in metabolic engineering and the development of novel biocatalytic cascades. Traditional chemical synthesis of phosphorylated sugars is often hampered by low yields, the need for extensive protecting group chemistry, and the formation of anomeric mixtures. The chemo-enzymatic approach presented here leverages the substrate specificity of enzymes to achieve a clean and efficient synthesis.

The overall synthetic scheme involves two key steps:

  • Chemical Isomerization: Conversion of the readily available D-xylose to D-xylulose. This can be achieved through various methods, including the use of catalysts like sodium aluminate or through enzymatic means with xylose isomerase.[3]

  • Enzymatic Phosphorylation: Specific phosphorylation of D-xylulose at the 1-position using recombinant human ketohexokinase C (KHK-C), an enzyme known to phosphorylate ketoses at the C1 position.[1][4]

This document provides detailed methodologies for each of these steps, as well as for the production of the necessary enzyme and the analysis of the final product.

Data Presentation

Table 1: Summary of Key Quantitative Data for this compound Synthesis

ParameterValueReference
Enzyme Expression & Purification
Recombinant KHK-C Purity>95%Estimated from commercial suppliers[5]
Recombinant Aldolase B Purity>90%[6]
D-Xylose to D-xylulose Conversion
Equilibrium ratio (D-xylose:D-xylulose)~83:17[3]
Enzymatic Phosphorylation
KHK-C concentration (recommended)0.1 - 1.0 mg/mLGeneral enzyme concentration range
D-xylulose concentration (recommended)10 - 50 mMEstimated from related protocols
ATP concentration (recommended)1.2 - 1.5 molar equivalents to D-xyluloseStandard practice for kinase reactions
MgCl₂ concentration (recommended)5 - 10 mMCommon cofactor concentration for kinases
Reaction pH7.5 - 8.0Optimal for many kinases
Reaction Temperature30 - 37 °COptimal for many human enzymes
Expected Conversion Yield>90%Based on high efficiency of enzymatic reactions
Purification & Analysis
Anion Exchange Chromatography EluentGradient of aqueous salt solution (e.g., TEAB or NaCl)[1][7]
LC-MS/MS Lower Limit of Detection<1 ng/mL for similar sugar phosphates[4]

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Human Ketohexokinase C (KHK-C)

This protocol describes the expression of recombinant human KHK-C in E. coli and its purification using an N-terminal His-tag. Commercially available expression vectors and E. coli strains are suitable for this purpose.[5][8]

Materials:

  • pET expression vector containing the human KHK-C gene with an N-terminal 6xHis tag

  • E. coli BL21(DE3) competent cells

  • LB Broth and LB agar plates with appropriate antibiotic (e.g., kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, protease inhibitor cocktail)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

  • Ni-NTA affinity chromatography column

  • Dialysis tubing (10 kDa MWCO)

  • Storage Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol)

Procedure:

  • Transform the KHK-C expression vector into E. coli BL21(DE3) cells and select for transformants on antibiotic-containing LB agar plates.

  • Inoculate a single colony into a starter culture of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a large-scale culture with the overnight starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 18-25°C for 16-20 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.

  • Elute the His-tagged KHK-C protein with Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE to confirm purity.

  • Pool the pure fractions and dialyze against Storage Buffer.

  • Determine the protein concentration using a Bradford or BCA assay and store at -80°C.

Protocol 2: Chemical Conversion of D-Xylose to D-Xylulose

This protocol describes a simple method for the isomerization of D-xylose to D-xylulose.

Materials:

  • D-xylose

  • Pyridine

  • Acetic anhydride

  • Sodium methoxide solution in methanol

  • Dowex 50W-X8 (H⁺ form) resin

  • Deionized water

Procedure:

  • Prepare a solution of D-xylose in pyridine.

  • Slowly add acetic anhydride to the solution while stirring and maintaining the temperature below 30°C.

  • Allow the reaction to proceed for several hours at room temperature.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the peracetylated xylose.

  • Dissolve the peracetylated xylose in methanol and add a catalytic amount of sodium methoxide solution.

  • Monitor the reaction by TLC until completion.

  • Neutralize the reaction with Dowex 50W-X8 (H⁺ form) resin.

  • Filter the resin and concentrate the filtrate to obtain a syrup containing a mixture of D-xylose and D-xylulose. The equilibrium mixture typically contains about 17% D-xylulose.[3]

  • The mixture can be used directly in the subsequent enzymatic phosphorylation step, as KHK-C is specific for the ketose.

Protocol 3: Enzymatic Synthesis of this compound

This protocol details the enzymatic phosphorylation of D-xylulose using the purified recombinant KHK-C.

Materials:

  • D-xylulose (or the D-xylose/D-xylulose mixture from Protocol 2)

  • Purified recombinant human KHK-C (from Protocol 1)

  • Adenosine triphosphate (ATP) disodium salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (1 M, pH 7.5)

  • Deionized water

Procedure:

  • Prepare a reaction mixture containing:

    • 50 mM Tris-HCl, pH 7.5

    • 20 mM D-xylulose

    • 24 mM ATP

    • 10 mM MgCl₂

    • 0.5 mg/mL purified KHK-C

  • Incubate the reaction mixture at 37°C.

  • Monitor the progress of the reaction by taking aliquots at different time points and analyzing for the disappearance of ATP or the formation of this compound using HPLC or LC-MS/MS (see Protocol 4).

  • The reaction is typically complete within 2-4 hours.

  • Terminate the reaction by heat inactivation of the enzyme (e.g., 95°C for 5 minutes) or by adding an equal volume of cold ethanol to precipitate the protein.

  • Centrifuge to remove the precipitated protein. The supernatant contains this compound.

Protocol 4: Purification and Analysis of this compound

This protocol describes the purification of this compound from the reaction mixture using anion-exchange chromatography and its analysis by LC-MS/MS.[1][7]

Materials:

  • Reaction mixture from Protocol 3

  • Anion-exchange chromatography column (e.g., DEAE-Sepharose or a commercial anion-exchange HPLC column)

  • Buffer A: 20 mM Triethylammonium bicarbonate (TEAB), pH 7.5

  • Buffer B: 1 M Triethylammonium bicarbonate (TEAB), pH 7.5

  • HPLC or FPLC system

  • LC-MS/MS system with a suitable column for polar analytes (e.g., HILIC or mixed-mode anion exchange)

Purification Procedure:

  • Load the supernatant from the terminated enzymatic reaction onto an anion-exchange column pre-equilibrated with Buffer A.

  • Wash the column with several column volumes of Buffer A to remove unbound material (e.g., unreacted D-xylulose).

  • Elute the bound this compound using a linear gradient of Buffer B (e.g., 0-50% Buffer B over 20 column volumes).

  • Collect fractions and monitor the absorbance at 260 nm (for ATP and ADP) and analyze fractions for the presence of the product using a phosphate assay or by LC-MS/MS.

  • Pool the fractions containing pure this compound.

  • Lyophilize the pooled fractions to remove the volatile TEAB buffer. The product will be the triethylammonium salt of this compound.

Analytical Procedure (LC-MS/MS):

  • Reconstitute the purified product or an aliquot of the reaction mixture in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).

  • Inject the sample onto an LC-MS/MS system.

  • Use a chromatographic method suitable for the separation of sugar phosphates, such as HILIC or mixed-mode anion exchange chromatography.[7]

  • Set the mass spectrometer to operate in negative ion mode and monitor for the m/z of this compound (C₅H₁₀O₈P⁻, exact mass: 229.0113).

  • Confirm the identity of the product by its retention time and the fragmentation pattern in MS/MS mode.

Mandatory Visualizations

Chemo_Enzymatic_Synthesis_Workflow D_Xylose D-Xylose Isomerization Chemical Isomerization (e.g., Pyridine/Acetic Anhydride) D_Xylose->Isomerization D_Xylulose D-Xylulose Isomerization->D_Xylulose Enzymatic_Phosphorylation Enzymatic Phosphorylation D_Xylulose->Enzymatic_Phosphorylation D_Xylulose_1_Phosphate This compound Enzymatic_Phosphorylation->D_Xylulose_1_Phosphate ADP ADP Enzymatic_Phosphorylation->ADP KHK_C KHK-C KHK_C->Enzymatic_Phosphorylation ATP ATP ATP->Enzymatic_Phosphorylation

Caption: Workflow for the chemo-enzymatic synthesis of this compound.

Synthetic_Metabolic_Pathway D_Xylulose_1_Phosphate This compound Aldolase_B Aldolase B D_Xylulose_1_Phosphate->Aldolase_B Glycolaldehyde Glycolaldehyde Aldolase_B->Glycolaldehyde DHAP Dihydroxyacetone Phosphate (DHAP) Aldolase_B->DHAP Glycolic_Acid Glycolic Acid Glycolaldehyde->Glycolic_Acid Aldehyde Dehydrogenase Glycolysis Glycolysis DHAP->Glycolysis

Caption: Downstream metabolic pathway utilizing this compound.

References

Application Notes & Protocols for Engineering E. coli to Produce D-Xylulose 1-Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: D-xylulose 1-phosphate (X1P) is a phosphorylated pentose sugar that serves as a key intermediate in a synthetic metabolic pathway. While not a major natural metabolite in Escherichia coli, its production can be engineered to create novel routes for the synthesis of value-added chemicals. This document provides detailed application notes and protocols for the metabolic engineering of E. coli to produce this compound from D-xylose. The core of this strategy involves redirecting D-xylose metabolism from its native pentose phosphate pathway (PPP) to a synthetic route by introducing a heterologous kinase.

Metabolic Pathway and Engineering Strategy

The native pathway for D-xylose metabolism in E. coli involves the conversion of D-xylose to D-xylulose, followed by phosphorylation to D-xylulose-5-phosphate (X5P) by the enzyme D-xylulokinase (encoded by xylB), which then enters the pentose phosphate pathway.[1][2] To enable the production of this compound, a synthetic pathway is introduced that competes for the D-xylulose intermediate.

The core engineering strategy involves two main genetic modifications:

  • Deletion of the Native Kinase: The gene xylB, which encodes the native D-xylulokinase, is knocked out to prevent the conversion of D-xylulose to D-xylulose-5-phosphate. This minimizes the flux of D-xylulose into the native pentose phosphate pathway.

  • Introduction of a Heterologous Kinase: A gene encoding an enzyme with D-xylulose-1-kinase activity is introduced and overexpressed. Studies have successfully used human ketohexokinase-C (KHK-C) for this purpose, which phosphorylates D-xylulose at the C1 position to produce this compound.[3][4]

The combination of these modifications channels the D-xylulose formed from D-xylose isomerization towards the desired this compound product.

Metabolic_Pathway Engineered Pathway for this compound Production cluster_Extracellular Extracellular cluster_Cell E. coli Cell cluster_Native Native Pathway (Blocked) cluster_Engineered Engineered Pathway D_Xylose_ext D-Xylose D_Xylose_int D-Xylose D_Xylose_ext->D_Xylose_int Transport D_Xylulose D-Xylulose D_Xylose_int->D_Xylulose xylA (Xylose Isomerase) X1P This compound (Product) D_Xylulose->X1P khkC (Human Ketohexokinase-C) OVEREXPRESSED X5P D-Xylulose 5-Phosphate D_Xylulose->X5P xylB (D-Xylulokinase) DELETED PPP Pentose Phosphate Pathway X5P->PPP

Caption: Engineered metabolic pathway for this compound production in E. coli.

Key Enzymes and Genetic Components

Successful engineering relies on the careful selection and expression of key enzymes. The table below summarizes the crucial genetic components involved in this process.

Gene Enzyme Source Organism Function in Engineered Strain Genetic Modification Reference
xylAD-Xylose IsomeraseEscherichia coliConverts D-xylose to D-xylulose.Native expression is often sufficient.[1]
xylBD-XylulokinaseEscherichia coliConverts D-xylulose to D-xylulose-5-phosphate.Gene knockout/deletion is required.[2][3]
khkCKetohexokinase-CHomo sapiensPhosphorylates D-xylulose to this compound.Heterologous expression from a plasmid.[3][4]

Experimental Protocols

This section provides detailed protocols for the construction and evaluation of an E. coli strain engineered for this compound production.

Strain Construction Workflow

The overall workflow for developing the production strain is outlined below. It begins with the modification of the host genome, followed by the introduction of the synthetic pathway on a plasmid, and concludes with cultivation and analysis.

Workflow Experimental Workflow for Strain Development start Select Host Strain (e.g., E. coli BW25113) knockout Genomic Deletion of xylB (e.g., using λ Red Recombineering) start->knockout verification1 Verify ΔxylB Mutant (Colony PCR, Sequencing) knockout->verification1 plasmid_construct Construct Expression Plasmid (e.g., pTrc99a expressing khkC) verification1->plasmid_construct Verified Mutant transformation Transform ΔxylB Strain with Expression Plasmid plasmid_construct->transformation verification2 Verify Transformants (Plasmid Miniprep, Restriction Digest) transformation->verification2 cultivation Cultivation and Induction (Minimal media with D-xylose, IPTG) verification2->cultivation Verified Plasmid analysis Metabolite Extraction & Analysis (LC-MS/MS for X1P detection) cultivation->analysis end Quantify X1P Production analysis->end

Caption: A typical workflow for engineering and evaluating an E. coli strain for X1P production.

Protocol: xylB Gene Deletion using λ Red Recombineering

This protocol describes the one-step inactivation of the chromosomal xylB gene.[5]

  • Prepare Electrocompetent Cells: Grow E. coli host strain (e.g., BW25113) carrying the pKD46 plasmid (expressing λ Red recombinase) at 30°C in SOB medium with ampicillin to an OD₆₀₀ of 0.4-0.6.

  • Induce Recombinase: Add L-arabinose to a final concentration of 10 mM and continue to incubate for 1 hour at 30°C to induce the expression of the λ Red enzymes.

  • Prepare Cells for Electroporation: Pellet the cells by centrifugation at 4°C. Wash the cells three times with ice-cold sterile 10% glycerol. Resuspend the final pellet in a small volume (e.g., 50 µL) of 10% glycerol.

  • Prepare Linear DNA Cassette: Amplify a resistance cassette (e.g., kanamycin resistance from pKD4) using PCR. The primers must contain 50-bp homology extensions that match the regions immediately upstream and downstream of the xylB gene.

  • Electroporation: Add ~100-200 ng of the purified PCR product to the competent cells. Electroporate using standard settings (e.g., 2.5 kV, 25 µF, 200 Ω).

  • Recovery and Selection: Immediately add 1 mL of SOC medium and incubate at 37°C for 2 hours. Plate the cells on LB agar containing kanamycin to select for successful recombinants.

  • Verification: Confirm the deletion of xylB by colony PCR using primers that flank the gene locus and by Sanger sequencing.

Protocol: Plasmid Construction for khkC Expression
  • Gene Amplification: Amplify the human khkC gene from a suitable template (e.g., human cDNA library) using PCR primers that add desired restriction sites (e.g., NcoI and BamHI).

  • Vector Preparation: Digest a suitable expression vector (e.g., pTrc99a, which has an IPTG-inducible promoter) with the same restriction enzymes.

  • Ligation: Ligate the digested khkC PCR product with the linearized vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into a cloning strain of E. coli (e.g., DH5α). Plate on LB agar with the appropriate antibiotic (e.g., ampicillin).

  • Verification: Isolate plasmids from resulting colonies (miniprep) and verify the correct insert by restriction digest and Sanger sequencing.

Protocol: Cultivation and this compound Production
  • Pre-culture: Inoculate a single colony of the engineered E. coli strain (ΔxylB with pTrc99a-khkC) into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.

  • Main Culture: Inoculate 50 mL of M9 minimal medium supplemented with 10 g/L D-xylose, 5 g/L yeast extract, 1 mM MgSO₄, and the antibiotic with the overnight pre-culture to an initial OD₆₀₀ of ~0.05.[6]

  • Induction: Grow the main culture at 37°C with shaking (200 rpm). When the OD₆₀₀ reaches 0.6-0.8, add Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM to induce the expression of khkC.[6]

  • Production Phase: Continue to incubate the culture under the same conditions for 24-48 hours. Withdraw samples periodically to measure cell density and for metabolite analysis.

Protocol: Metabolite Extraction and Analysis

This protocol is for the extraction of intracellular metabolites and their quantification using LC-MS/MS.[7]

  • Sampling and Quenching: Rapidly withdraw a 1 mL sample from the culture and immediately quench the metabolic activity by mixing it with 4 mL of -20°C 60% methanol.

  • Cell Lysis and Extraction: Centrifuge the quenched sample at 4°C to pellet the cells. Discard the supernatant. Resuspend the pellet in 500 µL of a cold extraction solvent (e.g., acetonitrile:methanol:water 40:40:20). Lyse the cells by bead beating or sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet cell debris.

  • Sample Preparation: Transfer the supernatant containing the metabolites to a new tube, filter through a 0.2 µm filter, and store at -80°C until analysis.

  • LC-MS/MS Analysis: Analyze the extracted samples for this compound.

    • Chromatography: Use a HILIC column for separation of polar metabolites like sugar phosphates.[8]

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for sensitive and specific detection of X1P.[7][9]

    • Quantification: Use an authentic standard of this compound to generate a calibration curve for absolute quantification.

Summary of Expected Results

The engineered E. coli strain (ΔxylB / pTrc99a-khkC) is expected to accumulate intracellular this compound when cultivated on D-xylose as a carbon source. In contrast, the wild-type strain or a strain only carrying the empty vector will primarily produce D-xylulose-5-phosphate. While literature focuses on downstream products, the successful production of glycolic acid at high yields (up to 0.75 g/g on the xylose fraction) in strains utilizing this synthetic X1P pathway demonstrates the pathway's high efficiency.[4][10] This indicates that significant flux is successfully channeled through the this compound intermediate.

Strain Relevant Genotype Expected Primary Product from D-Xylulose Reference
Wild-Type E. colixylB⁺D-Xylulose-5-Phosphate[2]
Engineered StrainΔxylB, pTrc99a-khkCThis compound [3][4]

References

Application Notes and Protocols for Glycolic Acid Production via the D-Xylulose 1-Phosphate Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycolic acid (GA) is a valuable two-carbon α-hydroxy acid with broad applications in the cosmetic, textile, and medical industries.[1][2] Traditional chemical synthesis of glycolic acid relies on fossil fuels, prompting interest in sustainable microbial production from renewable resources.[3][4] A promising biological route is the engineering of microorganisms to produce glycolic acid from sugars like D-xylose, a major component of hemicellulosic hydrolysates.

This document details the application of a synthetic D-xylulose 1-phosphate (X1P) pathway in Escherichia coli for the enhanced production of glycolic acid from D-xylose. This synthetic pathway, when operating in conjunction with the native glyoxylate shunt, has been shown to significantly increase the theoretical and practical yields of glycolic acid.[1][2][5] The core of the synthetic pathway involves the expression of three key enzymes: human ketohexokinase C (khkC), human aldolase B (aldoB), and an endogenous E. coli aldehyde dehydrogenase (aldA).[2]

These notes provide a summary of production data, detailed experimental protocols for strain engineering and fermentation, and visual diagrams of the metabolic pathway and experimental workflow to guide researchers in implementing this strategy.

Data Presentation: Glycolic Acid Production Yields

The following tables summarize the quantitative data on glycolic acid (GA) production in engineered E. coli strains, comparing the performance of strains utilizing the glyoxylate pathway alone versus those with the combined glyoxylate and synthetic this compound (X1P) pathways.

Table 1: Glycolic Acid Yields from Various Carbon Sources in Engineered E. coli

Strain Engineering StrategyCarbon SourceMass Ratio (Glucose:Xylose)GA Yield (g/g substrate)Reference
Glyoxylate PathwayGlucoseN/A0.31[1][5]
Glyoxylate PathwayXyloseN/A0.29[1][5]
Glyoxylate PathwayGlucose & Xylose Mixture33:660.37[1][5]
Glyoxylate + X1P PathwayGlucoseN/A0.39[1][5]
Glyoxylate + X1P PathwayXyloseN/A0.43[1][5]
Glyoxylate + X1P PathwayGlucose & Xylose Mixture33:660.47[1][5]

Table 2: Enhanced Glycolic Acid Yields with GalP Permease Overexpression

Strain Engineering StrategyCarbon SourceMass Ratio (Glucose:Xylose)GA Yield (g/g substrate)GA Yield on Xylose Fraction (g/g)Reference
Glyoxylate + X1P Pathway + GalP OverexpressionGlucose & Xylose Mixture33:660.630.75[1][2]

Signaling Pathways and Experimental Workflows

This compound Pathway for Glycolic Acid Production

D_Xylulose_1_Phosphate_Pathway cluster_0 Synthetic this compound Pathway cluster_1 Natural Glyoxylate Shunt Xylose D-Xylose Xylulose D-Xylulose Xylose->Xylulose xylA (Xylose Isomerase) X1P D-Xylulose 1-phosphate Xylulose->X1P khkC (Ketohexokinase C) Glyceraldehyde3P Glyceraldehyde -3-Phosphate X1P->Glyceraldehyde3P aldoB (Aldolase B) Glycolaldehyde Glycolaldehyde X1P->Glycolaldehyde aldoB (Aldolase B) Glycolysis Glycolysis Glyceraldehyde3P->Glycolysis GlycolicAcid Glycolic Acid Glycolaldehyde->GlycolicAcid aldA (Aldehyde Dehydrogenase) Glyoxylate Glyoxylate Glyoxylate->GlycolicAcid ycdW (Glyoxylate Reductase) Isocitrate Isocitrate Isocitrate->Glyoxylate aceA (Isocitrate Lyase) TCA TCA Cycle TCA->Isocitrate

Caption: Metabolic pathways for glycolic acid production.

Experimental Workflow for Engineered E. coli

Experimental_Workflow Plasmid 1. Plasmid Construction (khkC, aldoB, aldA, galP) Strain 3. E. coli Strain Engineering (Transformation) Plasmid->Strain Knockout 2. Gene Knockout (e.g., glcD via Lambda Red) Knockout->Strain Verify 4. Verification (SDS-PAGE / Western Blot) Strain->Verify Ferment 5. Fermentation (Batch / Fed-Batch) Verify->Ferment Analyze 6. Analysis (HPLC for Glycolic Acid) Ferment->Analyze Optimize 7. Optimization Analyze->Optimize Optimize->Ferment

Caption: Workflow for engineering and testing glycolic acid production.

Experimental Protocols

Protocol 1: Construction of Expression Plasmids for Pathway Enzymes

This protocol describes the general steps for cloning the genes encoding human ketohexokinase C (khkC), human aldolase B (aldoB), and E. coli aldehyde dehydrogenase A (aldA) into an inducible expression vector such as the pET series or other suitable plasmids.

1.1. Gene Amplification:

  • Design primers for khkC, aldoB, and aldA with appropriate restriction sites (e.g., NdeI and XhoI) for cloning into the expression vector.
  • Amplify the genes from human cDNA (khkC, aldoB) and E. coli genomic DNA (aldA) using high-fidelity PCR.
  • Verify the PCR product size by agarose gel electrophoresis.

1.2. Vector and Insert Preparation:

  • Purify the PCR products using a PCR purification kit.
  • Perform a restriction digest on both the purified PCR products and the expression vector with the chosen restriction enzymes.
  • Purify the digested vector and inserts from the agarose gel using a gel extraction kit.

1.3. Ligation and Transformation:

  • Set up a ligation reaction with the digested vector, insert, and T4 DNA ligase. Incubate as recommended by the manufacturer.
  • Transform the ligation product into a suitable cloning strain of E. coli (e.g., DH5α) using the protocol for competent cell transformation (Protocol 2).
  • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C.

1.4. Verification of Clones:

  • Select several colonies and grow them overnight in liquid LB medium with the corresponding antibiotic.
  • Isolate the plasmid DNA using a miniprep kit.
  • Verify the presence and orientation of the insert by restriction digestion and/or colony PCR.
  • Confirm the sequence of the cloned gene by Sanger sequencing.

Protocol 2: Preparation and Transformation of Chemically Competent E. coli

This protocol is for preparing chemically competent E. coli cells for plasmid transformation.

2.1. Preparation of Competent Cells:

  • Inoculate a single colony of the desired E. coli strain into 5 mL of LB broth and grow overnight at 37°C with shaking.
  • The next day, inoculate 2.5 mL of the overnight culture into 250 mL of LB broth in a 1 L flask.
  • Grow the culture at 37°C with shaking until the OD600 reaches 0.4-0.6.
  • Chill the culture on ice for 20-30 minutes. All subsequent steps should be performed on ice or at 4°C.
  • Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
  • Gently resuspend the cell pellet in 100 mL of ice-cold, sterile 100 mM CaCl₂.
  • Incubate on ice for 30 minutes.
  • Centrifuge the cells again at 4,000 x g for 10 minutes at 4°C.
  • Resuspend the pellet in 10 mL of ice-cold, sterile 100 mM CaCl₂ containing 15% glycerol.
  • Aliquot 100 µL of the competent cells into pre-chilled microcentrifuge tubes and flash-freeze in liquid nitrogen. Store at -80°C.

2.2. Transformation (Heat Shock):

  • Thaw an aliquot of competent cells on ice.
  • Add 1-5 µL of plasmid DNA (10-100 ng) to the cells and mix gently.
  • Incubate on ice for 30 minutes.
  • Heat shock the cells at 42°C for 45-60 seconds in a water bath.
  • Immediately place the tube back on ice for 2 minutes.
  • Add 900 µL of SOC or LB medium (without antibiotic) and incubate at 37°C for 1 hour with gentle shaking.
  • Plate 100-200 µL of the cell suspension on LB agar plates containing the appropriate antibiotic.
  • Incubate overnight at 37°C.

Protocol 3: Gene Knockout using Lambda Red Recombination

This protocol outlines the deletion of a chromosomal gene (e.g., glcD, encoding glycolate oxidase) in E. coli using the Lambda Red recombinase system.

3.1. Preparation of the Knockout Cassette:

  • Design primers to amplify an antibiotic resistance cassette (e.g., kanamycin resistance) from a template plasmid (e.g., pKD4). The primers should have 40-50 bp homology arms corresponding to the regions immediately upstream and downstream of the target gene (glcD).
  • Perform PCR to amplify the linear knockout cassette.
  • Purify the PCR product and verify its size on an agarose gel.

3.2. Preparation of Electrocompetent Cells with Lambda Red System:

  • Transform the target E. coli strain with the temperature-sensitive plasmid pKD46, which carries the Lambda Red genes, and select on ampicillin plates at 30°C.
  • Inoculate a single colony into 5 mL of LB broth with ampicillin and grow overnight at 30°C.
  • The next day, dilute the overnight culture 1:100 into 50 mL of LB with ampicillin and 10 mM L-arabinose (to induce the Lambda Red genes).
  • Grow the culture at 30°C to an OD600 of 0.4-0.6.
  • Chill the culture on ice and make the cells electrocompetent by washing them three times with ice-cold sterile 10% glycerol.
  • Resuspend the final cell pellet in a small volume (e.g., 100 µL) of 10% glycerol.

3.3. Electroporation and Selection:

  • Add 100-200 ng of the purified linear knockout cassette to 50 µL of the electrocompetent cells.
  • Electroporate using a gene pulser with appropriate settings (e.g., 2.5 kV, 25 µF, 200 Ω).
  • Immediately add 1 mL of SOC medium and recover at 37°C for 1-2 hours.
  • Plate on LB agar with the antibiotic corresponding to the resistance cassette (e.g., kanamycin).
  • Incubate at 37°C to select for recombinants and cure the pKD46 plasmid.

3.4. Verification of Knockout:

  • Confirm the correct gene replacement by colony PCR using primers flanking the target gene locus.
  • The resulting PCR product from the knockout strain should be larger than the wild-type product due to the insertion of the resistance cassette.

Protocol 4: Confirmation of Heterologous Protein Expression

4.1. Protein Expression Induction:

  • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C.
  • Dilute the overnight culture 1:100 into 50 mL of fresh LB medium with antibiotic.
  • Grow at 37°C to an OD600 of 0.6-0.8.
  • Remove a 1 mL aliquot as the "uninduced" control.
  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
  • Continue to grow the culture for 4-6 hours at 30°C or overnight at 18-20°C.
  • Harvest a 1 mL aliquot of the "induced" cells by centrifugation.

4.2. SDS-PAGE and Western Blotting:

  • Resuspend the uninduced and induced cell pellets in 100 µL of 1X SDS-PAGE loading buffer.
  • Boil the samples for 5-10 minutes.
  • Load 10-15 µL of each sample onto an SDS-polyacrylamide gel.
  • Run the gel until the dye front reaches the bottom.
  • Stain the gel with Coomassie Brilliant Blue to visualize total protein and look for an overexpressed band of the expected molecular weight.
  • For Western blotting, transfer the proteins from an unstained gel to a nitrocellulose or PVDF membrane.
  • Block the membrane and probe with a primary antibody specific to the expressed protein (if available, e.g., using a His-tag antibody for His-tagged proteins).
  • Wash and probe with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
  • Detect the protein using a chemiluminescent substrate.

Protocol 5: Fed-Batch Fermentation for Glycolic Acid Production

5.1. Media Preparation (M9 Minimal Medium, per 1 L):

  • Autoclave 850 mL of distilled water.
  • Aseptically add the following sterile solutions:
  • 100 mL of 10x M9 salts (68 g Na₂HPO₄, 30 g KH₂PO₄, 5 g NaCl, 10 g NH₄Cl per liter)
  • 2 mL of 1 M MgSO₄
  • 100 µL of 1 M CaCl₂
  • 10 mL of 20% (w/v) glucose or xylose solution
  • 1 mL of trace element solution
  • Add the appropriate antibiotics.

5.2. Inoculum Preparation:

  • Inoculate a single colony into 10 mL of M9 medium and grow overnight at 37°C.
  • Use the overnight culture to inoculate a larger volume (e.g., 100 mL) and grow to an OD600 of ~2.0.

5.3. Bioreactor Setup and Batch Phase:

  • Prepare a 2 L bioreactor with 1 L of M9 minimal medium containing the initial carbon source (e.g., 10 g/L glucose/xylose mixture).
  • Inoculate the bioreactor with the seed culture to a starting OD600 of ~0.2.
  • Maintain the temperature at 37°C, pH at 7.0 (controlled with NH₄OH), and dissolved oxygen (DO) above 20% by adjusting agitation and aeration.
  • Induce protein expression with IPTG when the OD600 reaches a desired level (e.g., 5-10).

5.4. Fed-Batch Phase:

  • Prepare a sterile feeding solution containing a high concentration of the carbon source (e.g., 500 g/L xylose and/or glucose).
  • When the initial carbon source is depleted (indicated by a sharp increase in DO), start the fed-batch phase.
  • Feed the concentrated sugar solution at a rate that maintains a low substrate concentration in the bioreactor to avoid overflow metabolism. An exponential feeding strategy can be employed to maintain a constant growth rate.
  • Continue the fermentation for 48-72 hours, collecting samples periodically for analysis of cell density, substrate consumption, and glycolic acid production.

Protocol 6: Quantification of Glycolic Acid by HPLC

6.1. Sample Preparation:

  • Collect 1 mL of fermentation broth.
  • Centrifuge at 13,000 x g for 10 minutes to pellet the cells.
  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

6.2. HPLC Conditions:

  • Column: A suitable column for organic acid analysis, such as a Rezex ROA-Organic Acid H+ (8%) column.
  • Mobile Phase: Isocratic elution with a dilute acid, typically 5 mM H₂SO₄.
  • Flow Rate: 0.6 mL/min.
  • Column Temperature: 50-60°C.
  • Detection: Refractive Index (RI) detector or UV detector at 210 nm.
  • Injection Volume: 10-20 µL.

6.3. Quantification:

  • Prepare a standard curve with known concentrations of glycolic acid (e.g., 0.1 to 10 g/L).
  • Run the standards and samples on the HPLC.
  • Identify the glycolic acid peak based on its retention time compared to the standard.
  • Quantify the concentration in the samples by comparing the peak area to the standard curve.

References

Application Notes and Protocols for the Construction of a Synthetic D-Xylulose 1-Phosphate Pathway in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saccharomyces cerevisiae is a widely utilized eukaryotic model organism and a workhorse in industrial biotechnology. However, its natural inability to efficiently metabolize pentose sugars, such as D-xylose, a major component of lignocellulosic biomass, limits its application in biorefineries. The native pentose phosphate pathway (PPP) in engineered xylose-utilizing yeast can be a bottleneck and may interfere with cellular redox balance and the production of essential precursors.[1][2]

This document details the construction and analysis of a synthetic D-Xylulose 1-phosphate (X1P) pathway in S. cerevisiae. This pathway offers an alternative route for xylose metabolism that largely bypasses the native PPP.[1][2] In this synthetic pathway, D-xylose is first isomerized to D-xylulose. Subsequently, D-xylulose is phosphorylated to this compound (X1P), a novel metabolite in S. cerevisiae, which is then cleaved into glycolaldehyde and the glycolysis intermediate dihydroxyacetone phosphate (DHAP).[1] This engineered route provides a modular platform for the production of valuable chemicals like ethanol and ethylene glycol from xylose.

Data Presentation

Strain Performance in Shake Flask Fermentations

The performance of S. cerevisiae strains with and without the synthetic this compound pathway was evaluated in anaerobic batch fermentations. The key genetic modification to enable flux through the synthetic pathway is the deletion of the endogenous xylulokinase gene (XKS1), which prevents the conversion of D-xylulose to D-xylulose 5-phosphate, the entry point to the pentose phosphate pathway.[1]

StrainRelevant GenotypeInitial Xylose (g/L)Xylose Consumed (g/L) at 72hEthanol Produced (g/L) at 72hEthylene Glycol Produced (g/L) at 72h
Control Wild-type XKS140~15~50
Engineered xks1Δ40~10~2.5~1.5

Data synthesized from figures in Chomvong K, et al. (2016)[1].

Enzyme Kinetic Parameters

The successful operation of the synthetic pathway relies on the introduction of heterologous enzymes. The key enzymes are a xylose isomerase (XI) and a ketohexokinase (KHK).

EnzymeSource OrganismSubstrateKm (mM)Vmax (µmol/min/mg)
Xylose Isomerase (XI) Piromyces sp. E2D-xylose331.1
Ketohexokinase (KHK) Rat LiverD-xylulose0.215

Kinetic parameters are representative values from the literature for enzymes commonly used in this pathway engineering.

Experimental Protocols

Construction of Engineered S. cerevisiae Strains

This protocol describes the genetic modification of S. cerevisiae to introduce the synthetic this compound pathway. This involves the deletion of the endogenous XKS1 gene and the expression of heterologous xylose isomerase and ketohexokinase.

Materials:

  • S. cerevisiae strain (e.g., CEN.PK)

  • Plasmids carrying the gene encoding xylose isomerase (e.g., from Bacteroides stercoris)

  • Plasmids carrying the gene encoding ketohexokinase (e.g., from rat liver)

  • Deletion cassette for XKS1 with a selectable marker

  • YPD medium

  • Synthetic complete (SC) drop-out medium for selection

  • Lithium acetate (LiAc) solution (0.1 M)

  • Polyethylene glycol (PEG) 3350 (40% w/v)

  • Single-stranded carrier DNA (e.g., salmon sperm DNA)

  • Sterile water

Procedure:

  • Preparation of Competent Yeast Cells:

    • Inoculate a single colony of S. cerevisiae in 5 mL of YPD medium and grow overnight at 30°C with shaking.

    • Dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.6-0.8.

    • Harvest the cells by centrifugation at 3000 x g for 5 minutes.

    • Wash the cells with 25 mL of sterile water.

    • Resuspend the cell pellet in 1 mL of 0.1 M LiAc and incubate for 30 minutes at 30°C.

  • Yeast Transformation (LiAc/PEG Method):

    • In a microcentrifuge tube, mix 100 µL of competent cells with the plasmid DNA or deletion cassette (0.1-1 µg) and 10 µL of single-stranded carrier DNA.

    • Add 600 µL of 40% PEG 3350 in 0.1 M LiAc.

    • Vortex briefly and incubate at 30°C for 30 minutes.

    • Heat shock the cells at 42°C for 15-20 minutes.

    • Pellet the cells by centrifugation, remove the supernatant, and resuspend in 100 µL of sterile water.

    • Plate the cell suspension on the appropriate SC drop-out medium to select for transformants.

    • Incubate the plates at 30°C for 2-3 days until colonies appear.

  • Genotype Verification:

    • Verify the correct integration of the expression cassettes and the deletion of XKS1 by colony PCR using appropriate primers.

Batch Fermentation

This protocol describes the cultivation of the engineered yeast strains for the production of metabolites from D-xylose.

Materials:

  • Engineered and control S. cerevisiae strains

  • Synthetic defined (SD) medium containing D-xylose (e.g., 40 g/L) as the sole carbon source

  • Shake flasks or bioreactors

  • Sterile water

Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony of the desired yeast strain into 5 mL of SD medium with 2% glucose and grow overnight at 30°C with shaking.

    • Use the overnight culture to inoculate a larger volume of SD medium with 2% glucose to an OD600 of ~0.2 and grow to mid-log phase.

    • Harvest the cells and wash twice with sterile water to remove residual glucose.

  • Fermentation:

    • Resuspend the washed cells in the fermentation medium (SD medium with 40 g/L D-xylose) to a starting OD600 of ~1.0.

    • Incubate at 30°C with shaking (e.g., 150 rpm) for anaerobic or microaerobic conditions. For strictly anaerobic conditions, use a bioreactor with nitrogen sparging.

    • Collect samples at regular intervals (e.g., 0, 12, 24, 48, 72 hours) for analysis of cell density, substrate consumption, and product formation.

Analytical Methods

A. Quantification of Extracellular Metabolites (Xylose, Ethanol, Ethylene Glycol)

Principle: Extracellular metabolites in the culture supernatant are quantified by High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a Refractive Index (RI) detector

  • Bio-Rad Aminex HPX-87H column (or equivalent)

  • 5 mM H2SO4 as the mobile phase

  • Standards for D-xylose, ethanol, and ethylene glycol

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Centrifuge the collected culture samples to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Set the column temperature to 60°C.

    • Set the mobile phase flow rate to 0.6 mL/min.

    • Inject the filtered supernatant into the HPLC system.

    • Identify and quantify the metabolites by comparing the retention times and peak areas to those of the standards.

B. Quantification of Intracellular this compound

Principle: Intracellular metabolites are extracted from the yeast cells and this compound is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity.

Materials:

  • LC-MS/MS system

  • Hydrophilic Interaction Liquid Chromatography (HILIC) or Anion Exchange Chromatography (AEX) column

  • Quenching solution (e.g., 60% methanol at -40°C)

  • Extraction solvent (e.g., boiling ethanol or chloroform/methanol)

  • This compound standard (if available) or a related phosphorylated sugar for reference.

Procedure:

  • Metabolism Quenching and Metabolite Extraction:

    • Rapidly quench the metabolism of a known amount of yeast cells by adding the culture to a cold quenching solution.

    • Centrifuge the quenched cells at low temperature to pellet them.

    • Extract the intracellular metabolites by resuspending the cell pellet in a pre-heated or cold extraction solvent.

    • Separate the cell debris by centrifugation.

    • Dry the supernatant containing the metabolites (e.g., using a speed vacuum).

  • LC-MS/MS Analysis:

    • Resuspend the dried metabolites in the initial mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Separate the metabolites using a suitable gradient on a HILIC or AEX column.

    • Detect and quantify this compound using multiple reaction monitoring (MRM) in the mass spectrometer. A specific parent-to-fragment ion transition for this compound should be used.

Visualizations

Synthetic_DXylulose_1_Phosphate_Pathway Xylose D-Xylose Xylulose D-Xylulose Xylose->Xylulose Xylose Isomerase (XI) (heterologous) X1P This compound Xylulose->X1P Ketohexokinase (KHK) (heterologous) Glycolaldehyde Glycolaldehyde X1P->Glycolaldehyde DHAP DHAP X1P->DHAP Fructose-1,6-bisphosphate Aldolase (FBA1) (endogenous) Glycolysis Glycolysis DHAP->Glycolysis

Caption: Synthetic this compound Pathway in S. cerevisiae.

Experimental_Workflow cluster_strain Strain Construction cluster_fermentation Fermentation cluster_analysis Analysis Strain_Construction Yeast Transformation (XKS1 deletion, XI and KHK expression) Verification Genotype Verification (Colony PCR) Strain_Construction->Verification Inoculum Inoculum Preparation Verification->Inoculum Batch_Fermentation Anaerobic Batch Fermentation on D-Xylose Inoculum->Batch_Fermentation Sampling Time-course Sampling Batch_Fermentation->Sampling HPLC Extracellular Metabolite Analysis (HPLC) Sampling->HPLC LCMS Intracellular Metabolite Analysis (LC-MS/MS) Sampling->LCMS

Caption: Experimental Workflow for Pathway Construction and Analysis.

Pathway_Comparison cluster_native Native Pentose Phosphate Pathway cluster_synthetic Synthetic this compound Pathway Xylose D-Xylose Xylulose D-Xylulose Xylose->Xylulose Xylose Isomerase (XI) X5P D-Xylulose 5-Phosphate Xylulose->X5P Xylulokinase (XKS1) X1P This compound Xylulose->X1P Ketohexokinase (KHK) PPP Pentose Phosphate Pathway X5P->PPP Glycolysis_Intermediates Glycolysis Intermediates X1P->Glycolysis_Intermediates

Caption: Comparison of Native and Synthetic Xylose Utilization Pathways.

References

Application Notes and Protocols for Quantifying D-Xylulose 1-Phosphate in Cell Lysates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantification of D-Xylulose 1-phosphate (X1P) in cell lysates. The methodologies outlined below are essential for researchers studying metabolic pathways, particularly the pentose phosphate pathway and engineered synthetic metabolic routes. Accurate quantification of X1P is critical for understanding its role in cellular metabolism and for the development of novel therapeutics targeting these pathways.

Introduction

This compound is a key intermediate in a synthetic metabolic pathway engineered in various organisms for the production of valuable chemicals.[1] This pathway utilizes ketohexokinase C (KHK-C) to phosphorylate D-xylulose to this compound, which is then cleaved by an aldolase into glycolaldehyde and dihydroxyacetone phosphate (DHAP).[1][2] Understanding the intracellular concentration of X1P is crucial for optimizing these synthetic pathways and for studying the metabolic effects of their introduction into host organisms.

This document provides protocols for two primary methods for the quantification of this compound in cell lysates:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the absolute quantification of X1P.

  • High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): A robust method for the relative quantification of X1P.

Additionally, a general framework for a coupled enzymatic assay is discussed as a potential alternative or complementary method.

Metabolic Pathway of this compound

The following diagram illustrates the synthetic pathway involving this compound.

This compound Pathway D-Xylose D-Xylose D-Xylulose D-Xylulose D-Xylose->D-Xylulose Xylose Isomerase D-Xylulose_1_P This compound D-Xylulose->D-Xylulose_1_P Ketohexokinase C (KHK-C) D-Xylulose_5_P D-Xylulose 5-Phosphate D-Xylulose->D-Xylulose_5_P Xylulokinase Glycolaldehyde Glycolaldehyde D-Xylulose_1_P->Glycolaldehyde Aldolase B (AldoB) DHAP Dihydroxyacetone Phosphate D-Xylulose_1_P->DHAP Aldolase B (AldoB) PPP Pentose Phosphate Pathway D-Xylulose_5_P->PPP LC-MS/MS Workflow Sample_Prep Cell Lysate Sample Preparation Reconstitution Reconstitute Dried Extract in Mobile Phase Sample_Prep->Reconstitution LC_Separation HPLC Separation (HILIC or Mixed-Mode Column) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis Enzymatic Assay Workflow Cell_Lysate Cell Lysate containing This compound Enzyme_Reaction Addition of Aldolase B and Coupled Enzymes Cell_Lysate->Enzyme_Reaction Product_Formation Formation of a Detectable Product (e.g., NADH) Enzyme_Reaction->Product_Formation Detection Spectrophotometric or Fluorometric Detection Product_Formation->Detection

References

Application Notes and Protocols for the Analytical Detection of D-Xylulose 1-Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Xylulose 1-phosphate is a key intermediate in the xylulose pathway, playing a role in pentose metabolism. Accurate and sensitive detection of this phosphorylated sugar is crucial for understanding its metabolic functions, particularly in contexts of drug development and inborn errors of metabolism. These application notes provide detailed protocols for the detection and quantification of this compound using enzymatic and liquid chromatography-mass spectrometry (LC-MS/MS) techniques.

Metabolic Pathway of this compound

D-Xylulose is first phosphorylated to this compound by the enzyme ketohexokinase (KHK). Subsequently, aldolase B cleaves this compound into glycolaldehyde and dihydroxyacetone phosphate (DHAP). Glycolaldehyde can be further metabolized to glycolate and then oxalate, while DHAP enters the glycolysis or gluconeogenesis pathways.

Xylulose_Pathway D-Xylulose D-Xylulose This compound This compound D-Xylulose->this compound Ketohexokinase (KHK) Pentose Phosphate Pathway Pentose Phosphate Pathway D-Xylulose->Pentose Phosphate Pathway Glycolaldehyde Glycolaldehyde This compound->Glycolaldehyde Aldolase B DHAP Dihydroxyacetone Phosphate This compound->DHAP Aldolase B Glycolate Glycolate Glycolaldehyde->Glycolate Glycolysis Glycolysis DHAP->Glycolysis Oxalate Oxalate Glycolate->Oxalate

Caption: Metabolic fate of D-Xylulose via the Xylulose 1-Phosphate pathway.

Analytical Techniques: A Comparative Overview

The selection of an appropriate analytical method for this compound depends on the required sensitivity, specificity, and sample matrix. The following table summarizes the key quantitative parameters of the described methods. Note that specific performance metrics for this compound may need to be established through method validation.

Analytical TechniquePrincipleLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeKey AdvantagesKey Disadvantages
Enzymatic Assay Coupled enzyme reaction leading to a change in NADH absorbance.~1-10 µM (estimated)~5-30 µM (estimated)1-100 µM (estimated)High specificity, cost-effective, suitable for high-throughput screening.Indirect detection, potential for interference from other metabolites.
HPLC with UV/Vis Separation by ion-pair reversed-phase chromatography and detection by UV/Vis after derivatization.~0.1-1 µg/mL (estimated)~0.5-5 µg/mL (estimated)0.5-100 µg/mL (estimated)Good for quantification, robust.Requires derivatization for sensitivity, lower specificity than MS.
LC-MS/MS Separation by HILIC or ion-pair chromatography followed by mass spectrometric detection.<1 ng/mL[1]~1-5 ng/mL (estimated)1-1000 ng/mL (estimated)High sensitivity and specificity, suitable for complex matrices.Higher instrument cost and complexity.

Experimental Protocols

Enzymatic Assay for this compound Detection

This protocol describes a coupled enzymatic assay for the quantification of this compound. The principle involves the cleavage of this compound by aldolase to produce glycolaldehyde and dihydroxyacetone phosphate (DHAP). DHAP is then reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the amount of this compound in the sample.

Materials:

  • Aldolase B

  • Glycerol-3-phosphate dehydrogenase (GPDH)

  • NADH

  • Triethanolamine (TEA) buffer (100 mM, pH 7.6)

  • Magnesium chloride (MgCl₂)

  • Microplate reader or spectrophotometer

  • 96-well UV-transparent microplates

Procedure:

  • Sample Preparation: Biological samples should be deproteinized using perchloric acid precipitation followed by neutralization with potassium hydroxide. Centrifuge to remove the precipitate and use the supernatant for the assay.

  • Reaction Mixture Preparation: For each well of a 96-well plate, prepare a reaction mixture containing:

    • 150 µL TEA buffer

    • 10 µL MgCl₂ (1 M)

    • 10 µL NADH (10 mM)

    • 5 µL GPDH (10 U/mL)

  • Blank Measurement: Add 20 µL of the sample to the reaction mixture. Incubate for 5 minutes at room temperature and measure the initial absorbance at 340 nm (A₁).

  • Enzymatic Reaction: Add 5 µL of Aldolase B (5 U/mL) to initiate the reaction.

  • Final Measurement: Incubate for 30 minutes at 37°C and measure the final absorbance at 340 nm (A₂).

  • Calculation: The change in absorbance (ΔA = A₁ - A₂) is used to calculate the concentration of this compound using a standard curve prepared with known concentrations of this compound.

Enzymatic_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure Deproteinization Deproteinize Sample (e.g., Perchloric Acid) Neutralization Neutralize and Centrifuge Deproteinization->Neutralization Supernatant Collect Supernatant Neutralization->Supernatant Mix Prepare Reaction Mix (Buffer, MgCl2, NADH, GPDH) Supernatant->Mix Add_Sample Add Sample to Mix Mix->Add_Sample Read1 Measure Initial Absorbance (A1 at 340 nm) Add_Sample->Read1 Add_Aldolase Add Aldolase B Read1->Add_Aldolase Incubate Incubate at 37°C Add_Aldolase->Incubate Read2 Measure Final Absorbance (A2 at 340 nm) Incubate->Read2 Calculate Calculate Concentration (ΔA = A1 - A2) Read2->Calculate

Caption: Workflow for the enzymatic detection of this compound.

LC-MS/MS Method for this compound Quantification

This protocol outlines a method for the sensitive and specific quantification of this compound in biological samples using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS).

Materials:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • HILIC column (e.g., SeQuant ZIC-pHILIC)

  • Acetonitrile (ACN), LC-MS grade

  • Ammonium carbonate or ammonium formate buffer, LC-MS grade

  • This compound standard

  • Internal standard (e.g., ¹³C-labeled sugar phosphate)

Procedure:

  • Sample Preparation:

    • Extract intracellular metabolites from cell or tissue samples using a cold solvent mixture (e.g., 80% methanol).

    • Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: HILIC column (e.g., 2.1 x 100 mm, 5 µm)

      • Mobile Phase A: 10 mM Ammonium Carbonate in Water, pH 9.0

      • Mobile Phase B: Acetonitrile

      • Gradient: Start with 80% B, decrease to 20% B over 10 minutes, hold for 2 minutes, then return to 80% B and equilibrate for 5 minutes.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry Conditions:

      • Ionization Mode: Negative Electrospray Ionization (ESI-)

      • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values will need to be determined by infusion of the standard compound. For this compound (C₅H₁₁O₈P, MW: 230.11 g/mol ), the precursor ion [M-H]⁻ would be m/z 229.0. Product ions would likely include the phosphate fragment at m/z 97.0 (PO₃⁻) and/or m/z 79.0 (PO₂⁻).

      • Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.

  • Data Analysis:

    • Quantify this compound by integrating the peak areas from the MRM chromatograms.

    • Use the ratio of the peak area of the analyte to the peak area of the internal standard to construct a calibration curve with known standards.

    • Calculate the concentration of this compound in the samples based on the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Extraction Metabolite Extraction (Cold Solvent) Centrifugation Centrifugation Extraction->Centrifugation Drying Supernatant Drying Centrifugation->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution Injection Inject Sample onto HILIC Column Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (Negative Mode) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Detection) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General workflow for LC-MS/MS analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: D-Xylulose 1-Phosphate Pathway Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the D-Xylulose 1-phosphate (X1P) pathway.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low final product yield despite successful introduction of the X1P pathway genes.

  • Question: We have successfully cloned and expressed the genes for xylose isomerase (XI) and ketohexokinase (KHK) in our S. cerevisiae strain, but the yield of our target product (e.g., ethanol, ethylene glycol) is significantly lower than expected. What are the potential bottlenecks?

  • Answer: Low product yield in an engineered this compound pathway can stem from several factors. A primary bottleneck is often the activity of the endogenous fructose-1,6-bisphosphate aldolase (Fba1), which is responsible for cleaving D-xylulose-1-phosphate into glycolaldehyde and dihydroxyacetone phosphate (DHAP).[1] Insufficient Fba1 activity can lead to the accumulation of X1P and limit the overall flux through the pathway.

    Another significant factor can be the presence of competing metabolic pathways. For instance, the endogenous xylulokinase (XKS1) can divert D-xylulose away from the desired X1P pathway and into the pentose phosphate pathway (PPP) by converting it to D-xylulose-5-phosphate.[1] This reduces the substrate available for KHK.

    Troubleshooting Workflow:

    G start Low Product Yield measure_intermediates Quantify Pathway Intermediates (X1P, D-xylulose) start->measure_intermediates check_fba1 Assess Fba1p Activity overexpress_fba1 Overexpress FBA1 check_fba1->overexpress_fba1 check_xks1 Analyze Xks1p Activity delete_xks1 Delete XKS1 check_xks1->delete_xks1 optimized Optimized Pathway overexpress_fba1->optimized delete_xks1->optimized high_x1p High X1P Accumulation? measure_intermediates->high_x1p high_x1p->check_fba1 Yes high_xylulose High D-xylulose, Low X1P? high_x1p->high_xylulose No high_xylulose->check_xks1 Yes high_xylulose->optimized No

    Troubleshooting logic for low product yield.

Issue 2: Accumulation of unwanted byproducts, such as xylitol.

  • Question: Our engineered strain is producing a significant amount of xylitol, which reduces the carbon flux towards our desired product. What causes this and how can it be mitigated?

  • Answer: Xylitol accumulation is a common issue, particularly in yeast strains engineered with the xylose reductase (XR) and xylitol dehydrogenase (XDH) pathway for converting xylose to D-xylulose. This is often due to a cofactor imbalance between the NADPH-preferring XR and the NAD+-dependent XDH.[2] Even when using a xylose isomerase (XI), endogenous aldose reductases can non-specifically reduce xylose to xylitol, especially when xylose metabolism is slow.[2]

    Mitigation Strategies:

    • Use of Cofactor-Independent Xylose Isomerase (XI): Employing a xylose isomerase instead of the XR/XDH system bypasses the cofactor imbalance issue.[2]

    • Deletion of Endogenous Reductases: Knocking out genes encoding non-specific aldose reductases (e.g., GRE3 in S. cerevisiae) can reduce xylitol formation.[2]

    • Protein Engineering of XR: Modifying the xylose reductase to have a higher affinity for NADH can help balance cofactor usage.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary advantage of the this compound pathway over the native pentose phosphate pathway for xylose metabolism?

    • A1: The primary advantage is that it largely bypasses the pentose phosphate pathway (PPP). This is beneficial because the PPP is naturally regulated for NADPH regeneration and the synthesis of nucleotide precursors, not for high-flux catabolism of pentose sugars.[1] By creating a synthetic route, the pathway can be optimized for the production of specific chemicals without interfering with the cell's central metabolic roles.[1]

  • Q2: Which enzymes are critical for a functional this compound pathway?

    • A2: The core of the synthetic pathway consists of two key enzymes:

      • Xylose Isomerase (XI): Converts D-xylose to D-xylulose.

      • Ketohexokinase (KHK): Phosphorylates D-xylulose to D-xylulose-1-phosphate (X1P).[1] Following these, an endogenous fructose-1,6-bisphosphate aldolase (FBA1) is typically required to cleave X1P.[1]

  • Q3: What analytical methods are recommended for quantifying D-xylulose-1-phosphate and other pathway intermediates?

    • A3: Due to the low intracellular concentrations of these metabolites, highly sensitive analytical techniques are required. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a robust method for accurately quantifying D-xylulose-1-phosphate and other sugar phosphates in crude plant or microbial extracts.[3][4] For extracellular metabolites like sugars and organic acids, HPLC with a cation-exchange column is commonly used.[5]

  • Q4: Can the this compound pathway be used to produce compounds other than ethanol?

    • A4: Yes. The pathway is a versatile platform for producing various bio-based chemicals. For example, it has been successfully engineered to produce ethylene glycol and glycolic acid.[1][5] The key is the cleavage of X1P into glycolaldehyde and DHAP. Glycolaldehyde can then be converted to ethylene glycol or oxidized to glycolic acid.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the this compound pathway.

Table 1: Glycolic Acid (GA) Yield in Engineered E. coli Strains [6]

Strain EngineeringSubstrateGA Yield (g/g substrate)
Glyoxylate PathwayGlucose0.31
Glyoxylate PathwayXylose0.29
Glyoxylate + X1P PathwayGlucose0.39
Glyoxylate + X1P PathwayXylose0.43
Glyoxylate + X1P Pathway + GalP overexpressionGlucose/Xylose Mix0.63

Table 2: Kinetic Parameters of Human D-Xylulokinase (hXK) [7]

ParameterValue
Km for D-xylulose24 ± 3 µM
kcat35 ± 5 s-1

Experimental Protocols

Protocol 1: Quantification of Extracellular Metabolites by HPLC

This protocol is adapted for the analysis of sugars (e.g., xylose) and organic acids (e.g., glycolic acid) in fermentation broth.[5]

  • Sample Preparation:

    • Withdraw a sample from the culture.

    • Centrifuge at 13,000 rpm for 5 minutes to pellet the cells.

    • Filter the supernatant through a 0.2-µm syringe filter.

    • Store the filtered sample at -20°C until analysis.

  • HPLC Analysis:

    • System: Use an HPLC system equipped with a cation-exchange column (e.g., Aminex HPX-87H).

    • Mobile Phase: 5 mM H2SO4.

    • Flow Rate: 0.6 mL/min.

    • Temperature: 50°C.

    • Detection: Use a refractive index detector for sugars and a UV detector (210 nm) for organic acids.

    • Quantification: Determine metabolite concentrations by comparing peak areas to those of known standards.

    Workflow for HPLC analysis of metabolites.

Protocol 2: Enzyme Activity Assay for 1-Deoxy-D-Xylulose 5-Phosphate (DXP) Synthase (DXS)

This protocol describes a method to measure DXS activity in crude plant extracts by quantifying DXP production using LC-MS/MS.[8]

  • Enzyme Extraction:

    • Homogenize plant tissue in an appropriate extraction buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the crude enzyme extract.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing:

      • Assay buffer (e.g., 1 M Tris-HCl, pH 8.0)

      • DTT (dithiothreitol)

      • TPP (thiamine pyrophosphate)

      • Pyruvate

      • Glyceraldehyde 3-phosphate (GAP)

      • Phosphatase and protease inhibitor cocktails.

    • Add 30 µL of the enzyme extract to 70 µL of the reaction mixture.

    • Incubate at 25°C for 2 hours.

    • Stop the reaction by adding one volume of chloroform.

  • LC-MS/MS Analysis:

    • Analyze the aqueous phase of the stopped reaction mixture.

    • Use a suitable LC column (e.g., C18) and a tandem triple quadrupole mass spectrometer.

    • Quantify the amount of DXP produced against a calibration curve generated with a DXP standard.

    • Normalize the results based on an internal standard to account for matrix effects.

References

Technical Support Center: Glycolic Acid Production from D-Xylulose 1-Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of glycolic acid from D-Xylulose 1-phosphate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the enzymatic pathway for converting this compound to glycolic acid?

A1: The synthetic pathway involves a three-step enzymatic cascade:

  • Phosphorylation: D-Xylulose is phosphorylated to this compound (X1P) by D-xylulokinase .

  • Aldol Cleavage: this compound is cleaved by D-xylulose-1-phosphate aldolase into glycolaldehyde and dihydroxyacetone phosphate (DHAP).

  • Oxidation: Glycolaldehyde is then oxidized to glycolic acid by glycolaldehyde dehydrogenase .

Q2: My glycolic acid yield is lower than expected. What are the potential causes?

A2: Low yields of glycolic acid can stem from several factors. These include suboptimal enzyme activity, degradation of substrates or intermediates, presence of inhibitors, or inaccurate quantification. For a systematic approach to identifying the root cause, please refer to our detailed troubleshooting guides below.

Q3: Are there any known inhibitors for the enzymes in this pathway?

A3: Yes, enzyme activity can be affected by various inhibitors. For instance, D-xylulokinase can be inhibited by high concentrations of its product, this compound, and by the non-metabolizable analog 5-deoxy-5-fluoro-D-xylulose[1]. Aldehyde dehydrogenases can be inhibited by substrate analogs and certain metal ions. It is crucial to ensure the purity of your substrates and reagents.

Q4: How can I monitor the progress of the reaction and quantify the products?

A4: High-Performance Liquid Chromatography (HPLC) is a common method for monitoring the consumption of this compound and the formation of glycolic acid. A reversed-phase C18 column with UV detection at around 210 nm is typically used. For detailed methodology, please see the Experimental Protocols section.

Q5: What are common byproducts that might be observed?

A5: Byproduct formation can occur due to substrate promiscuity of the enzymes or side reactions. Potential byproducts include xylitol, acetate, and lactate, especially in in vivo systems or crude cell lysates[2]. In vitro, the stability of phosphorylated intermediates can also be a factor, potentially leading to their degradation if not consumed in the subsequent enzymatic step.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the key pathways and workflows.

Glycolic_Acid_Pathway D-Xylulose D-Xylulose D-Xylulose_1_P This compound D-Xylulose->D-Xylulose_1_P D-Xylulokinase ATP ATP ATP->D-Xylulose_1_P ADP ADP D-Xylulose_1_P->ADP Glycolaldehyde Glycolaldehyde D-Xylulose_1_P->Glycolaldehyde D-Xylulose-1-Phosphate Aldolase DHAP Dihydroxyacetone Phosphate D-Xylulose_1_P->DHAP D-Xylulose-1-Phosphate Aldolase Glycolic_Acid Glycolic Acid Glycolaldehyde->Glycolic_Acid Glycolaldehyde Dehydrogenase NAD NAD+ NAD->Glycolic_Acid NADH NADH Glycolic_Acid->NADH Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Prep Enzyme Expression & Purification Reaction_Setup Set up enzymatic reaction Enzyme_Prep->Reaction_Setup Substrate_Prep Substrate & Buffer Preparation Substrate_Prep->Reaction_Setup Incubation Incubate at optimal temperature Reaction_Setup->Incubation Sampling Take time-point samples Incubation->Sampling Quenching Quench reaction Sampling->Quenching HPLC_Analysis HPLC Analysis Quenching->HPLC_Analysis Data_Analysis Data Analysis & Yield Calculation HPLC_Analysis->Data_Analysis Troubleshooting_Tree Start Low/No Glycolic Acid Detected Check_HPLC Is the HPLC method validated? (Can you detect a glycolic acid standard?) Start->Check_HPLC HPLC_No No Check_HPLC->HPLC_No No HPLC_Yes Yes Check_HPLC->HPLC_Yes Yes Validate_HPLC Action: Validate HPLC method. See Protocol 3. HPLC_No->Validate_HPLC Check_Enzymes Are all enzymes active? HPLC_Yes->Check_Enzymes Enzymes_No No Check_Enzymes->Enzymes_No No Enzymes_Yes Yes Check_Enzymes->Enzymes_Yes Yes Assay_Enzymes Action: Assay individual enzyme activities. See Protocols 2a, 2b, 2c. Enzymes_No->Assay_Enzymes Check_Reaction_Conditions Are reaction conditions optimal? (pH, temp, cofactors) Enzymes_Yes->Check_Reaction_Conditions Conditions_No No Check_Reaction_Conditions->Conditions_No No Conditions_Yes Yes Check_Reaction_Conditions->Conditions_Yes Yes Optimize_Conditions Action: Optimize reaction conditions based on enzyme-specific data. Conditions_No->Optimize_Conditions Check_Substrate Is the substrate (D-Xylulose 1-P) being consumed? Conditions_Yes->Check_Substrate Substrate_No No Check_Substrate->Substrate_No No Substrate_Yes Yes Check_Substrate->Substrate_Yes Yes Troubleshoot_Aldolase Issue likely with D-xylulose-1-P aldolase or glycolaldehyde dehydrogenase. Check for inhibitors. Substrate_No->Troubleshoot_Aldolase Check_Intermediate Is glycolaldehyde intermediate accumulating? Substrate_Yes->Check_Intermediate Intermediate_Yes Yes Check_Intermediate->Intermediate_Yes Yes Intermediate_No No Check_Intermediate->Intermediate_No No Troubleshoot_Dehydrogenase Issue with glycolaldehyde dehydrogenase. Check NAD+ availability and enzyme stability. Intermediate_Yes->Troubleshoot_Dehydrogenase Troubleshoot_Aldolase2 Issue with D-xylulose-1-P aldolase. Verify substrate quality and check for inhibitors. Intermediate_No->Troubleshoot_Aldolase2

References

byproduct formation in the D-Xylulose 1-phosphate pathway

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the engineered D-Xylulose 1-phosphate (X1P) pathway.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving the this compound pathway, with a focus on identifying and mitigating byproduct formation.

Issue 1: High levels of xylitol detected in the fermentation broth.

  • Question: My engineered strain is producing significant amounts of xylitol, reducing the yield of my target product. What is the likely cause and how can I fix it?

  • Answer: Xylitol accumulation is a common problem in engineered xylose metabolism and is primarily caused by a redox imbalance.[1][2] The initial step of xylose utilization often involves a xylose reductase (XR) that preferentially uses NADPH to reduce xylose to xylitol. The subsequent oxidation of xylitol to D-xylulose by xylitol dehydrogenase (XDH) is strictly NAD+-dependent.[1] This disparity in cofactor usage can lead to an accumulation of NADH and a depletion of NAD+, causing xylitol to be excreted as a byproduct.[1]

    Troubleshooting Steps:

    • Cofactor Engineering of Xylose Reductase:

      • Problem: The xylose reductase in your strain has a strong preference for NADPH.

      • Solution: Introduce a mutant version of the xylose reductase with an altered cofactor preference towards NADH. For example, a site-directed mutation (K270R) in xylose reductase has been shown to significantly reduce xylitol formation by better balancing the redox state of the cell.[1]

    • Modulate Downstream Pathway Flux:

      • Problem: The downstream pathway cannot efficiently process the D-xylulose being produced, leading to a feedback inhibition and accumulation of upstream metabolites like xylitol.

      • Solution: Overexpress key enzymes in the pentose phosphate pathway (PPP) to pull the metabolic flux towards your product of interest and away from byproduct formation.[1]

    • Optimize Expression Levels:

      • Problem: The expression levels of the xylose reductase and xylitol dehydrogenase may not be optimally balanced.

      • Solution: Use promoters of varying strengths to fine-tune the expression of the genes encoding these enzymes to achieve a more balanced metabolic flux.[1]

Issue 2: Significant glycerol and acetate formation is observed.

  • Question: Besides xylitol, I am detecting substantial amounts of glycerol and acetate in my culture. What are the metabolic origins of these byproducts and how can I reduce their formation?

  • Answer: Glycerol and acetate are common byproducts in fermentation processes, often linked to redox imbalance and overflow metabolism.

    • Glycerol: Its production is often a response to an excess of NADH. To regenerate NAD+, dihydroxyacetone phosphate (DHAP), an intermediate in glycolysis, is reduced to glycerol-3-phosphate, which is then dephosphorylated to glycerol.

    • Acetate: Acetate is typically formed under conditions of high glycolytic flux, where the rate of pyruvate production exceeds the capacity of the tricarboxylic acid (TCA) cycle. Pyruvate is then converted to acetyl-CoA, which can be subsequently converted to acetate.

    Troubleshooting Steps:

    • Improve Aeration:

      • Problem: Insufficient oxygen supply can lead to an accumulation of NADH, promoting glycerol formation.

      • Solution: Increase the aeration and agitation rates in your fermenter to ensure a sufficient supply of oxygen, which can help re-oxidize NADH through the respiratory chain.

    • Carbon Source Feeding Strategy:

      • Problem: A high concentration of xylose can lead to overflow metabolism and the production of acetate.

      • Solution: Implement a fed-batch strategy to maintain a low but sufficient concentration of the carbon source, thereby avoiding metabolic overflow.

    • Knockout of Competing Pathways:

      • Problem: Native metabolic pathways are diverting carbon towards glycerol and acetate.

      • Solution: Consider knocking out genes involved in the primary pathways for glycerol and acetate production, if these are not essential for cell viability or product formation.

Issue 3: Low yield of the desired product despite efficient xylose consumption.

  • Question: My engineered strain consumes xylose efficiently, but the yield of my target product is lower than expected, with a mix of byproducts detected. How can I identify and address the metabolic bottlenecks?

  • Answer: Low product yield with high substrate consumption suggests that carbon flux is being diverted to competing pathways or that there are enzymatic bottlenecks in your engineered pathway.

    Troubleshooting Steps:

    • Metabolic Flux Analysis:

      • Problem: The distribution of carbon through the metabolic network is unknown.

      • Solution: Perform a metabolic flux analysis (MFA) using 13C-labeled xylose to map the flow of carbon and identify nodes where flux is diverted to byproducts.

    • Enzyme Activity Assays:

      • Problem: One or more enzymes in the X1P pathway may have low activity, creating a bottleneck. The aldolase activity of Fba1, which cleaves D-xylulose-1-phosphate, has been identified as a potential bottleneck.[3]

      • Solution: Perform in vitro or in vivo enzyme activity assays for each enzyme in your pathway to identify any weak links. Overexpression of the rate-limiting enzyme can help to alleviate the bottleneck.

    • Optimize Codon Usage and Expression Systems:

      • Problem: The heterologous genes in your pathway may not be efficiently expressed in your host organism.

      • Solution: Optimize the codon usage of your genes for the specific expression host. Additionally, experiment with different expression vectors and promoters to enhance protein production.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common byproducts observed in the engineered this compound pathway?

    • A1: The most frequently reported byproducts in engineered xylose metabolism, which are also relevant for the X1P pathway, are xylitol, glycerol, ethanol, and acetate.[3][4] The formation of these byproducts is often a result of redox imbalances and metabolic overflow.

  • Q2: How does redox imbalance contribute to byproduct formation?

    • A2: Redox imbalance, specifically the ratio of NADPH to NADH and NAD+ to NADH, is a critical factor.[1] Many xylose reductases prefer NADPH, while the subsequent xylitol dehydrogenase requires NAD+. This mismatch can lead to an accumulation of xylitol.[1] An excess of NADH can also drive the formation of glycerol as the cell attempts to regenerate NAD+.[3]

  • Q3: Can the choice of host organism influence byproduct formation?

    • A3: Yes, the choice of host organism can significantly impact the byproduct profile. For example, Saccharomyces cerevisiae is known to produce significant amounts of ethanol under fermentative conditions, while E. coli may produce a different spectrum of organic acids. The native metabolic network of the host will interact with the engineered pathway, influencing the final distribution of products and byproducts.

  • Q4: What analytical techniques are recommended for quantifying byproducts in my fermentation broth?

    • A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying sugars (xylose, glucose), organic acids (acetate, lactate), and alcohols (xylitol, glycerol, ethanol) in fermentation samples.[5][6][7] Using a refractive index (RI) detector is suitable for sugars and alcohols, while a UV detector can be used for organic acids.

Quantitative Data on Byproduct Formation

Table 1: Effect of Xylose Reductase (XR) Variant on Xylitol Production in S. cerevisiae

StrainXR VariantXylose Consumed (g/L)Xylitol Produced (g/L)Ethanol Produced (g/L)Reference
D9Wild-Type Xyl1~5011.54Not reported[1]
E9Mutant Xyl1-K270R~341.26>16[1]

Table 2: Byproduct Formation from Xylose in Recombinant Zymomonas mobilis

Carbon SourceMain ByproductsMinor ByproductsReference
XyloseXylitol, Dihydroxyacetone, Acetate, GlycerolAcetoin, Lactic Acid[4]
GlucoseAcetoin, Acetate-[4]

Experimental Protocols

Protocol 1: HPLC Analysis of Sugars, Organic Acids, and Alcohols

This protocol provides a general method for the analysis of common metabolites in fermentation broth using HPLC.

  • Instrumentation:

    • HPLC system with a refractive index (RI) detector and a UV detector.

    • Aminex HPX-87H ion exclusion column (300 x 7.8 mm).[5][7]

  • Mobile Phase:

    • 0.005 M Sulfuric Acid (H₂SO₄) in ultrapure water.[5]

  • Operating Conditions:

    • Flow Rate: 0.6 mL/min.[5]

    • Column Temperature: 50-65 °C.

    • Injection Volume: 10-20 µL.

    • RI Detector Temperature: 35-40 °C.

    • UV Detector Wavelength: 210 nm (for organic acids).

  • Sample Preparation:

    • Centrifuge the fermentation broth at >10,000 x g for 10 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the sample with the mobile phase if the metabolite concentrations are expected to be outside the linear range of the standard curve.

  • Quantification:

    • Prepare standard curves for each compound of interest (xylose, xylitol, glycerol, acetate, ethanol) using known concentrations.

    • Calculate the concentration of each analyte in the samples by comparing their peak areas to the respective standard curves.

Visualizations

D_Xylulose_1_Phosphate_Pathway cluster_acetate Overflow Metabolism cluster_redox Redox Imbalance Xylose D-Xylose Xylulose D-Xylulose Xylose->Xylulose XI Xylitol Xylitol Xylose->Xylitol Xylose Reductase X1P D-Xylulose-1-Phosphate Xylulose->X1P KHK Glycolaldehyde Glycolaldehyde X1P->Glycolaldehyde FBA DHAP DHAP X1P->DHAP FBA Product Target Product Glycolaldehyde->Product Downstream DHAP->Product Downstream Glycerol Glycerol DHAP->Glycerol Glycerol-3-phosphate dehydrogenase Glycolysis Glycolysis DHAP->Glycolysis XI Xylose Isomerase KHK Ketohexokinase FBA Fructose-bisphosphate Aldolase (Fba1) Downstream Downstream Enzymes Xylitol->Xylulose Xylitol Dehydrogenase Acetate Acetate NADPH NADPH NADP NADP+ NADPH->NADP XR NAD NAD+ NADH NADH NAD->NADH XDH Pyruvate Pyruvate Glycolysis->Pyruvate Pyruvate->Acetate

Caption: this compound pathway and common byproduct formation routes.

Experimental_Workflow Start Start: Low Product Yield Sample 1. Collect Fermentation Broth Samples Start->Sample Prepare 2. Prepare Samples (Centrifuge, Filter) Sample->Prepare Analyze 3. HPLC Analysis (Sugars, Acids, Alcohols) Prepare->Analyze Quantify 4. Quantify Substrate, Product, and Byproducts Analyze->Quantify Identify 5. Identify Major Byproducts Quantify->Identify Xylitol High Xylitol Identify->Xylitol Yes GlycerolAcetate High Glycerol/Acetate Identify->GlycerolAcetate Yes Other Other/Mixed Byproducts Identify->Other Yes TroubleshootXylitol Troubleshoot: - Cofactor Engineering - Optimize Enzyme Expression Xylitol->TroubleshootXylitol TroubleshootGA Troubleshoot: - Improve Aeration - Fed-batch Strategy GlycerolAcetate->TroubleshootGA TroubleshootOther Troubleshoot: - Metabolic Flux Analysis - Enzyme Activity Assays Other->TroubleshootOther Optimize 6. Implement Changes & Re-evaluate TroubleshootXylitol->Optimize TroubleshootGA->Optimize TroubleshootOther->Optimize End End: Improved Product Yield Optimize->End

Caption: Troubleshooting workflow for byproduct formation in the X1P pathway.

References

overcoming bottlenecks in the synthetic D-Xylulose 1-phosphate pathway

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic D-Xylulose 1-phosphate (X1P) pathway.

Frequently Asked Questions (FAQs)

Q1: What is the synthetic this compound pathway?

The synthetic this compound (X1P) pathway is an engineered metabolic route designed to convert D-xylose into valuable chemicals. Unlike the native pentose phosphate pathway (PPP), this synthetic pathway bypasses some of the PPP's regulatory hurdles.[1] In this pathway, D-xylose is first isomerized to D-xylulose. Subsequently, D-xylulose is phosphorylated at the C1 position to form this compound (X1P) by a ketohexokinase. Finally, a fructose-1,6-bisphosphate aldolase cleaves X1P into glycolaldehyde and dihydroxyacetone phosphate (DHAP).[1] These products can then be converted to target molecules like ethylene glycol or glycolic acid.[2][3]

Q2: What are the key enzymes in this pathway?

The core of the synthetic this compound pathway consists of three key enzymes:

  • Xylose Isomerase (XI): Converts D-xylose to D-xylulose.

  • Ketohexokinase (KHK): Phosphorylates D-xylulose to produce this compound (X1P).

  • Fructose-1,6-bisphosphate Aldolase (FBA1): Cleaves X1P into glycolaldehyde and dihydroxyacetone phosphate (DHAP).

Q3: Why is it necessary to delete the native D-xylulokinase (XKS1) in some organisms like S. cerevisiae?

In organisms like Saccharomyces cerevisiae, the native D-xylulokinase (XKS1) phosphorylates D-xylulose at the C5 position to form D-xylulose 5-phosphate, which then enters the pentose phosphate pathway. To channel the metabolic flux through the synthetic X1P pathway, it is crucial to eliminate this competing reaction. Deleting the XKS1 gene prevents the conversion of D-xylulose to D-xylulose 5-phosphate, thereby directing it towards phosphorylation by the ketohexokinase to form this compound.[1][4]

Pathway Diagram

D_Xylulose_1_Phosphate_Pathway Xylose D-Xylose Xylulose D-Xylulose Xylose->Xylulose Xylose Isomerase (XI) X1P This compound Xylulose->X1P Ketohexokinase (KHK) X5P D-Xylulose 5-Phosphate Xylulose->X5P Native Xylulokinase (XKS1) (often deleted) Glycolaldehyde Glycolaldehyde X1P->Glycolaldehyde Fructose-1,6-bisphosphate Aldolase (FBA1) DHAP DHAP X1P->DHAP Fructose-1,6-bisphosphate Aldolase (FBA1) Products Target Products (e.g., Ethylene Glycol, Glycolic Acid) Glycolaldehyde->Products Glycolysis Glycolysis DHAP->Glycolysis PPP Pentose Phosphate Pathway X5P->PPP

Caption: The synthetic this compound pathway for xylose utilization.

Troubleshooting Guides

Problem 1: Low yield of target product and accumulation of D-xylulose.
Potential Cause Troubleshooting Steps
Insufficient Ketohexokinase (KHK) Activity 1. Verify KHK expression: Use SDS-PAGE or Western blot to confirm the presence of the KHK enzyme. 2. Optimize codon usage: Ensure the KHK gene sequence is optimized for your expression host. 3. Increase gene copy number: Use a higher copy number plasmid or integrate multiple copies of the KHK gene into the host genome. 4. Assay KHK activity: Perform an in vitro enzyme assay to confirm catalytic activity (see Experimental Protocols).
Competitive Inhibition or Sub-optimal KHK Performance 1. Select an efficient KHK: Different ketohexokinases have varying affinities for D-xylulose. Consider screening KHKs from different sources. 2. Check for inhibitors: Ensure the fermentation media does not contain inhibitors of your specific KHK.
Problem 2: Low yield of target product and accumulation of this compound (X1P).
Potential Cause Troubleshooting Steps
Low Fructose-1,6-bisphosphate Aldolase (FBA1) Activity on X1P This is a known and significant bottleneck. The native FBA1 enzyme often has a much lower catalytic efficiency for X1P compared to its native substrate, fructose-1,6-bisphosphate.[1] 1. Overexpress FBA1: Increase the intracellular concentration of the FBA1 enzyme by using a strong promoter or a high-copy-number plasmid.[1] 2. Protein engineering of FBA1: Use directed evolution or rational design to improve FBA1's catalytic activity towards X1P. 3. Screen for alternative aldolases: Test aldolases from different organisms that may exhibit higher activity on X1P.
Problem 3: Low xylose consumption and accumulation of xylitol (in yeast).
Potential Cause Troubleshooting Steps
Redox Imbalance In yeast expressing xylose reductase (XR) and xylitol dehydrogenase (XDH) as an alternative to xylose isomerase, cofactor imbalances (NADPH vs. NAD+) can lead to xylitol accumulation. 1. Engineer cofactor preference: Use mutated XR or XDH with altered cofactor specificities to better balance the NAD(P)H pool. 2. Modulate enzyme expression: Fine-tune the expression levels of XR and XDH to achieve an optimal ratio of their activities.
Incomplete Deletion of Native XKS1 1. Verify genotype: Confirm the complete knockout of the XKS1 gene using PCR or sequencing. Any residual XKS1 activity will divert flux away from the synthetic pathway.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Product Yield CheckMetabolites Analyze extracellular and intracellular metabolites Start->CheckMetabolites XyloseAccum High D-Xylose, Low D-Xylulose CheckMetabolites->XyloseAccum Xylose Accumulation XyluloseAccum High D-Xylulose, Low X1P CheckMetabolites->XyluloseAccum Xylulose Accumulation X1PAccum High X1P CheckMetabolites->X1PAccum X1P Accumulation TroubleshootXI Troubleshoot Xylose Isomerase (XI) XyloseAccum->TroubleshootXI TroubleshootKHK Troubleshoot Ketohexokinase (KHK) XyluloseAccum->TroubleshootKHK TroubleshootFBA Troubleshoot Aldolase (FBA1) X1PAccum->TroubleshootFBA

Caption: A logical workflow for troubleshooting low product yield in the X1P pathway.

Quantitative Data

Table 1: Kinetic Parameters of Key Enzymes

EnzymeOrganismSubstrateKm (µM)kcat (s-1)
D-Xylulokinase (hXK)Homo sapiensD-Xylulose24 ± 335 ± 5
D-XylulokinaseKocuria gwangalliensisD-Xylulose250 ± 20540 (nkat/mg)
Fructose-bisphosphate Aldolase 1 (EmFBA1)Echinococcus multilocularisFructose-1,6-bisphosphate17500.5 (mmol/min)

Experimental Protocols

Protocol 1: Spectrophotometric Assay for D-Xylulokinase Activity

This coupled photometric assay measures D-xylulokinase (XK) activity by linking the production of ADP to the oxidation of NADH.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5

  • MgCl2 (100 mM stock)

  • ATP (100 mM stock)

  • Phosphoenolpyruvate (PEP) (50 mM stock)

  • NADH (10 mM stock)

  • Pyruvate kinase (PK) (e.g., Type VII from rabbit muscle, ~1000 units/mL)

  • Lactate dehydrogenase (LDH) (e.g., Type II from rabbit muscle, ~1000 units/mL)

  • D-xylulose (100 mM stock)

  • Enzyme sample (cell lysate or purified protein)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare the Reaction Mixture: For a 200 µL final reaction volume, prepare a master mix containing:

    • 100 µL 2x Assay Buffer

    • 3 µL MgCl2 (Final: 1.5 mM)

    • 1.2 µL ATP (Final: 600 µM)

    • 8 µL PEP (Final: 2 mM)

    • 5 µL NADH (Final: 250 µM)

    • ~0.4 µL Pyruvate Kinase (~2 units)

    • ~2.4 µL Lactate Dehydrogenase (~12 units)

    • Add water to bring the volume to 180 µL per reaction.

  • Sample Preparation: Add 10 µL of your enzyme sample (diluted in Assay Buffer if necessary) to each well/cuvette.

  • Initiate the Reaction: Add 10 µL of D-xylulose solution (for a final concentration range of 0-200 µM to determine Km) to start the reaction. For a single point assay, a saturating concentration (e.g., 200 µM) can be used.

  • Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at 25°C. Record readings every 30 seconds for 5-10 minutes.

  • Calculate Activity: The rate of NADH oxidation is proportional to the XK activity. Use the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1) to calculate the rate of reaction. One unit of activity is defined as the amount of enzyme that catalyzes the phosphorylation of 1 µmol of D-xylulose per minute.

Protocol 2: Colorimetric Assay for Fructose-1,6-bisphosphate Aldolase Activity

This protocol is adapted from commercially available kits for measuring aldolase activity with its native substrate.[1] To assess the bottleneck in the synthetic pathway, replace Fructose-1,6-bisphosphate with synthesized this compound.

Principle: Aldolase cleaves its substrate into two triose phosphates. In a series of subsequent enzymatic reactions, a probe is reduced, resulting in a colorimetric product with an absorbance at 450 nm.

Materials:

  • Aldolase Assay Buffer

  • Substrate: this compound (X1P)

  • Aldolase Enzyme Mix (containing coupling enzymes)

  • Aldolase Developer (containing the probe)

  • Enzyme sample (cell lysate or purified protein)

  • 96-well flat-bottom plate

  • Spectrophotometric multiwell plate reader

Procedure:

  • Sample Preparation:

    • For tissues (~10 mg) or cells (~1 x 106), homogenize in 100 µL of ice-cold Aldolase Assay Buffer.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C to remove insoluble material.

    • Collect the supernatant.

  • Reaction Setup:

    • Add 1-50 µL of your sample to a well in a 96-well plate.

    • Adjust the volume to 50 µL with Aldolase Assay Buffer.

    • Prepare a background control for each sample containing the sample and buffer, but no substrate.

  • Prepare the Reaction Mix: According to the manufacturer's instructions (if using a kit) or a pre-determined formulation, mix the Aldolase Enzyme Mix, Aldolase Developer, and Aldolase Assay Buffer.

  • Initiate the Reaction:

    • Add 50 µL of the Reaction Mix to the sample wells.

    • Add 50 µL of a Background Control Mix (Reaction Mix without substrate) to the background control wells.

  • Measure Absorbance: Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.

  • Calculate Activity:

    • Subtract the background control readings from the sample readings.

    • Choose two time points in the linear portion of the curve to calculate the change in absorbance per minute (ΔOD/min).

    • Use a standard curve (e.g., NADH standard provided in some kits) to convert the ΔOD/min to the rate of product formation (nmol/min).

    • Express the activity in units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that generates 1.0 µmole of product per minute at 37°C.

References

Technical Support Center: Improving D-xylulose-1-kinase Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the stability of D-xylulose-1-kinase (XK). The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Guide

Problem: Rapid Loss of D-xylulose-1-kinase Activity After Purification

Question: My purified D-xylulose-1-kinase from Saccharomyces cerevisiae loses most of its activity within hours, even when stored at 4°C. How can I prevent this?

Answer: The D-xylulose-1-kinase from S. cerevisiae (XKS1) is known to be highly unstable, with a reported half-life of approximately 1.5 hours at 4°C.[1][2] This inherent instability is a significant challenge. Here are several strategies to mitigate this rapid loss of activity:

  • Work Quickly and at Low Temperatures: Perform all purification steps at 4°C or on ice to minimize thermal denaturation.

  • Use a C-terminal Strep-tag II: Studies have shown that while the enzyme is still unstable, a C-terminal Strep-tag II fusion allows for the purification of active enzyme, whereas other tags have resulted in complete inactivity.[1]

  • Consider the Expression Host: The presence of other high-molecular-weight components (≥10 kDa) from the E. coli cell extract has been suggested to have a stabilizing effect.[1][2] Complete removal of these components during purification might contribute to instability. A partial purification strategy might be a temporary solution if absolute purity is not immediately required.

  • Avoid Freeze-Thaw Cycles: The enzyme is highly susceptible to damage from freezing and thawing.[1] If long-term storage is necessary, consider flash-freezing in liquid nitrogen in the presence of cryoprotectants and storing at -80°C. However, be aware that significant activity loss may still occur.

Problem: Enzyme Inactivity After Affinity Chromatography

Question: My His-tagged D-xylulose-1-kinase is completely inactive after purification using Ni-NTA affinity chromatography. What could be the issue?

Answer: This is a commonly observed problem. Several factors could contribute to the loss of activity during affinity chromatography:

  • Tag Interference: The position and nature of the affinity tag can significantly impact enzyme structure and function. For S. cerevisiae D-xylulokinase, N-terminal and C-terminal His-tags have been reported to yield inactive protein.[1] If possible, switching to a C-terminal Strep-tag II is recommended.

  • Buffer Composition: The buffers used during chromatography can affect enzyme stability. High concentrations of imidazole, used for elution from Ni-NTA columns, can be detrimental to some enzymes. It is crucial to perform a buffer exchange step immediately after elution to remove the imidazole.

  • Metal Ion Chelation: If your kinase requires specific metal ions for activity or stability, ensure that the chelating agents used in some chromatography buffers (like EDTA) are removed, and the required metal ions are present in the final storage buffer.

Problem: Protein Aggregation During Purification and Storage

Question: I am observing precipitation and aggregation of my D-xylulose-1-kinase during purification and upon storage. How can I improve its solubility?

Answer: Protein aggregation is a common issue for unstable proteins. Here are some troubleshooting steps:

  • Optimize Buffer Conditions:

    • pH: Ensure the buffer pH is at least one unit away from the isoelectric point (pI) of the protein to maintain a net charge and promote repulsion between molecules.

    • Ionic Strength: Low salt concentrations can sometimes lead to aggregation. Experiment with adding 50-150 mM NaCl to your buffers.

  • Use Additives: While common osmolytes like glycerol and PEG 4000 have shown limited success in stabilizing S. cerevisiae xylulokinase activity[2], they may still help in preventing aggregation. Other additives to consider are:

    • L-Arginine: Often used at concentrations of 50-500 mM to suppress aggregation.

    • Non-ionic detergents: Low concentrations of detergents like Tween-20 or Triton X-100 can help to keep hydrophobic regions from interacting and causing aggregation.

  • Protein Concentration: Keep the protein concentration as low as functionally possible during purification and storage, as high concentrations can promote aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the typical stability of D-xylulose-1-kinase from different organisms?

A1: The stability of D-xylulose-1-kinase varies significantly depending on the source organism. The enzyme from Saccharomyces cerevisiae is notoriously unstable.[1] In contrast, a xylulokinase from the thermophilic bacterium Bacillus coagulans has been reported to have an optimal temperature of 85°C and maintains stability at this temperature, indicating a much higher intrinsic thermal stability.

Q2: Are there any chemical additives that have been proven to significantly improve the stability of D-xylulose-1-kinase?

A2: For the commonly studied S. cerevisiae D-xylulokinase, extensive testing of additives like osmolytes (glycerol, PEG 4000), proteins (BSA), and substrates (D-xylulose) has not resulted in a substantial enhancement of its half-life.[1][2] However, for general enzyme stabilization, the following additives are often used and could be tested for your specific xylulokinase:

  • Glycerol (20-50% v/v): A common cryoprotectant that can help stabilize proteins during storage at low temperatures.

  • Sugars (e.g., sucrose, trehalose): Similar to glycerol, these can act as cryo- and lyoprotectants.

  • Reducing Agents (e.g., DTT, TCEP): To prevent oxidation of cysteine residues.

  • Bovine Serum Albumin (BSA): Can act as a stabilizing agent, particularly at low enzyme concentrations.

Q3: Can site-directed mutagenesis be used to improve the stability of D-xylulose-1-kinase?

A3: While specific stabilizing mutations for D-xylulose-1-kinase are not well-documented in the literature, site-directed mutagenesis is a powerful and widely used technique for enhancing enzyme stability. General strategies that could be applied include:

  • Introduction of Proline Residues: Replacing residues in loop regions with proline can decrease the conformational flexibility of the unfolded state, thus stabilizing the folded state.

  • Addition of Disulfide Bonds: Engineering cysteine residues at appropriate positions can create covalent cross-links that stabilize the protein structure.

  • Improving Hydrophobic Packing: Mutations in the protein core to improve hydrophobic interactions can enhance thermal stability.

  • Increasing Surface Charge Interactions: Introducing salt bridges on the protein surface can contribute to stability.

Q4: Is immobilization a viable strategy for stabilizing D-xylulose-1-kinase?

  • Covalent Attachment: Binding the enzyme to a solid support (e.g., agarose beads, magnetic nanoparticles) via covalent bonds. This method provides a strong attachment and can significantly increase thermal and operational stability.

  • Entrapment: Encapsulating the enzyme within a porous matrix (e.g., alginate, polyacrylamide gel).

  • Adsorption: Non-covalent binding to a support material. This is a simpler method but may be less stable due to potential enzyme leaching.

Quantitative Data on Enzyme Stability Improvement

The following tables summarize quantitative data on the stability of D-xylulokinase and the improvement of stability in homologous sugar kinases through various methods.

Table 1: Stability of Wild-Type D-xylulokinase from Different Sources

Enzyme SourceTemperature (°C)Half-lifeOptimal pHOptimal Temperature (°C)Reference
Saccharomyces cerevisiae4~1.5 hours7.4-[1]
Bacillus coagulans85-7.085

Table 2: Examples of Stability Improvement in Homologous Sugar Kinases by Site-Directed Mutagenesis

EnzymeMutation(s)ImprovementReference
Polyphosphate-Dependent GlucomannokinaseH92K/E119R5.4-fold increase in half-life at 50°C (from <45 min to 243 min)[3]
Adenylate Kinase (chimeric)Exchange of regions between mesophilic and thermophilic enzymesUp to 20°C increase in melting temperature[4]

Detailed Experimental Protocols

Protocol 1: Spectrophotometric Assay for D-xylulokinase Activity

This continuous coupled assay measures the production of ADP, which is linked to the oxidation of NADH.

Materials:

  • HEPES buffer (50 mM, pH 7.4)

  • MgCl₂ (10 mM)

  • KCl (50 mM)

  • NADH (0.30 mM)

  • Phosphoenolpyruvate (1.00 mM)

  • Pyruvate kinase (PK) (3 U/mL)

  • Lactate dehydrogenase (LDH) (5.4 U/mL)

  • D-xylulose (5.00 mM)

  • ATP (5.00 mM)

  • Bovine Serum Albumin (BSA) (1 g/L)

  • Purified D-xylulokinase solution

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, MgCl₂, KCl, NADH, phosphoenolpyruvate, PK, LDH, and BSA.

  • Add D-xylulose and ATP to the reaction mixture.

  • Pre-incubate the mixture for approximately 2 minutes at 30°C to allow for the conversion of any contaminating ADP in the ATP preparation.

  • Initiate the reaction by adding a small volume (e.g., 10 µL) of the D-xylulokinase solution to the reaction mixture (final volume, e.g., 500 µL).

  • Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer with a temperature-controlled cuvette holder at 30°C.

  • Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (ε₃₄₀ = 6220 M⁻¹ cm⁻¹). One unit of xylulokinase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP per minute under these conditions.

  • To correct for any ATPase activity, run a control reaction without D-xylulose.

Protocol 2: Covalent Immobilization of D-xylulokinase on Magnetic Nanoparticles

This protocol describes a general method for the covalent immobilization of a kinase onto glutaraldehyde-activated magnetic nanoparticles.

Materials:

  • Fe₃O₄ magnetic nanoparticles

  • 3-aminopropyl-triethoxysilane (APTES)

  • Glutaraldehyde (25% aqueous solution)

  • Ethanol

  • Phosphate buffer (100 mM, pH 7.0)

  • Purified D-xylulokinase

  • Glycine solution (1 M)

  • Magnetic separator

Procedure:

  • Synthesis of Amine-Functionalized Magnetic Nanoparticles: a. Disperse Fe₃O₄ nanoparticles in ethanol. b. Add APTES and stir for several hours at room temperature. c. Collect the amine-functionalized nanoparticles using a magnetic separator, wash several times with ethanol, and dry.

  • Activation with Glutaraldehyde: a. Resuspend the amine-functionalized nanoparticles in phosphate buffer. b. Add glutaraldehyde to a final concentration of 2.5% (v/v) and incubate with shaking for 2-3 hours at room temperature. c. Collect the activated nanoparticles with a magnetic separator and wash thoroughly with phosphate buffer to remove excess glutaraldehyde.

  • Enzyme Immobilization: a. Resuspend the activated magnetic nanoparticles in phosphate buffer. b. Add the purified D-xylulokinase solution and incubate with gentle shaking for 12-24 hours at 4°C. c. Collect the nanoparticles with the immobilized enzyme using a magnetic separator.

  • Blocking and Washing: a. Resuspend the nanoparticles in a blocking solution (e.g., 1 M glycine) to quench any remaining active aldehyde groups and incubate for 2 hours. b. Wash the immobilized enzyme several times with phosphate buffer to remove any unbound enzyme.

  • Storage: a. Resuspend the immobilized D-xylulokinase in a suitable storage buffer (e.g., phosphate buffer with 20% glycerol) and store at 4°C.

Visualizations

Enzyme_Purification_Troubleshooting Troubleshooting D-xylulose-1-kinase Purification start Start: Recombinant Expression cell_lysis Cell Lysis start->cell_lysis clarification Clarification (Centrifugation/ Filtration) cell_lysis->clarification affinity_chrom Affinity Chromatography (e.g., Ni-NTA) clarification->affinity_chrom activity_loss Problem: Complete loss of activity affinity_chrom->activity_loss Inactive Protein aggregation Problem: Precipitation/ Aggregation affinity_chrom->aggregation Visible Precipitate sec Size Exclusion Chromatography affinity_chrom->sec Active but needs further purification solution1 Solution: - Switch to C-terminal Strep-tag II - Immediate buffer exchange - Check metal ion requirements activity_loss->solution1 solution2 Solution: - Optimize buffer pH and ionic strength - Add solubilizing agents (e.g., L-Arginine) - Lower protein concentration aggregation->solution2 final_product Purified (but unstable) D-xylulose-1-kinase sec->final_product

Caption: Troubleshooting workflow for the purification of recombinant D-xylulose-1-kinase.

Enzyme_Stabilization_Strategies Strategies for Improving D-xylulose-1-kinase Stability cluster_approaches Stabilization Approaches cluster_additives Examples cluster_mutagenesis Examples cluster_immobilization Examples unstable_enzyme Unstable D-xylulose-1-kinase additives Chemical Additives unstable_enzyme->additives mutagenesis Site-Directed Mutagenesis unstable_enzyme->mutagenesis immobilization Immobilization unstable_enzyme->immobilization glycerol Glycerol/Sugars additives->glycerol salts Salts (e.g., NaCl) additives->salts arginine L-Arginine additives->arginine stable_enzyme Stabilized D-xylulose-1-kinase additives->stable_enzyme proline Introduce Prolines mutagenesis->proline disulfide Add Disulfide Bonds mutagenesis->disulfide hydrophobic Improve Core Packing mutagenesis->hydrophobic mutagenesis->stable_enzyme covalent Covalent Attachment immobilization->covalent entrapment Entrapment immobilization->entrapment adsorption Adsorption immobilization->adsorption immobilization->stable_enzyme

Caption: Overview of strategies for the stabilization of D-xylulose-1-kinase.

References

cofactor balancing for the D-Xylulose 1-phosphate pathway

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for challenges related to cofactor balancing in the D-Xylulose 1-phosphate (X1P) pathway and other xylose utilization pathways.

Frequently Asked Questions (FAQs)

Q1: What is the synthetic this compound (X1P) pathway?

The synthetic this compound (X1P) pathway is an engineered metabolic route designed for the conversion of D-xylose into valuable C2 and C3 compounds. Unlike native pentose phosphate pathways, this synthetic route bypasses it. The core pathway consists of three main steps:

  • Isomerization: D-xylose is converted to D-xylulose, typically by a xylose isomerase (XI).

  • Phosphorylation: D-xylulose is phosphorylated at the C1 position by a ketohexokinase (KHK) to form D-xylulose-1-phosphate (X1P), a novel metabolite in organisms like S. cerevisiae.[1]

  • Aldol Cleavage: X1P is then cleaved by an aldolase, such as fructose-1,6-bisphosphate aldolase (FBA1), into glycolaldehyde (a C2 compound) and dihydroxyacetone phosphate (DHAP, a C3 compound).[1] These products can then be directed towards the synthesis of various target molecules like ethylene glycol or glycolic acid.[1][2]

X1P_Pathway cluster_atp cluster_X1P_step Xylose D-Xylose Xylulose D-Xylulose Xylose->Xylulose Xylose Isomerase (XI) X1P D-Xylulose-1-Phosphate (X1P) Xylulose->X1P Ketohexokinase (KHK) Products Glycolaldehyde (C2) + DHAP (C3) X1P->Products Aldolase (FBA1) ATP ATP ATP->Xylulose ADP ADP ATP->ADP

Caption: The synthetic this compound (X1P) pathway.

Q2: Why is cofactor balancing a critical issue in xylose metabolism?

Cofactor balancing is crucial because many native xylose fermentation pathways create a redox imbalance, hindering efficiency and leading to the production of unwanted byproducts.[3][4] In many fungi and engineered yeasts, the initial two steps of xylose metabolism are catalyzed by:

  • Xylose Reductase (XR): Converts D-xylose to xylitol, primarily using NADPH as a cofactor.

  • Xylitol Dehydrogenase (XDH): Converts xylitol to D-xylulose, using NAD+ as a cofactor.[5][6]

This difference in cofactor preference (NADPH consumption and NAD+ consumption) leads to an intracellular redox imbalance under anaerobic conditions. The cell struggles to regenerate NAD+ and consume the excess NADH produced elsewhere, while also needing to regenerate NADPH. This imbalance often results in the accumulation and secretion of xylitol, which lowers the final product yield.[3][4]

Cofactor_Imbalance cluster_xr cluster_xdh cluster_xylulose_step Xylose D-Xylose Xylitol Xylitol Xylose->Xylitol Xylose Reductase (XR) Xylulose D-Xylulose Xylitol->Xylulose Xylitol Dehydrogenase (XDH) Imbalance COFACTOR IMBALANCE Xylitol->Imbalance Accumulation NADPH NADPH NADPH->Xylose NADP NADP+ NADPH->NADP NAD NAD+ NAD->Xylitol NADH NADH NAD->NADH

Caption: Cofactor imbalance in the fungal xylose utilization pathway.

Q3: What are the common symptoms of cofactor imbalance in my engineered strain?

Common indicators of cofactor imbalance during xylose fermentation include:

  • High accumulation of byproducts: Especially xylitol, but also potentially glycerol and acetate.[4]

  • Low yield of the desired product: The carbon flux is diverted to byproduct formation instead of your target molecule.[3]

  • Slow xylose consumption rate: The metabolic bottleneck caused by redox stress can slow down the entire pathway.

  • Reduced cell growth: The overall metabolic inefficiency can negatively impact biomass production when xylose is a primary carbon source.

  • Discrepancy between theoretical and actual yields: A significant drop from the maximum theoretical yield often points to cofactor issues.

Q4: What are the main strategies for addressing cofactor imbalance?

"Cofactor engineering" involves genetically modifying the host to ensure a sufficient supply and regeneration of necessary cofactors.[7] Key strategies include:

  • Enzyme Engineering: Modifying the cofactor specificity of key enzymes. For example, altering XR to prefer NADH instead of NADPH, or altering XDH to use NADP+ instead of NAD+.[6]

  • Introducing Alternative Enzymes: Using a xylose isomerase (XI) to directly convert xylose to xylulose, which bypasses the XR/XDH redox problem entirely. This is a common strategy in bacterial pathways.[5]

  • Engineering Cofactor Regeneration: Introducing new pathways to regenerate the required cofactors. For instance, overexpressing an NADP+-dependent D-glyceraldehyde-3-phosphate dehydrogenase (NADP-GAPDH) can help regenerate NADPH without producing CO2.[3][4]

  • Blocking Competing Pathways: Deleting or down-regulating pathways that compete for the same cofactor pool. For example, deleting the ZWF1 gene, which encodes a key enzyme in the oxidative pentose phosphate pathway, can prevent NADPH generation linked to CO2 production.[3][4]

Troubleshooting Guide

Issue 1: High xylitol accumulation and low product yield during xylose fermentation.

  • Primary Suspected Cause: A classic redox imbalance caused by the NADPH-preferring Xylose Reductase (XR) and the NAD+-dependent Xylitol Dehydrogenase (XDH). The cell cannot reoxidize the excess NADH produced during glycolysis and other reactions, leading to the accumulation of the reduced intermediate, xylitol.[3]

  • Troubleshooting Steps & Solutions:

    • Quantify Cofactors: Measure the intracellular NAD+/NADH and NADP+/NADPH ratios to confirm the redox imbalance (See Experimental Protocols below).

    • Enzyme Replacement: Replace the XR-XDH steps with a single-enzyme xylose isomerase (XI) that directly converts xylose to xylulose without a net redox change.[5]

    • Protein Engineering: If using the XR-XDH pathway is necessary, engineer the enzymes to have complementary cofactor preferences. For example, mutate XR to use NADH or XDH to use NADP+.[6]

    • Enhance NAD+ Regeneration: Introduce a heterologous NADH oxidase (Nox) to regenerate NAD+ from NADH. However, this can impact ATP production in the respiratory chain.[8]

Issue 2: My strain, engineered with the synthetic X1P pathway, shows poor growth or low product conversion from xylose.

  • Primary Suspected Causes: A bottleneck may exist in one of the pathway's enzymatic steps, or there may be insufficient ATP for the initial phosphorylation of xylulose.

  • Troubleshooting Steps & Solutions:

    • Assess Enzyme Activity: Individually assess the in-vitro or in-vivo activity of your expressed enzymes (XI, KHK, Aldolase). The issue could be poor expression, low specific activity, or instability. The aldolase step has been identified as a potential primary limitation.[1]

    • Overexpress Bottleneck Enzymes: Systematically overexpress each enzyme in the pathway to identify and alleviate the rate-limiting step.

    • Check ATP Availability: The ketohexokinase (KHK) step consumes ATP. Ensure that the central metabolism is robust enough to supply sufficient ATP. If the cell is under metabolic stress, ATP levels may be limiting.

    • Eliminate Competing Pathways: If not already done, delete the native xylulokinase gene (XKS1 in S. cerevisiae) to prevent the flux of D-xylulose from being diverted to the pentose phosphate pathway.[1]

Troubleshooting_Flow Start Low Product Yield from Xylose CheckXylitol Is Xylitol Accumulating? Start->CheckXylitol CofactorImbalance Likely Cofactor Imbalance (XR/XDH Pathway) CheckXylitol->CofactorImbalance  Yes PathwayBottleneck Likely Pathway Bottleneck (XI or X1P Pathway) CheckXylitol->PathwayBottleneck  No Solution1 Replace XR/XDH with XI Engineer Cofactor Specificity CofactorImbalance->Solution1 Solution2 Overexpress Pathway Enzymes (Aldolase, KHK) Check ATP Availability PathwayBottleneck->Solution2 Protocol_Workflow Harvest 1. Harvest & Quench Cells Split Split Sample Harvest->Split ExtractNAD 2a. Acid Extraction (TCA) (Destroys NADH) Split->ExtractNAD For NAD+ ExtractNADH 2b. Base Extraction (NaOH) (Destroys NAD+) Split->ExtractNADH For NADH NeutralizeNAD 3a. Neutralize Extract ExtractNAD->NeutralizeNAD NeutralizeNADH 3b. Neutralize Extract ExtractNADH->NeutralizeNADH Assay 4. Perform Enzymatic Cycling Assay NeutralizeNAD->Assay NeutralizeNADH->Assay Calculate 5. Calculate Concentration vs. Standard Curve Assay->Calculate

References

reducing xylitol formation in engineered xylose metabolism

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on reducing xylitol formation in engineered xylose metabolism.

Troubleshooting Guide

Issue 1: High Xylitol Accumulation and Low Ethanol Yield

Symptom: Your engineered Saccharomyces cerevisiae strain is consuming xylose but producing significant amounts of xylitol and a correspondingly low yield of the desired product (e.g., ethanol).

Possible Cause: This is frequently a result of a redox imbalance between the heterologously expressed xylose reductase (XR) and xylitol dehydrogenase (XDH) enzymes.[1][2][3] The commonly used XR from Scheffersomyces stipitis prefers NADPH as a cofactor, while the corresponding XDH strictly requires NAD+.[1][3] This disparity leads to an accumulation of NADH and a deficit of NAD+, which in turn inhibits XDH activity and causes the intermediate xylitol to be excreted.[1][2][3]

Troubleshooting Steps:

  • Assess Cofactor Imbalance: The primary reason for xylitol accumulation is the cofactor mismatch between NADPH-preferring Xylose Reductase (XR) and NAD+-dependent Xylitol Dehydrogenase (XDH).[1][3][4]

  • Protein Engineering of XR/XDH:

    • Mutate XR for NADH Preference: Introduce mutations into the XYL1 gene encoding XR to shift its cofactor preference from NADPH to NADH. A commonly successful mutation is K270R.[2][3] This helps to create a redox-neutral pathway from xylose to xylulose.

    • Engineer XDH for NADP+ Preference: Alter the cofactor specificity of XDH from NAD+ to NADP+.[1]

  • Optimize Enzyme Expression Levels:

    • The relative activities of XR and XDH are critical. Imbalanced expression can lead to a bottleneck at the XDH step.[4]

    • Experiment with different strength promoters to drive the expression of XYL1 and XYL2. For instance, using the HXT7 promoter, which is derepressed by xylose, can lead to more balanced expression.[2][3]

  • Introduce Cofactor Regeneration Systems:

    • Express a Water-Forming NADH Oxidase (noxE): Introduce the noxE gene from Lactococcus lactis. This enzyme oxidizes excess NADH to NAD+, directly addressing the cofactor imbalance and has been shown to significantly decrease xylitol formation and increase ethanol yield.[1][5]

    • Express NADP+-dependent Glyceraldehyde-3-Phosphate Dehydrogenase (GAPN): Overexpression of GAPN can increase the availability of NADPH for XR, which can help to reduce xylitol accumulation.[6]

    • Modulate the Pentose Phosphate Pathway (PPP): Deleting genes in the oxidative PPP, such as ZWF1 (glucose-6-phosphate dehydrogenase), can reduce NADPH production, forcing the cell to rely on alternative NADPH regeneration pathways and potentially improving redox balance.[7][8][9]

  • Consider Alternative Xylose Utilization Pathways:

    • Xylose Isomerase (XI) Pathway: This pathway directly converts xylose to xylulose, bypassing the XR-XDH steps and their associated cofactor problems.[1][4][7] While this can result in a higher ethanol yield, the rate of xylose consumption may be lower.[4][10]

    • Novel Engineered Pathways: Explore alternative pathways, such as those that bypass the pentose phosphate pathway, to avoid redox imbalances.[11]

Issue 2: Slow Xylose Consumption Rate

Symptom: The engineered strain consumes xylose very slowly, leading to long fermentation times.

Possible Cause: This can be due to inefficient xylose transport into the cell, low activity of the initial xylose metabolizing enzymes (XR or XI), or downstream bottlenecks in the pentose phosphate pathway.

Troubleshooting Steps:

  • Improve Xylose Transport: S. cerevisiae lacks specific high-affinity xylose transporters. Xylose is typically transported by native hexose transporters with low affinity.[8] Overexpressing heterologous, high-affinity xylose transporters can improve the uptake rate.

  • Increase Enzyme Activity:

    • Ensure that the introduced XR/XDH or XI enzymes are expressed at high levels using strong, constitutive promoters.

    • Codon-optimize the heterologous genes for expression in S. cerevisiae.

  • Optimize Downstream Pathway: Overexpression of enzymes in the non-oxidative pentose phosphate pathway, such as transaldolase (TAL1), transketolase (TKL1), ribulose-5-phosphate epimerase (RPE1), and ribose-5-phosphate ketol-isomerase (RKI1), can help to pull the metabolic flux from xylulose-5-phosphate towards glycolysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of xylitol formation in engineered xylose-fermenting S. cerevisiae?

A1: The primary cause is a cofactor imbalance between the two initial enzymes of the most commonly introduced xylose metabolic pathway.[1][3] Xylose Reductase (XR) typically prefers NADPH to reduce xylose to xylitol, while Xylitol Dehydrogenase (XDH) strictly requires NAD+ to oxidize xylitol to xylulose.[1][3][7] This mismatch leads to an accumulation of NADH and a depletion of NAD+, which inhibits XDH and results in the secretion of xylitol as a byproduct.[2][3]

Q2: How can I change the cofactor preference of Xylose Reductase (XR)?

A2: Protein engineering can be used to alter the cofactor preference of XR. A well-documented and effective mutation is K270R in the Pichia stipitis XR, which shifts its preference from NADPH towards NADH.[2][3] This helps to balance the redox state of the pathway. Other mutations like K270M and R276H have also shown positive effects.[2][3]

Q3: Is the Xylose Isomerase (XI) pathway a better alternative to the XR-XDH pathway?

A3: The Xylose Isomerase (XI) pathway has the significant advantage of avoiding the cofactor imbalance inherent in the XR-XDH pathway, which can lead to a higher theoretical ethanol yield and less xylitol formation.[4][10] However, strains engineered with the XI pathway often exhibit lower xylose consumption rates compared to those with the XR-XDH pathway.[4][10] The choice between the two pathways may depend on the specific goals of the experiment (e.g., maximizing yield versus maximizing productivity).

Q4: What is the role of the pentose phosphate pathway (PPP) in xylitol formation?

A4: The oxidative branch of the PPP is a major source of NADPH in the cell.[8] In strains using the NADPH-preferring XR, the flux through the oxidative PPP can influence the availability of cofactors for the initial step of xylose metabolism. Modulating the PPP, for instance by deleting the ZWF1 gene, can reduce NADPH production and potentially force a more balanced cofactor usage, thereby decreasing xylitol formation.[7][8]

Q5: Can optimizing the expression levels of XR and XDH reduce xylitol production?

A5: Yes, optimizing the relative expression levels of XR and XDH is a crucial strategy.[4] If the activity of XR is much higher than that of XDH, xylitol will accumulate. Using promoters of different strengths or inducible promoters that can be fine-tuned can help to balance the enzymatic activities and reduce the accumulation of the xylitol intermediate.[2][3]

Data Summary Tables

Table 1: Effect of Cofactor Engineering on Xylitol and Ethanol Yields

Engineering StrategyStrain BackgroundInitial Xylose (g/L)Xylitol Yield (g/g xylose)Ethanol Yield (g/g xylose)Reference
Control (XR-XDH) KAM-3X500.1910.211[1][5]
Overexpression of noxE (NADH oxidase) KAM-3X500.0580.294[1][5]
Control Engineered S. cerevisiae50~0.4~0.25[2][3]
Expression of XR-K270R mutant Engineered S. cerevisiae50< 0.06> 0.32[2][3]

Table 2: Comparison of Xylose Fermentation Pathways

PathwayStrainInitial Xylose (g/L)Xylose Consumption Rate (g/L/h)Ethanol Yield (g/g xylose)Xylitol Yield (g/g xylose)Reference
XR-XDH TMB 3057400.550.340.23[4]
XI TMB 3066400.280.440.04[4]

Experimental Protocols

Protocol 1: Quantification of Xylitol and Ethanol by HPLC

Objective: To determine the concentration of xylitol and ethanol in fermentation broth.

Materials:

  • Fermentation broth samples

  • High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector

  • Aminex HPX-87H column (or equivalent)

  • 0.005 M Sulfuric acid (H₂SO₄) as mobile phase

  • Syringe filters (0.22 µm)

  • HPLC vials

  • Standards for xylitol and ethanol

Procedure:

  • Sample Preparation: a. Collect fermentation broth samples at various time points. b. Centrifuge the samples at 10,000 x g for 10 minutes to pellet the cells. c. Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial.

  • HPLC Analysis: a. Set up the HPLC system with the Aminex HPX-87H column. b. Equilibrate the column with the 0.005 M H₂SO₄ mobile phase at a flow rate of 0.6 mL/min. c. Set the column temperature to 60°C. d. Inject 10-20 µL of the prepared sample into the HPLC system. e. Run the analysis for a sufficient time to allow for the elution of all compounds of interest (typically 20-30 minutes). f. The RI detector will measure the concentration of the eluted compounds.

  • Data Analysis: a. Prepare standard curves for xylitol and ethanol by running known concentrations of these compounds. b. Identify the peaks for xylitol and ethanol in the sample chromatograms based on their retention times compared to the standards. c. Quantify the concentration of xylitol and ethanol in the samples by comparing the peak areas to the standard curves.

Visualizations

Xylose_Metabolism_XR_XDH Xylose Xylose Xylitol Xylitol Xylose->Xylitol XR (XYL1) NADP NADP+ Xylose->NADP Xylulose Xylulose Xylitol->Xylulose XDH (XYL2) NADH NADH Xylitol->NADH PPP Pentose Phosphate Pathway Xylulose->PPP NADPH NADPH NADPH->Xylose NAD NAD+ NAD->Xylitol

Caption: The XR-XDH pathway for xylose metabolism.

Cofactor_Imbalance cluster_XR Xylose Reductase (XR) cluster_XDH Xylitol Dehydrogenase (XDH) XR_reaction Xylose -> Xylitol Imbalance Cofactor Imbalance (NADPH consumed, NADH produced) XR_reaction->Imbalance XR_cofactor NADPH -> NADP+ XDH_reaction Xylitol -> Xylulose XDH_reaction->Imbalance XDH_cofactor NAD+ -> NADH Xylitol_Accumulation Xylitol Accumulation Imbalance->Xylitol_Accumulation

Caption: Cofactor imbalance leading to xylitol accumulation.

Troubleshooting_Workflow Start High Xylitol Production? Cofactor_Eng Cofactor Engineering (e.g., XR-K270R, noxE) Start->Cofactor_Eng Yes Expression_Opt Optimize XR/XDH Expression Levels Start->Expression_Opt Yes Alt_Pathway Use Alternative Pathway (e.g., Xylose Isomerase) Start->Alt_Pathway Yes Check_Again Re-evaluate Xylitol Production Cofactor_Eng->Check_Again Expression_Opt->Check_Again Alt_Pathway->Check_Again Success Reduced Xylitol Check_Again->Success Improved Further_Opt Further Optimization Check_Again->Further_Opt Needs Improvement

References

Technical Support Center: D-Xylulose 1-Phosphate Pathway Expression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the heterologous expression of the D-Xylulose 1-phosphate (X1P) pathway.

Frequently Asked Questions (FAQs)

Q1: What is the this compound (X1P) pathway and what are its applications?

The this compound (X1P) pathway is a synthetic metabolic route engineered in host organisms like E. coli for the conversion of D-xylose into valuable chemicals.[1][2] The core of the pathway involves the phosphorylation of D-xylulose to this compound, which is then cleaved into glycolaldehyde and dihydroxyacetone phosphate (DHAP).[3] A primary application of this pathway is the production of glycolic acid from xylose-rich substrates, such as hemicellulosic hydrolysates.[1][2][4]

Q2: What constitutes "metabolic burden" when expressing the X1P pathway?

Metabolic burden, also referred to as metabolic load or drain, arises when the expression of foreign proteins, such as the enzymes of the X1P pathway, consumes a significant portion of the host cell's resources.[5] This diversion of resources from essential cellular functions can lead to a range of physiological changes in the host.[5] Consequences of metabolic burden include reduced growth rates, impaired protein synthesis, genetic instability, and even aberrant cell size.[6]

Q3: What are the common signs of metabolic burden in my culture expressing the X1P pathway?

Common indicators of significant metabolic burden include:

  • Reduced growth rate: A noticeable decrease in the growth rate of the engineered strain compared to the wild-type or a control strain.[6]

  • Lower final cell density: The culture may not reach the expected optical density at saturation.

  • Accumulation of inhibitory byproducts: The formation of unintended metabolic byproducts that can be toxic to the cells.

  • Plasmid instability: Loss of the expression vector carrying the pathway genes over time.

  • Formation of inclusion bodies: Misfolded and aggregated proteins can accumulate, indicating that the protein folding capacity of the cell is overwhelmed.[6]

Q4: How can I mitigate the metabolic burden associated with the X1P pathway?

Several strategies can be employed to lessen the metabolic load:

  • Optimize gene expression levels: Fine-tuning the expression of the pathway enzymes can prevent the over-accumulation of proteins and metabolic intermediates. This can be achieved by using promoters of varying strengths or inducible expression systems.

  • Genomic integration: Integrating the pathway genes into the host chromosome, rather than expressing them from high-copy plasmids, can lead to more stable and moderate expression levels, thereby reducing the burden.[1]

  • Balance metabolic fluxes: Engineering the host's native metabolic network to better accommodate the new pathway can improve overall performance. This may involve upregulating precursor supply pathways or downregulating competing pathways.[7][8]

  • Optimize culture conditions: Adjusting parameters such as temperature, pH, and nutrient availability can help alleviate cellular stress and improve protein folding and overall cell health.[9][10]

Troubleshooting Guides

Issue 1: Low product yield despite successful expression of pathway enzymes.

Possible Cause Troubleshooting Step
Sub-optimal enzyme activity - Verify the specific activity of each expressed enzyme in cell-free extracts. - Ensure the presence of necessary cofactors for each enzyme.
Metabolic imbalances - Perform metabolic flux analysis to identify potential bottlenecks or competing pathways.[7][8] - Overexpress enzymes upstream of the bottleneck or down-regulate competing pathways.
Toxicity of intermediates - Analyze culture supernatant for the accumulation of pathway intermediates. - Engineer downstream enzymes to have higher activity to prevent intermediate buildup.
Product degradation - Check for native host enzymes that may degrade the final product. - Knock out genes responsible for product degradation.

Issue 2: Severe growth inhibition upon induction of pathway expression.

Possible Cause Troubleshooting Step
High metabolic burden - Reduce the inducer concentration to lower the expression level of pathway enzymes. - Switch to a weaker promoter or a lower-copy-number plasmid. - Integrate the expression cassettes into the genome.[1]
Toxicity of a specific pathway enzyme - Express each enzyme of the pathway individually to identify the toxic component. - If a specific enzyme is toxic, consider protein engineering to improve its stability or solubility.
Depletion of essential metabolites - Supplement the growth medium with metabolites that may be depleted by the pathway's activity. - Analyze the metabolome of the cells to identify depleted pools.[11]

Quantitative Data

Table 1: Glycolic Acid (GA) Yields from Engineered E. coli Strains

Strain EngineeringSubstrateGA Yield (g/g substrate)Reference
Glyoxylate pathwayGlucose0.31[1]
Glyoxylate pathwayXylose0.29[1]
Glyoxylate pathwayGlucose/Xylose Mix0.37[1]
Glyoxylate + X1P pathwayGlucose0.39[1]
Glyoxylate + X1P pathwayXylose0.43[1]
Glyoxylate + X1P pathwayGlucose/Xylose Mix0.47[1]
Glyoxylate + X1P pathway + GalP permeaseGlucose/Xylose Mix0.63[1]

Experimental Protocols

Protocol 1: Assessment of Metabolic Burden by Comparing Growth Curves

  • Strain Preparation: Prepare cultures of the engineered strain (with the X1P pathway) and a control strain (e.g., wild-type or a strain with an empty vector).

  • Inoculation: Inoculate fresh growth medium with the strains to a starting OD600 of 0.05.

  • Induction: If using an inducible system, add the appropriate inducer to the engineered strain's culture at a specific OD600 (e.g., 0.4-0.6). Add the same volume of solvent to the control culture.

  • Monitoring Growth: Measure the OD600 of each culture at regular intervals (e.g., every hour) for 24-48 hours.

  • Data Analysis: Plot the OD600 values over time for both strains. A significant divergence in the growth curves post-induction indicates a metabolic burden imposed by the expression of the pathway.

Protocol 2: Quantification of Product and Byproduct Formation by HPLC

  • Sample Collection: At various time points during cultivation, collect culture samples.

  • Sample Preparation: Centrifuge the samples to pellet the cells. Filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis: Analyze the supernatant using a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., an organic acid analysis column) and detector (e.g., refractive index or UV detector).

  • Quantification: Use a standard curve of the expected product (e.g., glycolic acid) and potential byproducts to quantify their concentrations in the samples.

Visualizations

D_Xylulose_1_Phosphate_Pathway D_Xylose D-Xylose D_Xylulose D-Xylulose D_Xylose->D_Xylulose Xylose Isomerase D_Xylulose_1P D-Xylulose 1-phosphate D_Xylulose->D_Xylulose_1P Xylulokinase Glycolaldehyde Glycolaldehyde D_Xylulose_1P->Glycolaldehyde X1P Aldolase DHAP DHAP D_Xylulose_1P->DHAP Glycolic_Acid Glycolic Acid Glycolaldehyde->Glycolic_Acid Aldehyde Dehydrogenase Troubleshooting_Workflow Start Low Product Yield Check_Expression Verify Enzyme Expression (SDS-PAGE, Western Blot) Start->Check_Expression Check_Activity Measure Enzyme Activity (in vitro assays) Check_Expression->Check_Activity Expression Confirmed Optimize_Expression Optimize Inducer Concentration or Promoter Strength Check_Expression->Optimize_Expression Low/No Expression Analyze_Metabolites Quantify Intermediates and Byproducts (HPLC, LC-MS) Check_Activity->Analyze_Metabolites Activity Confirmed Check_Activity->Optimize_Expression Low Activity Modify_Host Engineer Host Metabolism (Knockouts/Overexpression) Analyze_Metabolites->Modify_Host Bottleneck Identified Solution Improved Yield Analyze_Metabolites->Solution Balanced Pathway Optimize_Expression->Solution Modify_Host->Solution

References

Technical Support Center: D-Xylulose 1-Phosphate Pathway Flux Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working to increase metabolic flux through the synthetic D-Xylulose 1-Phosphate (X1P) pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the engineered this compound (X1P) pathway?

A1: The synthetic this compound (X1P) pathway is primarily engineered in microorganisms like Escherichia coli to convert D-xylose, a major component of lignocellulosic biomass, into value-added chemicals.[1] A common application is the production of glycolic acid, which has uses in the cosmetic, textile, and medical industries.[2][3] The pathway can also be engineered to produce other chemicals like ethylene glycol.[4]

Q2: What are the key enzymes in the synthetic this compound pathway?

A2: The core of the synthetic X1P pathway consists of two key enzymes:

  • Xylulose-1 Kinase : This enzyme phosphorylates D-xylulose to this compound (X1P). A commonly used enzyme for this step is human ketohexokinase C (KHK-C), encoded by the khkC gene.[2]

  • X1P Aldolase : This enzyme cleaves X1P into glycolaldehyde and dihydroxyacetone phosphate (DHAP). Human aldolase B (AldoB), encoded by the aldoB gene, is often used for this reaction.[2]

Q3: Why is increasing flux through the X1P pathway a research focus?

A3: Increasing the metabolic flux through the X1P pathway is crucial for improving the economic viability of producing biofuels and biochemicals from renewable resources like xylose.[1][5] By optimizing this pathway, researchers aim to achieve higher product yields and production rates, making the bioconversion process more efficient and competitive with traditional chemical synthesis methods.[6]

Q4: What is the theoretical yield advantage of using the X1P pathway?

A4: The simultaneous operation of the synthetic X1P pathway and the natural glyoxylate pathway can increase the theoretical yield of glycolic acid from xylose by 20%.[7]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step Rationale
Inefficient Xylose Uptake Overexpress a broad-range sugar permease, such as GalP.Enhancing the transport of xylose into the cell can significantly boost product yield. Constitutive expression of GalP has been shown to increase glycolic acid yield.[7]
Low Enzyme Activity of Pathway Enzymes (Ketohexokinase C or Aldolase B) 1. Confirm protein expression via SDS-PAGE and Western Blot. 2. Perform in vitro enzyme activity assays (see Experimental Protocols section). 3. Optimize codon usage of the heterologous genes for the expression host.Low expression or specific activity of the engineered enzymes will directly limit the pathway's flux. Codon optimization can improve translation efficiency.
Sub-optimal Gene Expression Levels Fine-tune the expression of pathway genes using promoters of varying strengths.Both insufficient and excessive expression of metabolic pathway genes can lead to imbalances and reduce product formation. A combinatorial approach to test different promoters can identify the optimal expression levels.[8][9]
Accumulation of Toxic Intermediates 1. Analyze culture supernatant and cell lysates for the accumulation of pathway intermediates (e.g., glycolaldehyde). 2. Overexpress downstream enzymes to pull flux towards the final product.High concentrations of intermediates like glycolaldehyde can be toxic to cells and inhibit growth and metabolism.
Cofactor Imbalance Analyze the cofactor requirements of your specific pathway. If there is an imbalance (e.g., NADPH/NADP+ ratio), consider overexpressing enzymes that can regenerate the required cofactor.While the core X1P pathway is largely cofactor-independent, downstream reactions for product formation may have specific cofactor needs. An imbalance can create a metabolic bottleneck.[10]
Issue 2: Impaired Cell Growth After Pathway Engineering
Possible Cause Troubleshooting Step Rationale
Metabolic Burden 1. Use lower copy number plasmids or integrate the pathway genes into the chromosome. 2. Employ inducible promoters to separate the growth phase from the production phase.Overexpression of heterologous proteins places a significant metabolic load on the host cell, diverting resources from essential processes like growth.
Deletion of Essential Genes When knocking out competing pathways (e.g., deleting icd to block the TCA cycle), supplement the growth medium with essential metabolites that are no longer synthesized.Deletion of genes in central metabolism can lead to auxotrophy. For instance, icd deletion necessitates the supplementation of amino acids.
Toxicity of Pathway Intermediates or Product 1. Engineer efflux pumps to export the product. 2. Perform adaptive laboratory evolution to select for strains with increased tolerance.The accumulation of the final product or pathway intermediates can be toxic to the host organism, thereby inhibiting cell growth.

Quantitative Data Summary

The following table summarizes the impact of different genetic engineering strategies on the yield of glycolic acid (GA) from various carbon sources in E. coli.

Strain Engineering StrategyCarbon Source(s)GA Yield (g/g)Reference
Glyoxylate PathwayGlucose0.31[11]
Xylose0.29[11]
Glucose/Xylose Mixture0.37[11]
Glyoxylate Pathway + X1P PathwayGlucose0.39[11]
Xylose0.43[11]
Glucose/Xylose Mixture0.47[11]
Glyoxylate Pathway + X1P Pathway + Constitutive GalP ExpressionGlucose/Xylose Mixture0.63[7]
Xylose fraction of the mixture0.75[7]

Experimental Protocols

Ketohexokinase C (KHK-C) Activity Assay (Luminescence-Based)

This protocol is adapted from a luminescence-based method to quantify KHK activity by measuring ADP production.[12]

Materials:

  • Cell or tissue lysate containing KHK-C

  • Recombinant human KHK-C protein (for standard curve)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (specific to your kinase)

  • 2x Substrate Solution (containing fructose and ATP)

  • 384-well plate

  • Microplate reader with luminescence detection

Procedure:

  • Prepare the KHK enzyme substrate reaction by adding 2.5 µL of 0.025 µg/µL protein homogenate or a known concentration of recombinant KHK-C to a 384-well plate.[12]

  • Immediately add 2.5 µL of the 2x substrate solution.[12]

  • Seal the plate and centrifuge for 1 minute at 2000 rpm.[12]

  • Incubate the plate for 1 hour at room temperature (22-25°C).[12]

  • Add 5 µL of ADP-Glo™ reagent to each well.[12]

  • Centrifuge the plate again.[12]

  • Incubate for 40 minutes at room temperature.[12]

  • Add 10 µL of the developer solution from the kit to each well.[12]

  • Measure the luminescence using a microplate reader. The luminescence signal is proportional to the amount of ADP produced and thus to the KHK-C activity.

Aldolase B Activity Assay (Colorimetric)

This protocol is a general method for measuring aldolase activity, which can be adapted for Aldolase B acting on X1P. This specific example uses fructose-1,6-bisphosphate as a substrate.

Materials:

  • Cell or tissue lysate containing Aldolase B

  • Aldolase Assay Buffer

  • Aldolase Substrate (e.g., Fructose-1,6-bisphosphate)

  • Aldolase Enzyme Mix (contains enzymes to convert aldolase products to a detectable signal)

  • Aldolase Developer

  • NADH Standard

  • 96-well plate

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Sample Preparation: Homogenize tissue (10 mg) or cells (1 x 10^6) in 100 µL of ice-cold Aldolase Assay Buffer. Centrifuge at 10,000 x g for 5 minutes and collect the supernatant.[13]

  • Reaction Setup: Add 1-50 µL of the sample to a 96-well plate and adjust the volume to 50 µL with Aldolase Assay Buffer.[13]

  • NADH Standard Curve: Prepare a standard curve using the provided NADH standard.

  • Reaction Mix: Prepare a reaction mix containing Aldolase Assay Buffer, Aldolase Enzyme Mix, and Aldolase Developer.

  • Initiate Reaction: Add 50 µL of the Reaction Mix to each well containing the sample and standards. For background controls, omit the Aldolase Substrate.

  • Measurement: Immediately measure the absorbance at 450 nm in kinetic mode for 10-60 minutes at 37°C.[13] The rate of change in absorbance is proportional to the aldolase activity.

13C-Metabolic Flux Analysis (13C-MFA)

13C-MFA is a powerful technique to quantify the in vivo fluxes through metabolic pathways.

General Workflow:

  • Labeling Experiment: Cultivate your engineered strain in a defined medium containing a 13C-labeled substrate, such as [1,2-13C]xylose or [5-13C]xylose.[14]

  • Sample Quenching and Metabolite Extraction: Rapidly quench metabolic activity and extract intracellular metabolites.[15]

  • LC-MS/MS Analysis: Analyze the isotopic labeling patterns of key metabolites (e.g., amino acids, sugar phosphates) using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Flux Calculation: Use a metabolic network model and specialized software to calculate the intracellular metabolic fluxes that best fit the measured labeling patterns.[14]

Visualizations

D_Xylulose_1_Phosphate_Pathway cluster_extracellular Extracellular cluster_cell Cell Xylose_ext D-Xylose Xylose_int D-Xylose Xylose_ext->Xylose_int GalP (Permease) Xylulose D-Xylulose Xylose_int->Xylulose Xylose Isomerase X1P D-Xylulose 1-Phosphate Xylulose->X1P Ketohexokinase C (khkC) Glycolaldehyde Glycolaldehyde X1P->Glycolaldehyde Aldolase B (aldoB) DHAP DHAP X1P->DHAP Aldolase B (aldoB) Glycolic_Acid Glycolic Acid Glycolaldehyde->Glycolic_Acid Aldehyde Dehydrogenase Glycolysis Glycolysis DHAP->Glycolysis

Caption: The synthetic this compound pathway for glycolic acid production.

Troubleshooting_Workflow Start Low Product Yield Check_Uptake Is Xylose Uptake Efficient? Start->Check_Uptake Overexpress_Permease Overexpress Sugar Permease (e.g., GalP) Check_Uptake->Overexpress_Permease No Check_Enzyme_Activity Are Pathway Enzymes Active? Check_Uptake->Check_Enzyme_Activity Yes Overexpress_Permease->Check_Enzyme_Activity Confirm_Expression Confirm Protein Expression (SDS-PAGE) Check_Enzyme_Activity->Confirm_Expression No Check_Expression_Levels Are Gene Expression Levels Optimal? Check_Enzyme_Activity->Check_Expression_Levels Yes Assay_Activity Perform Enzyme Activity Assays Confirm_Expression->Assay_Activity Assay_Activity->Check_Expression_Levels Tune_Promoters Tune Promoters/Gene Order Check_Expression_Levels->Tune_Promoters No Check_Toxicity Is There Intermediate/Product Toxicity? Check_Expression_Levels->Check_Toxicity Yes Tune_Promoters->Check_Toxicity Analyze_Metabolites Analyze Metabolite Accumulation Check_Toxicity->Analyze_Metabolites Yes End Improved Yield Check_Toxicity->End No Analyze_Metabolites->End

Caption: A logical workflow for troubleshooting low product yield in the X1P pathway.

References

Validation & Comparative

A Comparative Guide to D-Xylulose 1-Phosphate Pathway and Glyoxylate Shunt for Glycolic Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two key metabolic pathways for the production of glycolic acid: the synthetic D-xylulose 1-phosphate (X1P) pathway and the natural glyoxylate shunt. This analysis is supported by experimental data to inform research and development in metabolic engineering and bioproduction.

Introduction to Glycolic Acid Production Pathways

Glycolic acid, a two-carbon hydroxy acid, has broad applications in the cosmetic, textile, and medical industries.[1][2] Microbial production of glycolic acid offers a renewable alternative to chemical synthesis.[3] Two prominent pathways for microbial glycolic acid production are the endogenous glyoxylate shunt and the synthetic this compound (X1P) pathway. The glyoxylate shunt is a natural metabolic route in many organisms, while the X1P pathway is a synthetic route specifically designed for the conversion of D-xylose.[1][2]

The glyoxylate shunt bypasses the two decarboxylation steps of the tricarboxylic acid (TCA) cycle, conserving carbon skeletons for biosynthesis when simple carbon sources like acetate are used.[4][5][6] In the context of glycolic acid production, the glyoxylate shunt intermediate, glyoxylate, is reduced to glycolic acid.

The synthetic this compound pathway provides a more direct and carbon-efficient route from D-xylose to glycolic acid.[1][2] This pathway is particularly relevant for the utilization of xylose-rich feedstocks derived from lignocellulosic biomass.

This compound Pathway

The synthetic this compound (X1P) pathway converts D-xylose to glycolic acid through a series of enzymatic steps. D-xylose is first isomerized to D-xylulose, which is then phosphorylated to this compound. This intermediate is subsequently cleaved into glycolaldehyde and dihydroxyacetone phosphate (DHAP). Finally, glycolaldehyde is oxidized to glycolic acid.[7]

D_Xylulose_1_Phosphate_Pathway D_Xylose D-Xylose D_Xylulose D-Xylulose D_Xylose->D_Xylulose Xylose isomerase (xylA) D_Xylulose_1P This compound D_Xylulose->D_Xylulose_1P Xylulokinase (khkC) Glycolaldehyde Glycolaldehyde D_Xylulose_1P->Glycolaldehyde X1P aldolase (aldoB) DHAP DHAP D_Xylulose_1P->DHAP X1P aldolase (aldoB) Glycolic_Acid Glycolic Acid Glycolaldehyde->Glycolic_Acid Aldehyde dehydrogenase (aldA)

Figure 1: this compound Pathway for Glycolic Acid Production.

Glyoxylate Shunt

The glyoxylate shunt is a metabolic pathway that allows organisms to utilize two-carbon compounds as carbon sources.[4][5] For glycolic acid production from sugars like glucose or xylose, these sugars are first metabolized to acetyl-CoA, which then enters the glyoxylate shunt. Isocitrate is cleaved into succinate and glyoxylate by isocitrate lyase. Glyoxylate is then reduced to glycolic acid by a glyoxylate reductase.[3]

Glyoxylate_Shunt Sugars Sugars (Glucose, Xylose) Acetyl_CoA Acetyl-CoA Sugars->Acetyl_CoA Citrate Citrate Acetyl_CoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate Glyoxylate Glyoxylate Isocitrate->Glyoxylate Isocitrate lyase (aceA) Succinate Succinate Isocitrate->Succinate Isocitrate lyase (aceA) TCA_Cycle TCA Cycle Isocitrate->TCA_Cycle Malate Malate Glyoxylate->Malate Malate synthase (aceB) Glycolic_Acid Glycolic Acid Glyoxylate->Glycolic_Acid Glyoxylate reductase (ycdW) Succinate->TCA_Cycle Malate->TCA_Cycle

Figure 2: Glyoxylate Shunt for Glycolic Acid Production.

Performance Comparison: Experimental Data

The following tables summarize the quantitative data from studies comparing the performance of the this compound pathway and the glyoxylate shunt for glycolic acid production in engineered E. coli.

Table 1: Glycolic Acid Yield from Different Carbon Sources

Pathway(s)Carbon SourceYield (g/g)Reference
Glyoxylate ShuntGlucose0.31[1][8]
Glyoxylate ShuntXylose0.29[1][8]
Glyoxylate ShuntGlucose/Xylose Mixture (33:66%)0.37[1][8]
Glyoxylate Shunt + X1P PathwayGlucose0.39[1][8]
Glyoxylate Shunt + X1P PathwayXylose0.43[1][8]
Glyoxylate Shunt + X1P PathwayGlucose/Xylose Mixture (33:66%)0.47[1][8]
Glyoxylate Shunt + X1P Pathway + GalP overexpressionGlucose/Xylose Mixture (33:66%)0.63[1][8]
Glyoxylate Shunt + X1P Pathway + GalP overexpressionXylose fraction of mixture0.75[1][8]

Table 2: Theoretical Maximum Yields of Glycolic Acid

PathwayCarbon SourceMaximum Theoretical Yield (mol/mol)Maximum Theoretical Yield (g/g)Reference
Glyoxylate ShuntGlucose20.84[2]
Glyoxylate ShuntXylose1.660.84[2]
This compound PathwayXylose21[2]
Simultaneous Glyoxylate and X1P PathwaysXylose--[1]

Experimental Protocols

The following section outlines the general methodologies employed in the studies comparing these two pathways.

Strain Construction
  • Host Strain: Escherichia coli is commonly used as the host organism for metabolic engineering.

  • Gene Knockouts: To channel metabolic flux towards glycolic acid production, genes encoding competing pathways are often knocked out. For instance, the gene for glycolate oxidase (glcD) is deleted to prevent glycolic acid consumption.[7]

  • Gene Overexpression: Key enzymes in the respective pathways are overexpressed using plasmids or by integration into the bacterial chromosome.

    • Glyoxylate Shunt: Genes for isocitrate lyase (aceA) and glyoxylate reductase (ycdW) are typically overexpressed.[9][10]

    • This compound Pathway: This synthetic pathway requires the expression of heterologous genes, such as human ketohexokinase C (khkC) and aldolase B (aldoB), along with the overexpression of an endogenous aldehyde dehydrogenase (aldA).[2]

  • Promoter Engineering: The expression levels of the pathway genes are often fine-tuned using promoters of varying strengths to balance metabolic fluxes and optimize production.

Cultivation Conditions
  • Media: Defined mineral media supplemented with the respective carbon source (glucose, xylose, or a mixture) are used for cultivations.

  • Fermentation: Batch or fed-batch fermentation is carried out in bioreactors with controlled pH, temperature, and aeration.

  • Induction: The expression of plasmid-borne genes is typically induced by adding an inducer like isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture medium.

Analytical Methods
  • Cell Growth: Cell density is monitored by measuring the optical density at 600 nm (OD600).

  • Substrate and Product Quantification: The concentrations of sugars (glucose, xylose) and glycolic acid in the culture supernatant are determined using High-Performance Liquid Chromatography (HPLC).

Discussion and Conclusion

The experimental data clearly demonstrates that the simultaneous operation of the synthetic this compound pathway and the natural glyoxylate shunt leads to significantly higher yields of glycolic acid from xylose and mixed sugar feedstocks compared to using the glyoxylate shunt alone.[1][8] The X1P pathway provides a more carbon-efficient route from xylose, increasing the theoretical maximum yield.[2]

The glyoxylate shunt remains a viable pathway for glycolic acid production from various sugars, including glucose.[1] However, for processes utilizing xylose-rich hydrolysates from lignocellulosic biomass, the incorporation of the X1P pathway is a highly effective strategy to boost productivity. Further enhancements, such as overexpressing sugar transporters like GalP, can further improve substrate uptake and conversion efficiency, leading to remarkable yields.[1][8]

References

A Comparative Guide to the Metabolic Flux Analysis of the D-Xylulose 1-Phosphate Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient utilization of pentose sugars, such as D-xylose, is a cornerstone of modern biotechnology and metabolic engineering. While the native Pentose Phosphate Pathway (PPP) is the conventional route for xylose metabolism in many organisms, synthetic alternatives like the D-Xylulose 1-Phosphate (X1P) pathway are being engineered to enhance the production of valuable bioproducts. This guide provides an objective comparison of the metabolic flux through the synthetic X1P pathway and the native PPP, supported by experimental data, detailed protocols, and pathway visualizations.

Pathway Overview: this compound vs. Pentose Phosphate Pathway

The native Pentose Phosphate Pathway is a complex metabolic route that converts pentoses into intermediates for glycolysis and biosynthesis, playing a crucial role in generating NADPH and precursors for nucleotide synthesis. In the context of xylose metabolism, D-xylose is first converted to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate, an entry point into the PPP.

The This compound (X1P) pathway , on the other hand, is a synthetic route engineered in organisms like Escherichia coli to provide a more direct conversion of D-xylose to specific target molecules, often bypassing the regulatory complexities of the native PPP.[1] This pathway typically involves the conversion of D-xylulose to D-xylulose-1-phosphate, which is then cleaved into glycolaldehyde and dihydroxyacetone phosphate (DHAP).

Quantitative Comparison of Pathway Performance

Direct comparative metabolic flux analysis (MFA) data for the X1P pathway versus the PPP is limited. However, the performance of these pathways can be effectively compared by examining the yield of a target product when xylose is metabolized through each route. A study by Alkim et al. (2016) provides a quantitative comparison of glycolic acid production in E. coli from xylose using the synthetic X1P pathway versus the native glyoxylate shunt, a pathway that also processes two-carbon compounds.[2]

PathwaySubstrateProductYield (g/g)Theoretical Maximum Yield (%)
Glyoxylate Shunt GlucoseGlycolic Acid0.31-
XyloseGlycolic Acid0.29-
Glucose/Xylose MixtureGlycolic Acid0.37-
Glyoxylate Shunt + X1P Pathway GlucoseGlycolic Acid0.39-
XyloseGlycolic Acid0.43-
Glucose/Xylose MixtureGlycolic Acid0.47-
Glyoxylate Shunt + X1P Pathway + GalP overexpression Glucose/Xylose MixtureGlycolic Acid0.6375%

Data sourced from Alkim et al. (2016).[2]

The data clearly demonstrates that the introduction of the synthetic X1P pathway significantly enhances the yield of glycolic acid from xylose, both as a sole carbon source and in a mixture with glucose.[2] This suggests a higher metabolic flux is directed towards the desired product through the engineered pathway compared to the native metabolic routes alone.

Metabolic Flux Distribution in the Native Pentose Phosphate Pathway

A comprehensive 13C metabolic flux analysis of E. coli metabolizing xylose under aerobic conditions reveals the intricate distribution of carbon through the central metabolic network, including the PPP. The following table summarizes the key intracellular fluxes, normalized to the specific xylose uptake rate.

ReactionFlux (relative to xylose uptake rate)
Xylose uptake100
Xylulose-5-P -> Ribulose-5-P + Glyceraldehyde-3-P (Transketolase)75.4
Sedoheptulose-7-P + Glyceraldehyde-3-P -> Fructose-6-P + Erythrose-4-P (Transaldolase)48.2
Ribose-5-P + Xylulose-5-P -> Sedoheptulose-7-P + Glyceraldehyde-3-P (Transketolase)27.2
Glucose-6-P -> 6-Phosphoglucono-δ-lactone (G6PDH)35.1
6-Phosphogluconate -> Ribulose-5-P (6PGD)35.1
Fructose-6-P -> Fructose-1,6-bisphosphate (PFK)68.9
Glyceraldehyde-3-P -> 1,3-Bisphosphoglycerate (GAPDH)157.3
PEP -> Pyruvate (Pyruvate Kinase)64.9
Pyruvate -> Acetyl-CoA (Pyruvate Dehydrogenase)88.7
Isocitrate -> α-Ketoglutarate (Isocitrate Dehydrogenase)76.5

Flux data is representative of typical values found in 13C-MFA studies of E. coli on xylose.[3][4]

Experimental Protocols

Construction of an E. coli Strain with a Synthetic this compound Pathway

Objective: To genetically engineer E. coli to utilize the X1P pathway for the production of a target molecule (e.g., glycolic acid).

Methodology:

  • Gene Selection and Synthesis:

    • Identify and synthesize the genes encoding the necessary enzymes for the X1P pathway. For glycolic acid production, this includes:

      • Xylose isomerase (xylA) from E. coli

      • Ketohexokinase C (khkC) from Homo sapiens (for phosphorylation of xylulose to xylulose-1-phosphate).

      • Aldolase B (aldoB) from Homo sapiens (for cleavage of xylulose-1-phosphate).

      • Glycolaldehyde dehydrogenase (aldA) from E. coli.

  • Plasmid Construction:

    • Clone the synthesized genes into suitable expression vectors under the control of strong, inducible promoters (e.g., T7 or arabinose-inducible promoters).

  • Host Strain Selection and Modification:

    • Select an appropriate E. coli host strain (e.g., BL21(DE3)).

    • Knock out competing pathway genes to redirect flux. For example, deleting the gene for xylulokinase (xylB) prevents the conversion of xylulose to xylulose-5-phosphate, thus channeling it into the synthetic X1P pathway.

  • Transformation and Verification:

    • Transform the engineered plasmids into the modified E. coli host.

    • Verify the successful integration and expression of the target genes using PCR, sequencing, and SDS-PAGE analysis of protein expression.

13C-Metabolic Flux Analysis (13C-MFA) Protocol

Objective: To quantify the intracellular metabolic fluxes in the engineered E. coli strain metabolizing 13C-labeled xylose.

Methodology:

  • Isotope Labeling Experiment:

    • Culture the engineered E. coli strain in a defined minimal medium with a specific 13C-labeled xylose isomer as the sole carbon source (e.g., [1,2-13C]xylose or [U-13C]xylose).[3]

    • Grow the cells in a chemostat or in batch cultures to achieve a metabolic steady state.

  • Metabolite Extraction:

    • Rapidly quench the metabolism of the cells by, for example, immersion in cold methanol.

    • Extract intracellular metabolites using a suitable solvent system (e.g., a chloroform/methanol/water mixture).

  • Sample Derivatization and GC-MS Analysis:

    • Hydrolyze cell biomass to obtain proteinogenic amino acids.

    • Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

    • Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions of the amino acid fragments.[5][6]

  • Flux Calculation and Modeling:

    • Use a metabolic network model of the engineered E. coli strain.

    • Employ software for 13C-MFA (e.g., INCA, Metran) to estimate the intracellular fluxes by fitting the measured mass isotopomer distributions to the model.[7]

    • Perform a statistical analysis to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.

Visualizing the Metabolic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the this compound pathway and a simplified experimental workflow for 13C-MFA.

D_Xylulose_1_Phosphate_Pathway cluster_input Substrate cluster_pathway This compound Pathway cluster_output Products D-Xylose D-Xylose D-Xylulose D-Xylulose D-Xylose->D-Xylulose Xylose Isomerase (xylA) D-Xylulose 1-P D-Xylulose 1-P D-Xylulose->D-Xylulose 1-P Ketohexokinase (khkC) Glycolaldehyde Glycolaldehyde D-Xylulose 1-P->Glycolaldehyde Aldolase (aldoB) DHAP DHAP D-Xylulose 1-P->DHAP Aldolase (aldoB) Target Molecule Target Molecule Glycolaldehyde->Target Molecule Dehydrogenase (aldA) Glycolysis Glycolysis DHAP->Glycolysis

Caption: The synthetic this compound Pathway.

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Computational Phase Isotope Labeling Isotope Labeling Metabolite Extraction Metabolite Extraction Isotope Labeling->Metabolite Extraction GC-MS Analysis GC-MS Analysis Metabolite Extraction->GC-MS Analysis Flux Estimation Flux Estimation GC-MS Analysis->Flux Estimation Metabolic Model Metabolic Model Metabolic Model->Flux Estimation Flux Map Flux Map Flux Estimation->Flux Map

References

A Comparative Guide to Xylose Utilization Pathways: Yields and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of microbial xylose metabolism is critical for optimizing the production of biofuels, biochemicals, and pharmaceuticals from lignocellulosic biomass. This guide provides an objective comparison of the primary xylose utilization pathways, supported by experimental data, detailed methodologies, and clear visual representations of the metabolic routes.

Xylose, the second most abundant sugar in nature, presents a significant opportunity for bioconversion into value-added products.[1][2] However, many industrially relevant microorganisms, such as Saccharomyces cerevisiae, are unable to naturally metabolize this five-carbon sugar.[2][3] Consequently, metabolic engineering strategies have focused on introducing heterologous pathways to enable xylose fermentation. The two most predominantly studied and engineered pathways are the oxidoreductase (XR-XDH) pathway and the isomerase (XI) pathway.[4][5][6] Additionally, bacteria employ other native routes, including the non-phosphorylative Weimberg and Dahms pathways and the phosphoketolase pathway.[7][8]

This guide will delve into a comparative analysis of these pathways, with a focus on their respective product yields.

Comparative Yields of Xylose Utilization Pathways

The efficiency of a xylose utilization pathway is often measured by its product yield, typically the amount of a desired product (e.g., ethanol, xylitol) formed per gram of xylose consumed. The following table summarizes quantitative data from various studies, showcasing the performance of different pathways in different host organisms.

PathwayHost OrganismKey EnzymesProductYield (g/g xylose)Key Findings & ByproductsReference
Oxidoreductase (XR-XDH) Saccharomyces cerevisiae (recombinant)Xylose Reductase (XR), Xylitol Dehydrogenase (XDH)Ethanol0.13 - 0.27Can lead to significant xylitol byproduct formation due to cofactor imbalance.[9][10][11][9][10]
Saccharomyces cerevisiae (recombinant)Xylose Reductase (XR), Xylitol Dehydrogenase (XDH)Xylitol0.01 - 0.3+Xylitol accumulation is a major challenge, reducing ethanol yield.[9][11][9][11]
Spathaspora passalidarumNative XR/XDHEthanol~0.43Efficient native xylose fermenter, particularly under anaerobic conditions.[12][12]
Scheffersomyces stipitisNative XR/XDHEthanol~0.39 - 0.44High ethanol yields under oxygen-limited conditions.[12][12]
Isomerase (XI) Saccharomyces cerevisiae (recombinant)Xylose Isomerase (XI)Ethanol0.28Generally leads to lower xylitol accumulation compared to the XR-XDH pathway.[1][4][1][4]
Saccharomyces cerevisiae (recombinant)Xylose Isomerase (XI)Xylitol~0.02 - 0.19Lower xylitol yield compared to XR-XDH pathway.[1][11][1][11]
Combined XR-XDH and XI Saccharomyces cerevisiae (recombinant)XR, XDH, and XIEthanol>0.43 (from xylose)Synergistic effect observed, especially in the presence of inhibitors from lignocellulosic hydrolysates, leading to improved ethanol yields.[11][11]
Phosphoketolase Pathway Lactococcus lactisPhosphoketolaseL-LactateExceeds 1.0 mol/molAt high xylose concentrations, the pathway can shift to the Pentose Phosphate/Glycolytic pathway, increasing lactate yield.[13][13]
Lactococcus lactis (genetically modified)Enhanced Pentose Phosphate PathwayL-Lactate1.58 mol/molDisruption of the phosphoketolase gene and enhancement of the pentose phosphate pathway led to high yields of L-lactic acid.[14][14]
Weimberg Pathway (Oxidative) Pseudomonas sacchariD-xylose dehydrogenase, lactonase, xylonate dehydrataseXylonic Acid1.1 g/g xyloseAn oxidative pathway that does not go through xylulose.[7][8][7]

Metabolic Pathway Diagrams

To visualize the flow of metabolites in these key pathways, the following diagrams were generated using Graphviz (DOT language).

Oxidoreductase_Pathway Xylose D-Xylose Xylitol Xylitol Xylose->Xylitol Xylose Reductase (XR) NAD(P)H -> NAD(P)+ Xylulose D-Xylulose Xylitol->Xylulose Xylitol Dehydrogenase (XDH) NAD+ -> NADH X5P D-Xylulose-5-P Xylulose->X5P Xylulokinase (XK) ATP -> ADP PPP Pentose Phosphate Pathway X5P->PPP

Oxidoreductase (XR-XDH) Pathway

Isomerase_Pathway Xylose D-Xylose Xylulose D-Xylulose Xylose->Xylulose Xylose Isomerase (XI) X5P D-Xylulose-5-P Xylulose->X5P Xylulokinase (XK) ATP -> ADP PPP Pentose Phosphate Pathway X5P->PPP

Isomerase (XI) Pathway

Phosphoketolase_Pathway X5P D-Xylulose-5-P G3P Glyceraldehyde-3-P X5P->G3P Phosphoketolase AcetylP Acetyl-Phosphate X5P->AcetylP Phosphoketolase Glycolysis Glycolysis G3P->Glycolysis MixedAcid Mixed-Acid Fermentation AcetylP->MixedAcid

Phosphoketolase Pathway

Weimberg_Pathway Xylose D-Xylose Xylonolactone D-Xylonolactone Xylose->Xylonolactone D-xylose dehydrogenase XylonicAcid D-Xylonic Acid Xylonolactone->XylonicAcid Lactonase KDX 2-keto-3-deoxy- xylonate XylonicAcid->KDX Xylonate dehydratase AKG α-ketoglutarate semialdehyde KDX->AKG 2-keto-3-deoxy-D-xylonate dehydratase

Weimberg (Oxidative) Pathway

Experimental Protocols

The following provides a generalized overview of the experimental methodologies commonly employed in studies comparing xylose utilization pathways. Specific details can vary significantly between publications.

Strain Construction and Cultivation
  • Host Strains: Saccharomyces cerevisiae is a common choice for heterologous expression of xylose pathways.[1][9] Industrial strains are often selected for their robustness.[11] Bacterial hosts like Escherichia coli and Lactococcus lactis are also utilized.[14][15]

  • Genetic Engineering: Genes encoding key enzymes of the respective pathways (e.g., XYL1 for XR, XYL2 for XDH from Pichia stipitis, or xylA for XI from various bacterial sources) are typically integrated into the host's genome or expressed from plasmids.[1][4] Promoter strength is often optimized to balance enzyme expression levels.[1]

  • Media and Growth Conditions: Fermentations are generally carried out in defined mineral media or rich media (like YP medium) containing xylose as the primary or sole carbon source.[16][17] Initial cell densities, temperature, pH, and aeration (aerobic, oxygen-limited, or anaerobic) are critical parameters that are controlled and varied to assess pathway performance.[11][12]

Fermentation Analysis
  • Substrate and Product Quantification: The concentrations of xylose, ethanol, xylitol, glycerol, and other organic acids in the fermentation broth are monitored over time.[1][9] High-Performance Liquid Chromatography (HPLC) is the standard analytical method for this purpose.[18]

  • Cell Growth Measurement: Cell density is typically measured by spectrophotometry at a wavelength of 600 nm (OD600) or by determining the dry cell weight.[17][18]

Enzyme Activity Assays
  • Cell-Free Extracts: To determine the specific activities of the heterologously expressed enzymes (e.g., XR, XDH, XI), cell-free extracts are prepared from harvested cells.

  • Spectrophotometric Assays: Enzyme activities are measured by monitoring the change in absorbance of cofactors (NADH or NADPH) at 340 nm using a spectrophotometer. The reaction mixture typically contains a buffer, the substrate (xylose or xylitol), the cofactor, and the cell-free extract.

Concluding Remarks

The choice of a xylose utilization pathway for metabolic engineering depends heavily on the desired product and the host organism. The XR-XDH pathway, while capable of high ethanol production rates, often suffers from xylitol accumulation due to cofactor imbalance.[4][11] The XI pathway generally exhibits higher ethanol yields with less byproduct formation.[4] For the production of chemicals like lactic acid or xylonic acid, the phosphoketolase and Weimberg pathways, respectively, offer direct and high-yield routes.[7][14] Recent studies have also shown the potential of combining pathways to leverage their individual strengths, particularly for robust fermentation of challenging feedstocks like lignocellulosic hydrolysates.[11] Continued research in pathway optimization, including protein engineering of key enzymes and fine-tuning of gene expression, will be crucial for the development of economically viable bioprocesses based on xylose.

References

Validating D-Xylulose 1-Phosphate Pathway Activity In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals exploring xylose metabolism, understanding the activity of different metabolic pathways is crucial. This guide provides an objective comparison of the synthetic D-Xylulose 1-phosphate (D-Xylulose-1P) pathway and the naturally occurring Pentose Phosphate Pathway (PPP), offering supporting experimental data and detailed protocols for in vitro validation.

Pathway Overview

The catabolism of D-xylose in many organisms proceeds through the Pentose Phosphate Pathway (PPP).[1] This pathway involves the phosphorylation of D-xylulose to D-xylulose 5-phosphate by the enzyme xylulokinase (XK).[1] In contrast, the synthetic this compound pathway, which has been explored for biotechnological applications, utilizes a different enzymatic strategy.[2] In this pathway, D-xylulose is phosphorylated at the C1 position to this compound by a ketohexokinase (KHK), typically the C isoform (KHK-C).[3] Subsequently, aldolase B cleaves this compound into glycolaldehyde and dihydroxyacetone phosphate (DHAP).

Comparative Analysis of Key Enzymes

EnzymePathwaySubstrateKmkcatVmaxSource
Human Xylulokinase (hXK) Pentose Phosphate PathwayD-Xylulose24 ± 3 µM35 ± 5 s-1Not Reported[4]
S. cerevisiae Xylulokinase Pentose Phosphate PathwayD-Xylulose310 ± 10 µMNot Reported640 nkat mg-1[5]
Ketohexokinase C (KHK-C) This compound PathwayD-XyluloseNot ReportedNot ReportedNot Reported
Aldolase B This compound PathwayThis compoundNot ReportedNot ReportedNot Reported
Transketolase Pentose Phosphate PathwayXylulose 5-Phosphate0.5 mMNot ReportedNot Reported
Transaldolase Pentose Phosphate PathwaySedoheptulose 7-PhosphateNot ReportedNot ReportedNot Reported

Experimental Protocols

Detailed methodologies are essential for the accurate in vitro validation of pathway activity. Below are protocols for the key enzymatic assays.

D-Xylulokinase (Pentose Phosphate Pathway) Activity Assay (Photometric)

This continuous coupled-enzyme assay measures the production of ADP, which is linked to the oxidation of NADH.

Materials:

  • Tris-HCl buffer (50 mM, pH 7.5)

  • MgCl2 (10 mM)

  • ATP (5 mM)

  • Phosphoenolpyruvate (PEP) (2 mM)

  • NADH (0.2 mM)

  • Pyruvate kinase (PK) (5 units/mL)

  • Lactate dehydrogenase (LDH) (10 units/mL)

  • D-xylulose (substrate, various concentrations for kinetic analysis)

  • Enzyme sample (cell lysate or purified xylulokinase)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, PEP, NADH, PK, and LDH.

  • Add the enzyme sample to the reaction mixture and pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding D-xylulose.

  • Monitor the decrease in absorbance at 340 nm continuously using a spectrophotometer.

  • Calculate the rate of NADH oxidation, which is proportional to the xylulokinase activity. One unit of activity is defined as the amount of enzyme that catalyzes the phosphorylation of 1 µmol of D-xylulose per minute.

Ketohexokinase (this compound Pathway) Activity Assay

A similar coupled-enzyme assay can be adapted to measure the activity of ketohexokinase with D-xylulose.

Materials:

  • Same as the D-Xylulokinase assay, with the enzyme sample being a source of ketohexokinase (e.g., purified KHK-C or cell lysate overexpressing the enzyme).

Procedure:

  • Follow the same procedure as for the D-xylulokinase assay, using the ketohexokinase sample.

  • The principle remains the same: the phosphorylation of D-xylulose by KHK produces ADP, which is then used in the coupled reaction to oxidize NADH.

Aldolase B (this compound Pathway) Activity Assay

Materials:

  • Aldolase Assay Buffer

  • Aldolase Substrate (Fructose-1,6-bisphosphate or this compound)

  • Aldolase Enzyme Mix (containing enzymes for the downstream colorimetric reaction)

  • Aldolase Developer

  • Enzyme sample (cell lysate or purified aldolase B)

Procedure:

  • Prepare a reaction mixture according to the manufacturer's instructions (e.g., from a commercial aldolase activity assay kit).

  • Add the enzyme sample to the reaction mixture.

  • Add the substrate (fructose-1,6-bisphosphate as a positive control, and this compound for testing).

  • Incubate at the recommended temperature (e.g., 37°C).

  • Measure the absorbance at the specified wavelength (e.g., 450 nm) at multiple time points to determine the reaction rate.

Visualizing the Pathways and Experimental Workflow

Diagrams generated using Graphviz provide a clear visual representation of the metabolic pathways and experimental procedures.

D_Xylulose_1_Phosphate_Pathway D-Xylulose D-Xylulose This compound This compound D-Xylulose->this compound Ketohexokinase (KHK-C) ATP -> ADP Glycolaldehyde Glycolaldehyde This compound->Glycolaldehyde Aldolase B DHAP DHAP This compound->DHAP Aldolase B

This compound Pathway

Pentose_Phosphate_Pathway_Entry D-Xylulose D-Xylulose D-Xylulose 5-Phosphate D-Xylulose 5-Phosphate D-Xylulose->D-Xylulose 5-Phosphate Xylulokinase (XK) ATP -> ADP PPP Pentose Phosphate Pathway D-Xylulose 5-Phosphate->PPP

Entry into the Pentose Phosphate Pathway

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Enzyme Activity Assays cluster_analysis Data Analysis Cell_Lysate Prepare Cell Lysate or Purify Recombinant Enzyme Kinase_Assay Kinase Activity Assay (XK or KHK) Cell_Lysate->Kinase_Assay Aldolase_Assay Aldolase B Activity Assay Cell_Lysate->Aldolase_Assay Data_Collection Measure Absorbance Change (Kinetic Reading) Kinase_Assay->Data_Collection Aldolase_Assay->Data_Collection Calc Calculate Specific Activity and Kinetic Parameters (Km, Vmax) Data_Collection->Calc Compare Compare Pathway Efficiencies Calc->Compare

Experimental Workflow for Pathway Validation

Conclusion

Validating the in vitro activity of the this compound pathway requires specific enzymatic assays for ketohexokinase and aldolase B. While this synthetic pathway presents an alternative to the natural Pentose Phosphate Pathway, a comprehensive, direct comparison of their in vitro efficiencies is currently limited by the lack of publicly available kinetic data for key enzymes in the synthetic pathway with their respective xylose-derived substrates. The provided protocols and data serve as a foundational guide for researchers to initiate their own comparative studies. Future work should focus on determining the kinetic parameters of KHK-C with D-xylulose and aldolase B with this compound to enable a more complete and objective comparison of these two metabolic routes.

References

Navigating Isoprenoid Biosynthesis: A Comparative Metabolomics Guide to Strains With and Without the DXP Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate metabolic landscape of microbial strains is paramount for successful metabolic engineering and drug discovery. This guide provides an objective comparison of the metabolic profiles of strains possessing the native 1-deoxy-D-xylulose 5-phosphate (DXP) pathway for isoprenoid biosynthesis and those lacking it, relying instead on the alternative mevalonate (MVA) pathway.

Isoprenoids, a vast and diverse class of natural products, are essential for various cellular functions and hold immense potential for applications in pharmaceuticals, biofuels, and fragrances. Microorganisms are attractive platforms for isoprenoid production, and their metabolic wiring plays a crucial role in determining product yields. In most bacteria, including the workhorse of biotechnology, Escherichia coli, the DXP pathway is the native route for synthesizing the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). However, for various metabolic engineering purposes, the DXP pathway is sometimes bypassed in favor of the heterologous MVA pathway, which is found in eukaryotes, archaea, and some bacteria.

This guide delves into the metabolic consequences of utilizing either the DXP or MVA pathway, supported by a detailed examination of the key metabolic differences, experimental protocols for comparative metabolomics, and quantitative data from relevant studies.

Key Metabolic Distinctions: DXP vs. MVA Pathway

The choice between the DXP and MVA pathways for isoprenoid precursor synthesis has profound implications for cellular metabolism, primarily concerning carbon and energy efficiency.

Carbon Efficiency: The DXP pathway is generally considered more carbon-efficient for isoprenoid synthesis from glucose. This is because it utilizes glyceraldehyde-3-phosphate (GAP) and pyruvate as direct precursors, resulting in less carbon loss in the form of CO2 compared to the MVA pathway, which starts from acetyl-CoA.

Energy and Cofactor Requirements: The MVA pathway is often more energy-efficient in terms of net NAD(P)H production. The synthesis of one molecule of IPP/DMAPP via the MVA pathway can result in a net gain of reducing equivalents, which can be channeled into ATP production through respiration. In contrast, the DXP pathway has a higher demand for NADPH.

These fundamental differences in pathway stoichiometry lead to distinct metabolic phenotypes in strains relying on one pathway over the other.

Comparative Metabolomics Data

The following table summarizes the expected and observed relative changes in key metabolites when comparing a strain with a functional DXP pathway to one without (or one relying on the MVA pathway).

Metabolite ClassMetaboliteStrain with DXP Pathway (Wild-Type)Strain without DXP Pathway (or with MVA Pathway)Rationale
DXP Pathway Intermediates 1-Deoxy-D-xylulose 5-phosphate (DXP)PresentAbsent or significantly reducedDXP is the first committed intermediate of the DXP pathway.
2-C-Methyl-D-erythritol 4-phosphate (MEP)PresentAbsent or significantly reducedMEP is a key intermediate downstream of DXP.
Other DXP pathway intermediatesPresentAbsent or significantly reducedThe entire pathway is inactive.
MVA Pathway Intermediates MevalonateAbsent (in E. coli)Present (if MVA pathway is engineered)Mevalonate is a key intermediate of the MVA pathway.
Mevalonate-5-phosphateAbsent (in E. coli)Present (if MVA pathway is engineered)Downstream intermediate of the MVA pathway.
Central Carbon Metabolism PyruvateLowerPotentially higherPyruvate is a direct precursor for the DXP pathway. Its consumption is reduced in the absence of the pathway.
Glyceraldehyde-3-phosphate (GAP)LowerPotentially higherGAP is a direct precursor for the DXP pathway. Its consumption is reduced in the absence of the pathway.
Acetyl-CoAHigherPotentially lowerAcetyl-CoA is the primary precursor for the MVA pathway. Increased flux through the MVA pathway will increase its consumption.
Cofactors NADPH/NADP+ ratioPotentially lowerPotentially higherThe DXP pathway has a high demand for NADPH.
NADH/NAD+ ratioPotentially higherPotentially lowerThe MVA pathway can be a net producer of NADH.

Experimental Protocols

A robust comparative metabolomics study requires meticulous experimental design and execution. The following section outlines a general workflow for comparing the metabolomes of E. coli strains with and without a functional DXP pathway.

Strain Cultivation and Sampling
  • Strains: Escherichia coli wild-type (e.g., MG1655) and a DXP pathway knockout mutant (e.g., Δdxs). The knockout strain may require supplementation with mevalonate if it is essential for survival. Alternatively, a strain engineered with a functional MVA pathway can be used for comparison.

  • Culture Conditions: Strains should be grown in a defined minimal medium (e.g., M9 medium) with a known carbon source (e.g., glucose) to ensure reproducibility. Cultures should be grown under identical conditions (temperature, aeration, pH) to minimize variability not related to the genetic modification.

  • Sampling: Samples for metabolomic analysis should be collected during the exponential growth phase at a specific optical density (e.g., OD600 of 0.8) to ensure metabolic consistency. A rapid quenching step is crucial to halt metabolic activity instantly.

Metabolite Quenching and Extraction
  • Quenching: A common method for quenching E. coli metabolism is to rapidly mix the cell culture with a cold solvent, such as 60% methanol pre-cooled to -40°C or lower. This instantly stops enzymatic reactions.

  • Cell Lysis and Extraction: After quenching and pelleting the cells, metabolites are extracted. A common method involves using a cold solvent mixture, such as 80% methanol, followed by cell disruption methods like sonication or bead beating to ensure complete lysis and extraction of intracellular metabolites.

Metabolite Analysis by LC-MS/MS
  • Chromatography: The extracted metabolites are typically separated using liquid chromatography (LC). A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar metabolites, which are abundant in central carbon metabolism.

  • Mass Spectrometry: The separated metabolites are then detected and quantified using tandem mass spectrometry (MS/MS). High-resolution mass spectrometers, such as Orbitrap or Q-TOF instruments, are used to accurately measure the mass-to-charge ratio (m/z) of the metabolites and their fragmentation patterns, which aids in their identification.

  • Data Analysis: The raw data from the LC-MS/MS analysis is processed using specialized software to identify and quantify the metabolites. This involves peak picking, alignment, and normalization. Statistical analysis, such as t-tests or volcano plots, is then used to identify metabolites that are significantly different in abundance between the two strains.

Visualizing the Metabolic Landscape

To better understand the metabolic differences between strains with and without the DXP pathway, we can visualize the key pathways and their connections.

Caption: Overview of the DXP and MVA pathways for isoprenoid biosynthesis.

Experimental_Workflow cluster_culture Cell Culture cluster_sampling Sampling & Quenching cluster_extraction Metabolite Extraction cluster_analysis LC-MS/MS Analysis Strain_WT Wild-Type Strain (DXP+) Culture_WT Culture_WT Strain_WT->Culture_WT Identical Conditions Strain_KO DXP- Knockout Strain Culture_KO Culture_KO Strain_KO->Culture_KO Identical Conditions Quenching_WT Quenching_WT Culture_WT->Quenching_WT Rapid Quenching Quenching_KO Quenching_KO Culture_KO->Quenching_KO Rapid Quenching Extraction_WT Extraction_WT Quenching_WT->Extraction_WT Cell Lysis Extraction_KO Extraction_KO Quenching_KO->Extraction_KO Cell Lysis LCMS_WT LCMS_WT Extraction_WT->LCMS_WT LCMS_KO LCMS_KO Extraction_KO->LCMS_KO Data_Analysis Data Processing & Statistical Analysis LCMS_WT->Data_Analysis LCMS_KO->Data_Analysis Results Results Data_Analysis->Results Identification of Differential Metabolites

Caption: A typical experimental workflow for comparative metabolomics.

Conclusion

The choice between the DXP and MVA pathways for isoprenoid biosynthesis significantly impacts the metabolic state of a microbial strain. Strains with a functional DXP pathway exhibit a metabolic profile geared towards the consumption of pyruvate and GAP, with a higher demand for NADPH. In contrast, strains lacking this pathway, or those engineered to utilize the MVA pathway, will have a metabolic landscape characterized by increased flux from acetyl-CoA and potentially altered redox balances. Understanding these differences through comparative metabolomics is crucial for rational metabolic engineering strategies aimed at optimizing the production of valuable isoprenoid compounds. The experimental protocols and data presented in this guide provide a framework for researchers to conduct their own comparative studies and gain deeper insights into the metabolic intricacies of their production strains.

A Comparative Guide to D-Xylose Utilization: Assessing the Efficiency of the D-Xylulose 1-Phosphate Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient conversion of D-xylose, the second most abundant sugar in lignocellulosic biomass, is a critical objective in the development of sustainable bioprocesses for the production of biofuels and value-added chemicals. While several natural and engineered metabolic pathways exist for D-xylose utilization, the synthetic D-Xylulose 1-Phosphate (X1P) pathway has emerged as a promising alternative. This guide provides an objective comparison of the X1P pathway's performance against other established routes, supported by experimental data and detailed methodologies.

Overview of D-Xylose Metabolic Pathways

Microorganisms have evolved diverse strategies to metabolize D-xylose. The primary pathways include the Oxidoreductase (XR-XDH) pathway, the Xylose Isomerase (XI) pathway, the Weimberg pathway, and the Dahms pathway.[1] The synthetic X1P pathway represents a novel approach designed to overcome some of the limitations of these native pathways.

The this compound (X1P) Pathway

The X1P pathway is a synthetic route that proceeds in three main steps. First, D-xylose is converted to D-xylulose. This can be achieved either through the action of xylose isomerase (XI) or the combined activity of xylose reductase (XR) and xylitol dehydrogenase (XDH).[2] Subsequently, D-xylulose is phosphorylated to D-xylulose-1-phosphate (X1P) by a ketohexokinase (KHK). Finally, the endogenous fructose-1,6-bisphosphate aldolase (FBA1) cleaves X1P into glycolaldehyde and dihydroxyacetone phosphate (DHAP).[2] This pathway effectively channels a portion of the xylose-derived carbon into glycolysis via DHAP.

D_Xylulose_1_Phosphate_Pathway D_Xylose D-Xylose D_Xylulose D-Xylulose D_Xylose->D_Xylulose XI or XR/XDH D_Xylulose_1P D-Xylulose-1-Phosphate D_Xylulose->D_Xylulose_1P KHK Glycolaldehyde Glycolaldehyde D_Xylulose_1P->Glycolaldehyde FBA1 DHAP DHAP D_Xylulose_1P->DHAP FBA1 Glycolysis Glycolysis DHAP->Glycolysis

This compound Pathway

Comparative Analysis of Pathway Efficiency

The efficiency of a metabolic pathway can be assessed by various metrics, including product yield, specific productivity, and the rate of substrate consumption. The following table summarizes key performance indicators for the X1P pathway and its alternatives based on published experimental data.

PathwayOrganismProductYield (g/g xylose)Specific Productivity (g/g cells/h)Xylose Consumption Rate (g/g cells/h)Reference
This compound E. coliGlycolic Acid0.46Not ReportedNot Reported[3]
Oxidoreductase (XR-XDH) S. cerevisiaeEthanol0.340.180.53[4]
Xylose Isomerase (XI) S. cerevisiaeEthanol0.430.090.21[4]
Weimberg B. subtilisγ-PGANot ReportedNot ReportedGrowth rate: 0.43 h⁻¹[5][6]
Dahms P. putidaEthylene GlycolNot ReportedNot ReportedNot Reported[7]

Note: Direct comparison is challenging due to variations in experimental conditions, host organisms, and target products.

In-Depth Look at Alternative Pathways

Oxidoreductase (XR-XDH) Pathway

This pathway is common in eukaryotic microorganisms and involves the reduction of D-xylose to xylitol by xylose reductase (XR), followed by the oxidation of xylitol to D-xylulose by xylitol dehydrogenase (XDH).[1] A key challenge with this pathway is the cofactor imbalance, as XR often prefers NADPH while XDH strictly uses NAD+, which can lead to the accumulation of xylitol as a byproduct.[8]

Oxidoreductase_Pathway D_Xylose D-Xylose Xylitol Xylitol D_Xylose->Xylitol XR (NAD(P)H -> NAD(P)+) D_Xylulose D-Xylulose Xylitol->D_Xylulose XDH (NAD+ -> NADH) D_Xylulose_5P D-Xylulose-5-Phosphate D_Xylulose->D_Xylulose_5P XK (ATP -> ADP) PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

Oxidoreductase (XR-XDH) Pathway
Xylose Isomerase (XI) Pathway

Predominantly found in prokaryotes, this pathway utilizes xylose isomerase (XI) to directly convert D-xylose to D-xylulose in a single step, thus avoiding the cofactor imbalance and xylitol accumulation issues of the XR-XDH pathway.[1] However, the conversion of xylose to xylulose is energetically unfavorable, with equilibrium favoring D-xylose.[1]

Xylose_Isomerase_Pathway D_Xylose D-Xylose D_Xylulose D-Xylulose D_Xylose->D_Xylulose XI D_Xylulose_5P D-Xylulose-5-Phosphate D_Xylulose->D_Xylulose_5P XK (ATP -> ADP) PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

Xylose Isomerase (XI) Pathway
Weimberg and Dahms Pathways

These are oxidative pathways found in some prokaryotes. The Weimberg pathway converts D-xylose to α-ketoglutarate, an intermediate of the TCA cycle.[1] The Dahms pathway branches from the Weimberg pathway, cleaving an intermediate to produce pyruvate and glycolaldehyde.[1]

Oxidative_Pathways cluster_weimberg Weimberg Pathway cluster_dahms Dahms Pathway D_Xylose D-Xylose D_Xylono_lactone D-Xylono-lactone D_Xylose->D_Xylono_lactone D_Xylonic_acid D-Xylonic acid D_Xylono_lactone->D_Xylonic_acid Keto_deoxy_xylonate 2-Keto-3-deoxy-xylonate D_Xylonic_acid->Keto_deoxy_xylonate alpha_ketoglutarate_semialdehyde α-Ketoglutarate semialdehyde Keto_deoxy_xylonate->alpha_ketoglutarate_semialdehyde Pyruvate Pyruvate Keto_deoxy_xylonate->Pyruvate Aldolase Glycolaldehyde Glycolaldehyde Keto_deoxy_xylonate->Glycolaldehyde Aldolase alpha_ketoglutarate α-Ketoglutarate alpha_ketoglutarate_semialdehyde->alpha_ketoglutarate TCA TCA Cycle alpha_ketoglutarate->TCA

Weimberg and Dahms Pathways

Experimental Protocols

Accurate assessment of pathway efficiency relies on robust experimental methodologies. Below are detailed protocols for key experiments cited in the comparative analysis.

Quantification of Sugars and Metabolites by HPLC

Objective: To measure the concentration of D-xylose, xylitol, and other metabolites in fermentation broth.

Methodology:

  • Sample Preparation: Culture samples are centrifuged to pellet cells. The supernatant is filtered through a 0.22 µm syringe filter to remove any remaining cells and debris.[9]

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index (RI) detector is used.[9]

  • Column: A column suitable for sugar analysis, such as an Aminex HPX-87H column or a Chromolith® NH2 column, is employed.[2][10]

  • Mobile Phase: A dilute acid solution, typically 0.005 M H₂SO₄, or a mixture of acetonitrile and water is used as the mobile phase.[2][9]

  • Flow Rate: A constant flow rate, for example, 0.6 mL/min or 1.0 mL/min, is maintained.[2][9]

  • Temperature: The column is maintained at a constant temperature, such as 60°C or ambient temperature.[2][5]

  • Quantification: The concentration of each compound is determined by comparing its peak area to a standard curve generated from known concentrations of pure compounds.[9]

Quantification of Pathway Intermediates by LC-MS/MS

Objective: To quantify the intracellular concentrations of phosphorylated intermediates of the xylose metabolic pathways.

Methodology:

  • Sample Preparation: Cell extracts are prepared, and metabolites are derivatized to increase their hydrophobicity for better separation.[11]

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) is used.[11]

  • Chromatography: Reversed-phase chromatography is typically used for the separation of the derivatized metabolites.[11]

  • Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[1]

  • Quantification: Absolute quantification is achieved using isotope-coded internal standards that co-elute with the target metabolites, correcting for matrix effects and ion suppression.[11]

Enzyme Activity Assays

Objective: To measure the in vitro activity of key enzymes in the xylose metabolic pathways.

Methodology (Example: Xylose Isomerase):

  • Principle: The activity of xylose isomerase is determined by measuring the rate of D-xylulose formation from D-xylose. The D-xylulose is then measured using a coupled enzyme assay.[12]

  • Reaction Mixture: A typical reaction mixture contains Tris-HCl buffer, MgCl₂, NADH, sorbitol dehydrogenase, and the cell extract containing xylose isomerase.[12]

  • Procedure: The reaction is initiated by the addition of D-xylose. The conversion of D-xylulose to sorbitol by sorbitol dehydrogenase is coupled to the oxidation of NADH to NAD+, which is monitored by the decrease in absorbance at 340 nm.[12]

  • Calculation: The enzyme activity is calculated from the rate of NADH consumption. One unit of xylose isomerase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of D-xylulose per minute under the assay conditions.

Metabolic Flux Analysis (MFA)

Objective: To quantify the in vivo carbon flux through different metabolic pathways.

Methodology:

  • ¹³C Labeling: Cells are cultured with a ¹³C-labeled substrate, such as [1-¹³C]xylose.

  • Metabolite Analysis: The distribution of ¹³C isotopes in proteinogenic amino acids or other key metabolites is determined using techniques like GC-MS or LC-MS/MS.

  • Flux Calculation: A metabolic model of the central carbon metabolism is constructed. The labeling patterns of the metabolites are then used to computationally estimate the intracellular metabolic fluxes that best fit the experimental data.[8][13]

Experimental Workflow for Strain Comparison

To objectively compare the efficiency of different D-xylose utilization pathways, a standardized experimental workflow is crucial.

Experimental_Workflow cluster_setup Experimental Setup cluster_execution Experiment Execution cluster_analysis Data Analysis cluster_evaluation Performance Evaluation Strain_Selection Select strains with different xylose pathways Culture_Conditions Define standardized culture conditions Strain_Selection->Culture_Conditions Fermentation Perform batch or continuous fermentation Culture_Conditions->Fermentation Sampling Collect samples at regular time intervals Fermentation->Sampling HPLC HPLC analysis of sugars and products Sampling->HPLC LC_MS LC-MS/MS for intracellular metabolites Sampling->LC_MS Enzyme_Assays Enzyme activity assays Sampling->Enzyme_Assays MFA Metabolic flux analysis Sampling->MFA Data_Comparison Compare yields, rates, and productivities HPLC->Data_Comparison LC_MS->Data_Comparison Enzyme_Assays->Data_Comparison MFA->Data_Comparison Conclusion Draw conclusions on pathway efficiency Data_Comparison->Conclusion

Workflow for Pathway Comparison

Conclusion

The this compound pathway presents a viable and efficient alternative for D-xylose metabolism, particularly for the production of specific chemicals like glycolic acid.[3] Its key advantage lies in bypassing the pentose phosphate pathway for a portion of the carbon, potentially reducing metabolic burden and improving theoretical yields for certain products. However, a comprehensive assessment of its efficiency compared to other pathways requires direct comparative studies under identical conditions. The choice of the optimal pathway will ultimately depend on the host organism, the desired product, and the specific process conditions. The experimental protocols and workflows outlined in this guide provide a framework for conducting such rigorous comparisons, enabling researchers to make informed decisions in the metabolic engineering of microorganisms for efficient D-xylose utilization.

References

A Fork in the Road: The D-Xylulose 1-Phosphate Pathway as a Novel Alternative to the Pentose Phosphate Pathway for Xylose Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding and manipulating cellular metabolic pathways is paramount. The pentose phosphate pathway (PPP) has long been the established route for pentose sugar metabolism, crucial for generating NADPH and precursors for nucleotide biosynthesis. However, recent advancements in synthetic biology have introduced a novel alternative for xylose utilization: the D-xylulose 1-phosphate (X1P) pathway. This guide provides an objective comparison of these two pathways, supported by experimental data, detailed methodologies, and visual representations to facilitate a comprehensive understanding.

The canonical pentose phosphate pathway is a vital metabolic route present in most organisms.[1] It consists of two phases: an oxidative phase that irreversibly produces NADPH and pentose phosphates, and a non-oxidative phase that reversibly interconverts sugar phosphates.[2] In the context of xylose metabolism, D-xylose is first converted to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate (X5P), an intermediate of the non-oxidative PPP.[3]

The synthetic this compound pathway, conversely, offers a streamlined, alternative route. This engineered pathway also begins with the conversion of D-xylose to D-xylulose. However, instead of phosphorylation at the fifth carbon, a ketohexokinase phosphorylates D-xylulose at the first carbon to form D-xylulose-1-phosphate (X1P).[4] This novel intermediate is then cleaved by an aldolase into glycolaldehyde (a C2 compound) and dihydroxyacetone phosphate (DHAP), a glycolytic intermediate.[4] This bypasses the carbon shuffling reactions of the non-oxidative PPP.

Comparative Performance: A Quantitative Look

Experimental data from studies on engineered Saccharomyces cerevisiae and Escherichia coli provide insights into the functional differences between these two pathways. The primary distinction lies in the metabolic fate of the carbon skeletons derived from xylose.

In a study by Chomvong et al. (2016), the introduction of the X1P pathway in S. cerevisiae led to the production of ethylene glycol, a product derived from the glycolaldehyde intermediate.[5] A direct comparison of intracellular metabolite abundances in strains utilizing either the traditional PPP or the X1P bypass for xylose metabolism revealed significant differences, as summarized in the table below.

MetaboliteTraditional PPP Strain (Relative Abundance)X1P Bypass Strain (Relative Abundance)Fold Change (Bypass/PPP)
D-xylulose-1-phosphate (X1P)Not Detected1.00-
D-xylulose-5-phosphate (X5P)2.101.000.48
D-ribose-5-phosphate (R5P)1.481.000.68
D-sedoheptulose-7-phosphate (S7P)0.231.004.35
Data adapted from Chomvong et al., 2016.[5] Values are normalized to the levels observed in the X1P bypass strain.

These data clearly show the accumulation of the novel X1P intermediate in the bypass strain and significantly lower levels of the key PPP intermediates X5P and R5P, indicating a successful redirection of carbon flux away from the traditional PPP.[5] Interestingly, the level of sedoheptulose-7-phosphate, another PPP intermediate, was higher in the bypass strain, suggesting complex metabolic readjustments.[5]

Further studies in E. coli have demonstrated the utility of the X1P pathway for the production of glycolic acid, another C2-derived chemical.[6] Alkim et al. (2016) reported a glycolic acid yield of 0.75 g/g from the xylose fraction of a sugar mixture in a strain engineered with the X1P pathway, highlighting its potential for biotechnological applications.[7]

Visualizing the Metabolic Divergence

The fundamental differences in the flow of metabolites between the two pathways are best understood through visualization.

Pentose_Phosphate_Pathway cluster_PPP Pentose Phosphate Pathway cluster_Xylose_Input Xylose Metabolism Input G6P Glucose-6-P Ru5P Ribulose-5-P G6P->Ru5P Oxidative Phase (NADPH production) X5P Xylulose-5-P Ru5P->X5P Isomerase/ Epimerase R5P Ribose-5-P Ru5P->R5P Isomerase F6P Fructose-6-P X5P->F6P Transketolase/ Transaldolase G3P Glyceraldehyde-3-P X5P->G3P Transketolase S7P Sedoheptulose-7-P R5P->S7P Transketolase E4P Erythrose-4-P S7P->E4P Transaldolase E4P->F6P Transketolase Xylose D-Xylose Xylulose D-Xylulose Xylose->Xylulose Xylose Isomerase Xylulose->X5P Xylulokinase

Figure 1: The conventional Pentose Phosphate Pathway for xylose metabolism.

DXylulose_1_Phosphate_Pathway cluster_X1P_Pathway This compound Pathway cluster_Xylose_Input Xylose Metabolism Input Xylulose D-Xylulose X1P D-Xylulose-1-P Xylulose->X1P Ketohexokinase Glycolaldehyde Glycolaldehyde (C2) X1P->Glycolaldehyde Aldolase DHAP DHAP (C3) X1P->DHAP Aldolase Glycolysis Glycolysis DHAP->Glycolysis To Glycolysis Xylose D-Xylose Xylose->Xylulose Xylose Isomerase

Figure 2: The synthetic this compound Pathway as a bypass of the PPP.

Experimental Protocols

To enable researchers to conduct their own comparative studies, the following section outlines the key experimental methodologies.

Metabolic Flux Analysis using 13C-Labeling

This technique is the gold standard for quantifying the in vivo activity of metabolic pathways.[8]

Objective: To determine the relative flux of carbon from xylose through the PPP versus the X1P pathway.

Methodology:

  • Culture Preparation: Cultivate the engineered microbial strains (one with the native PPP and one with the X1P bypass) in a defined medium with 13C-labeled xylose (e.g., [1-13C]xylose or [U-13C]xylose) as the sole carbon source.

  • Metabolite Extraction: Harvest cells during the exponential growth phase and rapidly quench metabolic activity. Extract intracellular metabolites using a cold solvent mixture (e.g., methanol/water).

  • LC-MS/MS Analysis: Analyze the extracted metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the mass isotopomer distribution of key intermediates in the central carbon metabolism (e.g., amino acids, organic acids, and sugar phosphates).

  • Flux Calculation: Use a computational model of the organism's metabolic network to fit the mass isotopomer distribution data and calculate the metabolic fluxes through the different pathways. Software such as INCA or OpenFLUX can be used for this purpose.[9]

Quantification of NADPH

Objective: To compare the NADPH generation capacity of the two pathways.

Methodology:

  • Cell Lysis: Harvest cells and prepare cell lysates.

  • NADPH/NADP+ Extraction: Perform differential extraction of NADPH and NADP+. Acidic extraction degrades NADPH while keeping NADP+ intact. Basic extraction degrades NADP+ while preserving NADPH.

  • Enzymatic Cycling Assay: Use a commercial NADP/NADPH quantification kit. These kits typically employ an enzymatic cycling reaction where NADP+ is reduced to NADPH, which then reduces a probe to generate a fluorescent or colorimetric signal.[10]

  • Quantification: Measure the signal using a fluorometer or spectrophotometer and calculate the concentrations of NADP+ and NADPH based on a standard curve. The ratio of NADPH/NADP+ can then be determined.

Enzyme Activity Assays

Objective: To confirm the activity of the key enzymes in the synthetic X1P pathway.

a) Ketohexokinase (KHK) Activity Assay

Principle: The activity of KHK is determined by measuring the amount of ADP produced from the ATP-dependent phosphorylation of xylulose.[11]

Procedure:

  • Prepare a reaction mixture containing cell lysate or purified KHK, D-xylulose, ATP, and a suitable buffer with MgCl2.

  • Incubate the reaction at a specific temperature (e.g., 30°C).

  • Stop the reaction at different time points.

  • Quantify the ADP produced using a commercial ADP detection kit (e.g., Transcreener ADP² Assay), which typically involves a coupled enzymatic reaction leading to a fluorescent or colorimetric readout.[11]

b) Aldolase Activity Assay

Principle: The cleavage of X1P by aldolase produces DHAP and glycolaldehyde. The activity can be measured by a coupled enzymatic reaction that consumes DHAP and oxidizes NADH to NAD+, leading to a decrease in absorbance at 340 nm.[12]

Procedure:

  • Synthesize or obtain D-xylulose-1-phosphate.

  • Prepare a reaction mixture containing cell lysate or purified aldolase, X1P, NADH, and the coupling enzymes triosephosphate isomerase and glycerol-3-phosphate dehydrogenase in a suitable buffer.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NADH oxidation.

Conclusion

The this compound pathway represents a promising synthetic alternative to the native pentose phosphate pathway for xylose utilization. Experimental evidence demonstrates its ability to effectively divert carbon flux from the traditional PPP, enabling the production of novel bioproducts from xylose. While the X1P pathway offers a more direct route to C2 and C3 intermediates, a comprehensive understanding of its impact on the overall cellular redox state, particularly NADPH production, requires further quantitative investigation. The experimental protocols outlined in this guide provide a framework for researchers to conduct such comparative analyses, ultimately paving the way for more efficient and targeted engineering of microbial metabolism for a wide range of applications.

References

A Stoichiometric Showdown: The D-Xylulose 1-Phosphate Pathway Versus Competing Metabolic Routes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The quest for efficient and high-yield bioproduction of valuable chemicals has led to the exploration and engineering of novel metabolic pathways. Among these, the synthetic D-Xylulose 1-Phosphate (X1P) pathway has emerged as a promising alternative for the conversion of the pentose sugar D-xylose into valuable C2 and C3 compounds. This guide provides a detailed stoichiometric analysis of the X1P pathway, comparing its performance with established routes like the Pentose Phosphate Pathway (PPP) and the Glyoxylate Shunt. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the pathways and workflows to aid in your research and development endeavors.

At a Glance: Stoichiometric Comparison of Xylose Metabolism Pathways

The efficiency of a metabolic pathway is fundamentally determined by its stoichiometry – the quantitative relationship between reactants and products. For the production of specific target molecules from D-xylose, the net yield of energy (ATP) and reducing equivalents (NADH, NADPH) is a critical consideration. The following table summarizes the theoretical yields of key products and cofactors for the this compound pathway and the Pentose Phosphate Pathway.

PathwayStarting Material (1 mole)Key Products (moles)Net ATP (moles)Net NADH (moles)Net NADPH (moles)
This compound Pathway D-Xylose1 Glycolaldehyde + 1 Dihydroxyacetone Phosphate (DHAP)-1[1][2]00
Pentose Phosphate Pathway (Oxidative Phase) D-Xylose1 Ribulose-5-Phosphate + 1 CO2002[3][4]
Pentose Phosphate Pathway (Full conversion to Glycolytic Intermediates) 3 D-Xylose2 Fructose-6-Phosphate + 1 Glyceraldehyde-3-Phosphate-306

The this compound Pathway: A Direct Route to C2 and C3 Building Blocks

The synthetic this compound pathway offers a more direct route for the conversion of D-xylose to glycolaldehyde (a C2 compound) and dihydroxyacetone phosphate (a C3 compound), bypassing the carbon-shuffling reactions of the Pentose Phosphate Pathway.[2] This pathway is particularly advantageous for the production of chemicals derived from these intermediates, such as glycolic acid and ethylene glycol.

The core reactions of the X1P pathway are:

  • D-Xylose → D-Xylulose: This initial isomerization can be catalyzed by xylose isomerase.

  • D-Xylulose + ATP → this compound + ADP: This phosphorylation is catalyzed by a ketohexokinase (KHK).[2]

  • This compound → Glycolaldehyde + Dihydroxyacetone Phosphate (DHAP): This aldol cleavage is catalyzed by an aldolase, such as aldolase B.[2]

D_Xylulose_1_Phosphate_Pathway cluster_atp Xylose D-Xylose Xylulose D-Xylulose Xylose->Xylulose Xylose Isomerase X1P This compound Xylulose->X1P Ketohexokinase ADP ADP Glycolaldehyde Glycolaldehyde X1P->Glycolaldehyde Aldolase B DHAP Dihydroxyacetone Phosphate (DHAP) X1P->DHAP Aldolase B ATP ATP

Figure 1: The this compound Pathway.

Performance Comparison: X1P Pathway vs. Glyoxylate Shunt for Glycolic Acid Production

A key application of the X1P pathway is the production of glycolic acid. In engineered microorganisms, this pathway often competes with the native glyoxylate shunt. Experimental data from studies in E. coli demonstrates the superior performance of the X1P pathway, especially when combined with the glyoxylate shunt.

Strain/PathwaySubstrateGlycolic Acid Yield (g/g substrate)
Engineered Glyoxylate ShuntGlucose0.31[5][6]
Engineered Glyoxylate ShuntXylose0.29[5][6]
Engineered Glyoxylate ShuntGlucose + Xylose Mix0.37[5][6]
Synthetic X1P Pathway + Glyoxylate Shunt Xylose 0.43 [5][6]
Synthetic X1P Pathway + Glyoxylate Shunt Glucose + Xylose Mix 0.47 [5][6]
Synthetic X1P Pathway + Glyoxylate Shunt + Sugar Permease Overexpression Glucose + Xylose Mix 0.63 (yield on xylose fraction: 0.75) [5][6]

These results highlight that the introduction of the synthetic X1P pathway significantly enhances the yield of glycolic acid from xylose-containing feedstocks.[5][6] The maximum theoretical yield of glycolic acid from D-xylose via the X1P pathway is 1 g/g, a notable improvement over the 0.84 g/g theoretical maximum of the glyoxylate pathway.[5]

Experimental Protocols

A thorough stoichiometric analysis relies on accurate and robust experimental methodologies. Below are detailed protocols for key experiments in the study of the this compound pathway and related metabolic routes.

13C-Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis using 13C-labeled substrates is a powerful technique to quantify the in vivo fluxes through metabolic pathways.

MFA_Workflow cluster_culture Cell Culture cluster_extraction Metabolite Extraction cluster_analysis Mass Spectrometry Analysis cluster_modeling Computational Modeling Culture Grow cells with ¹³C-labeled xylose Quench Quench metabolism Culture->Quench Extract Extract intracellular metabolites Quench->Extract Derivatize Derivatize metabolites (for GC-MS) Extract->Derivatize GCMS GC-MS or LC-MS/MS analysis Extract->GCMS for LC-MS/MS Derivatize->GCMS Data Analyze mass isotopomer distributions GCMS->Data Flux Calculate metabolic fluxes Data->Flux

Figure 2: Workflow for ¹³C-Metabolic Flux Analysis.

a. Cell Culture and Labeling:

  • Culture cells in a defined medium with a known concentration of 13C-labeled D-xylose (e.g., [1,2-13C]xylose or [U-13C]xylose) as the primary carbon source.

  • Maintain cells in a metabolic steady state during the labeling experiment.[5]

  • Harvest cells during the exponential growth phase.

b. Metabolite Extraction:

  • Rapidly quench metabolic activity by mixing the cell culture with a cold solvent (e.g., -20°C methanol).

  • Separate the cells from the medium by centrifugation at a low temperature.

  • Extract intracellular metabolites using a suitable solvent system, such as a hot ethanol extraction.[5]

c. Mass Spectrometry Analysis:

  • For GC-MS:

    • Derivatize the extracted metabolites to increase their volatility (e.g., using silylation).

    • Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS).[6]

    • Acquire mass spectra to determine the mass isotopomer distributions of key metabolites.[6]

  • For LC-MS/MS:

    • Separate the extracted metabolites using liquid chromatography, often with a column designed for polar compounds.

    • Detect and quantify the mass isotopomers of targeted metabolites using a tandem mass spectrometer (LC-MS/MS).[7]

d. Flux Calculation:

  • Use specialized software to analyze the mass isotopomer distribution data.

  • Constrain a metabolic model of the organism's central carbon metabolism with the experimental data.

  • Calculate the metabolic flux distribution that best fits the measured data.

Quantification of Intracellular Sugar Phosphates by LC-MS/MS

Accurate quantification of pathway intermediates like this compound is crucial for understanding pathway kinetics and identifying potential bottlenecks.

a. Sample Preparation:

  • Extract intracellular metabolites as described in the 13C-MFA protocol.

  • To improve sensitivity and chromatographic separation, derivatize the sugar phosphates using a suitable reagent.[7][8]

b. LC-MS/MS Analysis:

  • Use a liquid chromatography system with a column suitable for separating polar and anionic compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or a mixed-mode column.

  • Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Develop an MRM method with specific precursor-product ion transitions for each target sugar phosphate.

  • Quantify the analytes using a calibration curve generated from authentic standards. An internal standard should be used to correct for matrix effects and variations in extraction efficiency.[8]

Enzymatic Assays

In vitro enzymatic assays are essential for characterizing the activity of the enzymes in the synthetic pathway and for screening for improved enzyme variants.

a. Ketohexokinase (KHK) Activity Assay:

  • This assay measures the production of ADP, which is stoichiometric with the phosphorylation of D-xylulose.

  • The reaction mixture contains D-xylulose, ATP, MgCl2, and the ketohexokinase enzyme in a suitable buffer.

  • The rate of ADP production can be monitored using a coupled enzyme assay (e.g., with pyruvate kinase and lactate dehydrogenase, monitoring the decrease in NADH absorbance at 340 nm) or by using commercially available ADP detection kits.

b. Aldolase B Activity Assay:

  • This assay measures the cleavage of a substrate, which can be fructose-1-phosphate or, in this specific case, this compound.

  • When using fructose-1,6-bisphosphate as a substrate, the production of glyceraldehyde-3-phosphate and dihydroxyacetone phosphate can be coupled to the oxidation of NADH via triosephosphate isomerase and glycerol-3-phosphate dehydrogenase, with the rate monitored by the decrease in absorbance at 340 nm.[9]

  • Alternatively, commercial colorimetric assay kits are available that measure aldolase activity through a series of reactions leading to a colored product.[10][11]

Alternative Xylose Metabolism Pathways

Besides the X1P pathway and the Pentose Phosphate Pathway, other natural and engineered pathways for xylose catabolism exist, each with its own stoichiometric advantages and disadvantages.

Xylose_Metabolism_Alternatives cluster_isomerase Isomerase Pathway cluster_oxidoreductase Oxidoreductase Pathway cluster_weimberg Weimberg Pathway cluster_dahms Dahms Pathway Xylose D-Xylose Xylulose_iso D-Xylulose Xylose->Xylulose_iso Xylose Isomerase Xylose->Xylulose_iso Xylitol Xylitol Xylose->Xylitol Xylose Reductase Xylose->Xylitol Xylonolactone D-Xylonolactone Xylose->Xylonolactone D-xylose dehydrogenase Xylose->Xylonolactone KDX_dahms 2-keto-3-deoxy-xylonate Xylose->KDX_dahms ... X5P_iso D-Xylulose-5-P Xylulose_iso->X5P_iso Xylulokinase PPP_iso Pentose Phosphate Pathway X5P_iso->PPP_iso Xylulose_ox D-Xylulose Xylitol->Xylulose_ox Xylitol Dehydrogenase NADP NAD(P)+ X5P_ox D-Xylulose-5-P Xylulose_ox->X5P_ox Xylulokinase NADH NADH PPP_ox Pentose Phosphate Pathway X5P_ox->PPP_ox NADPH NAD(P)H NAD NAD+ Xylonic_acid D-Xylonic Acid Xylonolactone->Xylonic_acid Lactonase KDX 2-keto-3-deoxy-xylonate Xylonic_acid->KDX Xylonate dehydratase alphaKGSA α-ketoglutarate semialdehyde KDX->alphaKGSA TCA TCA Cycle alphaKGSA->TCA Pyruvate Pyruvate KDX_dahms->Pyruvate Glycolaldehyde_dahms Glycolaldehyde KDX_dahms->Glycolaldehyde_dahms

Figure 3: Alternative pathways for D-xylose metabolism.
  • Isomerase Pathway: This is a common pathway in prokaryotes where xylose is directly converted to xylulose by xylose isomerase, which then enters the PPP after phosphorylation.[12]

  • Oxidoreductase Pathway: Found in many yeasts, this pathway involves the reduction of xylose to xylitol by a xylose reductase (consuming NADPH or NADH) followed by the oxidation of xylitol to xylulose by a xylitol dehydrogenase (producing NADH).[12] This pathway can lead to a redox imbalance.

  • Weimberg and Dahms Pathways: These are oxidative pathways found in some bacteria that do not involve phosphorylation in the initial steps. They can lead to different metabolic intermediates compared to the phosphorylative pathways.[12]

The choice of pathway for metabolic engineering depends heavily on the desired final product, the host organism, and the overall process economics. The this compound pathway, with its high theoretical yield for C2 and C3 compounds, represents a significant advancement in the field of synthetic biology and metabolic engineering, offering a powerful tool for the sustainable production of valuable chemicals from renewable resources.

References

Evaluating Alternative Substrates for the D-Xylulose 1-Phosphate Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and sustainable biochemical production pathways has led to the development of novel synthetic routes that diverge from natural metabolism. One such innovation is the D-xylulose 1-phosphate (X1P) pathway, a synthetic cascade engineered to channel pentose sugars into central metabolism, bypassing the native pentose phosphate pathway (PPP). This guide provides a comparative analysis of alternative substrates for this pathway, supported by available experimental data, detailed methodologies for key experiments, and visualizations of the underlying biochemical logic.

Introduction to the this compound Pathway

The synthetic this compound pathway is an engineered metabolic route designed for the efficient conversion of pentose sugars, primarily D-xylose, into valuable C2 and C3 building blocks. Unlike the naturally occurring pentose phosphate pathway that metabolizes D-xylulose-5-phosphate, the X1P pathway proceeds via the novel intermediate D-xylulose-1-phosphate. This pathway has been successfully implemented in microorganisms such as Escherichia coli and Saccharomyces cerevisiae for the production of compounds like glycolic acid and ethylene glycol.[1]

The core of the pathway consists of three key enzymatic steps:

  • Isomerization: The conversion of a pentose aldose (like D-xylose) to its corresponding ketose form (D-xylulose). This can be achieved using xylose isomerase.

  • Phosphorylation: The phosphorylation of D-xylulose at the C1 position to form D-xylulose-1-phosphate. This critical step is catalyzed by a ketohexokinase (also known as fructokinase).

  • Aldol Cleavage: The cleavage of D-xylulose-1-phosphate into glycolaldehyde (a C2 compound) and dihydroxyacetone phosphate (DHAP), a C3 compound that directly enters glycolysis. This reaction is typically catalyzed by an aldolase.

Comparison of Alternative Substrates

The primary substrate for which the this compound pathway has been extensively studied is D-xylose. However, the substrate specificity of the key enzymes, particularly ketohexokinase, determines the potential for utilizing other pentose sugars.

D-Xylose: The Principal Substrate

D-xylose is the most well-documented substrate for the synthetic X1P pathway. In engineered E. coli, the co-expression of the X1P pathway with the glyoxylate pathway has been shown to significantly increase the yield of glycolic acid from xylose.

Other Pentose Sugars: A Comparative Overview

While D-xylose is the primary focus, other pentoses are potential, albeit likely less efficient, substrates. The limiting factor is often the substrate specificity of the ketohexokinase. Human xylulokinase, a related sugar kinase, is highly specific for D-xylulose and does not show significant activity with other pentoses like D-ribulose, D-arabinose, or D-lyxose.[2] While ketohexokinase (fructokinase) is a distinct enzyme, it is also known to have a preferred substrate, fructose. However, some studies have indicated that D-xylulose can also act as a substrate for fructokinase, leading to the formation of this compound.[3]

The efficiency of other pentoses as substrates for the X1P pathway is largely unexplored in the literature. It is hypothesized that other pentose sugars that can be isomerized to their corresponding ketopentose forms might serve as substrates, but their affinity for ketohexokinase is expected to be significantly lower than that of D-xylulose.

A separate synthetic pathway for glycolic acid production has been developed that can utilize L-arabinose and D-glucose in addition to D-xylose, demonstrating the potential for engineering pathways to accommodate different sugar feedstocks.[4][5]

Quantitative Data Summary

The following table summarizes the reported yields of glycolic acid from different substrates in an engineered E. coli strain expressing the synthetic this compound pathway in conjunction with the glyoxylate pathway.

SubstrateGlycolic Acid Yield (g/g of substrate)Reference
Glucose0.39[6]
D-Xylose0.43[6]
Glucose/Xylose Mixture (33:66 ratio)0.47[6]
D-Xylose (with GalP permease overexpression)0.75[1]

Experimental Protocols

Key Experiment: Determining Ketohexokinase Activity with Alternative Substrates

This protocol describes a general method for evaluating the activity of ketohexokinase with various pentose sugars. The assay is based on the quantification of ADP produced during the phosphorylation reaction using a commercially available luminescence-based kit.

Materials:

  • Purified ketohexokinase (fructokinase) enzyme

  • Substrate solutions (e.g., 100 mM D-xylulose, D-arabinose, D-ribose, L-xylulose, dissolved in assay buffer)

  • ATP solution (e.g., 10 mM in assay buffer)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP quantification assay

  • White, opaque 96-well or 384-well plates suitable for luminescence measurements

  • Plate-reading luminometer

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the assay buffer, ATP, and the purified ketohexokinase enzyme in each well of the microplate.

    • Initiate the reaction by adding the respective pentose sugar substrate to each well. Include a no-substrate control and a no-enzyme control for background measurements.

    • The final reaction volume will depend on the assay kit's recommendations (typically 10-50 µL).

  • Incubation:

    • Incubate the reaction plate at a constant temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • ADP Detection:

    • Following incubation, stop the enzymatic reaction and detect the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent that both terminates the kinase reaction and depletes the remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP and measures the newly synthesized ATP via a luciferase/luciferin reaction.

  • Data Analysis:

    • Measure the luminescence signal using a plate-reading luminometer.

    • Subtract the background luminescence from the control wells.

    • Calculate the amount of ADP produced by comparing the luminescence signal to a standard curve generated with known ADP concentrations.

    • Determine the specific activity of the ketohexokinase with each substrate (e.g., in µmol of ADP produced per minute per mg of enzyme).

    • For a more detailed kinetic analysis, vary the substrate concentration to determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).

Visualizations

D_Xylulose_1_Phosphate_Pathway cluster_input Pentose Substrates cluster_pathway This compound Pathway cluster_output Products D_Xylose D-Xylose D_Xylulose D-Xylulose D_Xylose->D_Xylulose Xylose Isomerase Alternative_Pentoses Alternative Pentoses (e.g., L-Arabinose, D-Ribose) Alternative_Pentoses->D_Xylulose Isomerase (potential) D_Xylulose_1_Phosphate This compound D_Xylulose->D_Xylulose_1_Phosphate Ketohexokinase Glycolaldehyde Glycolaldehyde (C2) D_Xylulose_1_Phosphate->Glycolaldehyde Aldolase DHAP DHAP (C3) D_Xylulose_1_Phosphate->DHAP Aldolase Glycolysis Glycolysis DHAP->Glycolysis

Caption: The synthetic this compound Pathway for pentose utilization.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Enzyme_Purification Purify Ketohexokinase Reaction_Setup Set up Kinase Reaction (Enzyme + Substrate + ATP) Enzyme_Purification->Reaction_Setup Substrate_Prep Prepare Pentose Substrate Solutions Substrate_Prep->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation ADP_Detection Detect ADP Production Incubation->ADP_Detection Luminescence_Measurement Measure Luminescence ADP_Detection->Luminescence_Measurement Activity_Calculation Calculate Specific Activity Luminescence_Measurement->Activity_Calculation Activity_calculation Activity_calculation Standard_Curve Generate ADP Standard Curve Standard_Curve->Activity_Calculation Kinetic_Analysis Determine Km and Vmax Activity_Calculation->Kinetic_Analysis

Caption: Experimental workflow for evaluating alternative substrates of ketohexokinase.

References

Safety Operating Guide

Proper Disposal of D-Xylulose 1-Phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

I. Chemical and Physical Properties

Understanding the properties of D-Xylulose 1-phosphate is the first step in determining the appropriate disposal method. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C5H11O8P[1][2][][4]
Molecular Weight 230.11 g/mol [1][2][][4]
Computed XLogP3 -3.7[1]
Hydrogen Bond Donor Count 5[1]
Hydrogen Bond Acceptor Count 8[1]
Rotatable Bond Count 6[1]
Exact Mass 230.01915430 Da[1][2]
Monoisotopic Mass 230.01915430 Da[1][2]
Topological Polar Surface Area 145 Ų[1]
Heavy Atom Count 14[1]

II. Hazard Assessment and Waste Classification

Based on the Safety Data Sheets for the related compound D-Xylose, this compound is not expected to be classified as a hazardous substance.[5][6] However, a formal hazardous waste determination should always be performed by qualified laboratory personnel or the institution's Environmental Health and Safety (EHS) department.[7]

III. Step-by-Step Disposal Protocol

The following protocol provides a step-by-step guide for the proper disposal of this compound. This procedure should be adapted to comply with all applicable federal, state, and local regulations, as well as institutional policies.[7][9]

1. Waste Identification and Segregation:

  • Accurately label all containers with the full chemical name: "this compound".[9]

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[10][11] Segregation of incompatible chemicals is crucial to prevent dangerous reactions.[10][11]

2. Container Requirements:

  • Use a chemically compatible container for waste collection.[10][11] For aqueous solutions of this compound, a high-density polyethylene (HDPE) container is generally suitable.

  • Ensure the container is in good condition, free from leaks or damage, and has a secure, leak-proof closure.[10][11]

  • The container should be clearly labeled as "Hazardous Waste" or "Non-Hazardous Waste" as determined by your EHS department.

3. Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][10]

  • The SAA should be under the control of laboratory personnel and inspected weekly for any signs of leakage.[10]

  • Keep the waste container closed except when adding waste.[7]

4. Disposal Determination:

  • Consult Institutional Guidelines: The first and most critical step is to consult your institution's chemical hygiene plan and waste disposal guidelines. Many institutions have specific procedures for different classes of chemicals.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department for a final waste determination.[7] Provide them with all available information, including the chemical name, quantity, and any available safety data.

  • Drain Disposal (Conditional): If determined to be non-hazardous by your EHS department and local regulations permit, small quantities of aqueous solutions of this compound may be eligible for drain disposal.[12][13] This is typically only allowed for substances that are readily biodegradable and have low toxicity.[12] If approved for drain disposal, flush with copious amounts of water.[13]

  • Hazardous Waste Pickup: If deemed hazardous, or if drain disposal is not permitted, arrange for a hazardous waste pickup through your EHS department.[7]

5. Documentation:

  • Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal.[11]

IV. Experimental Workflow and Disposal Decision Logic

The following diagram illustrates the logical workflow for determining the appropriate disposal route for a laboratory chemical like this compound.

Disposal_Decision_Workflow start Start: Chemical Waste Generated (this compound) identify Identify Chemical and Consult Safety Data Sheet (SDS) start->identify sds_available Is a specific SDS available? identify->sds_available assess_hazard Assess Hazard Based on General Chemical Properties and Related Compound SDS sds_available->assess_hazard No consult_ehs Consult Institutional EHS Department for Waste Determination sds_available->consult_ehs Yes assess_hazard->consult_ehs hazardous Is the waste hazardous? consult_ehs->hazardous hazardous_disposal Follow Hazardous Waste Disposal Procedures: - Label as Hazardous - Store in SAA - Arrange for EHS Pickup hazardous->hazardous_disposal Yes non_hazardous Is drain disposal permitted by EHS and local regulations? hazardous->non_hazardous No end End: Waste Disposed and Documented hazardous_disposal->end drain_disposal Dispose via Sanitary Sewer with Copious Amounts of Water non_hazardous->drain_disposal Yes solid_waste Collect for Non-Hazardous Chemical Waste Pickup non_hazardous->solid_waste No drain_disposal->end solid_waste->end

Disposal Decision Workflow for Laboratory Chemicals

By following these procedures and consulting with your institution's safety experts, you can ensure the safe and compliant disposal of this compound and other laboratory chemicals, thereby protecting yourself, your colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling D-Xylulose 1-phosphate

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

Standard laboratory PPE is recommended to minimize exposure and ensure personal safety. The following table summarizes the required protective gear.

Protection Type Specific Recommendations
Eye Protection Safety glasses with side shields or safety goggles should be worn at all times in the laboratory to protect against splashes.
Hand Protection Nitrile gloves are recommended to prevent skin contact. Gloves should be inspected before use and changed regularly, or immediately if contaminated.
Body Protection A standard laboratory coat should be worn to protect street clothing and skin from potential spills.
Respiratory Under normal handling conditions with adequate ventilation, respiratory protection is not required. If aerosols are generated or ventilation is poor, a dust mask may be considered.
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling D-Xylulose 1-phosphate will minimize risks and ensure the integrity of the compound.

1. Engineering Controls:

  • Work in a well-ventilated laboratory.
  • Use a chemical fume hood if there is a potential for aerosol generation or if handling large quantities.
  • Ensure easy access to an eyewash station and safety shower.

2. Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
  • Avoid eating, drinking, or smoking in the laboratory.

3. Handling Protocol:

  • Allow the container to reach room temperature before opening to avoid moisture condensation.
  • Carefully weigh the required amount of this compound on a calibrated analytical balance.
  • When preparing solutions, slowly add the powder to the solvent to avoid splashing. This compound is soluble in water.
  • Keep the container tightly sealed when not in use to prevent contamination and degradation.

4. Spill and Accident Procedures:

  • Minor Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a designated waste container. Clean the area with a damp cloth. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek medical attention.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. As it is a biodegradable compound, small quantities may be permissible for drain disposal with copious amounts of water, but it is essential to verify this with your institution's environmental health and safety department. For larger quantities or if local regulations prohibit drain disposal, it should be treated as chemical waste.

Waste Disposal Steps:

  • Collect waste this compound and contaminated materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container.

  • Store the waste container in a designated, secure area away from incompatible materials.

  • Arrange for pickup and disposal by a licensed chemical waste management company.

Experimental Workflow and Metabolic Pathway

To provide a comprehensive understanding of the logistical and scientific context of this compound, the following diagrams illustrate a typical experimental workflow and its role in a synthetic metabolic pathway.

G cluster_prep Preparation cluster_exp Experimentation cluster_post Post-Experiment prep1 Retrieve this compound from storage prep2 Equilibrate to room temperature prep1->prep2 prep3 Weigh required amount prep2->prep3 prep4 Prepare solution prep3->prep4 exp1 Introduce into experimental system (e.g., cell culture, enzyme assay) prep4->exp1 exp2 Incubate under specified conditions exp1->exp2 exp3 Monitor reaction/ experimental outcome exp2->exp3 exp4 Collect data exp3->exp4 post1 Quench reaction exp4->post1 post2 Sample analysis (e.g., HPLC, MS) post1->post2 post3 Decontaminate equipment post1->post3 post4 Dispose of waste post3->post4

Caption: Experimental Workflow for Handling this compound.

The following diagram illustrates the synthetic pathway for producing glycolic acid from D-xylose, where this compound is a key intermediate. This pathway is of interest in metabolic engineering for the production of valuable chemicals from renewable resources.[1][2]

G D_Xylose D-Xylose D_Xylulose D-Xylulose D_Xylose->D_Xylulose XI D_Xylulose_1_P This compound D_Xylulose->D_Xylulose_1_P KHK Glycolaldehyde Glycolaldehyde D_Xylulose_1_P->Glycolaldehyde FBA DHAP Dihydroxyacetone phosphate (DHAP) D_Xylulose_1_P->DHAP FBA Glycolic_Acid Glycolic Acid Glycolaldehyde->Glycolic_Acid ADH XI Xylose Isomerase KHK Ketohexokinase FBA Fructose-bisphosphate aldolase ADH Aldehyde Dehydrogenase

Caption: Synthetic Pathway of Glycolic Acid via this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.